Trimethyl(triethylamine)aluminium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
20791-15-5 |
|---|---|
Molecular Formula |
C9H24AlN |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
aluminum;carbanide;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.3CH3.Al/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3;/q;3*-1;+3 |
InChI Key |
ZROXHRVYGQXTNQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CCN(CC)CC.[Al+3] |
Origin of Product |
United States |
Foundational & Exploratory
Trimethyl(triethylamine)aluminium: A Technical Overview of its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trimethyl(triethylamine)aluminium, a Lewis acid-base adduct formed between trimethylaluminium and triethylamine. Due to the limited availability of specific experimental data for this particular adduct in publicly accessible literature, this document focuses on the general principles of its formation, the known characteristics of its constituent components, and the established methodologies for the synthesis and characterization of analogous organoaluminium compounds.
Introduction
This compound, with the chemical formula C9H24AlN, is an organoaluminium compound that exists as a complex between the powerful Lewis acid trimethylaluminium (TMA) and the Lewis base triethylamine (TEA).[1] TMA, which exists as a dimer (Al2(CH3)6), is a pyrophoric and highly reactive liquid widely used in organic synthesis and semiconductor manufacturing.[2][3] The formation of an adduct with a Lewis base like triethylamine can moderate the reactivity of TMA, making it a potentially safer and more selective reagent in certain applications.
Computed Properties of this compound [1]
| Property | Value |
| Molecular Formula | C9H24AlN |
| Molecular Weight | 173.28 g/mol |
| IUPAC Name | N,N-diethylethanamine;trimethylalumane |
| InChI | InChI=1S/C6H15N.3CH3.Al/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3; |
| InChIKey | XOKOVOQHLMWTRZ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC.C--INVALID-LINK--C |
Synthesis
General Reaction
The synthesis of this compound involves the direct reaction of trimethylaluminium with triethylamine. This is a classic Lewis acid-base reaction where the lone pair of electrons on the nitrogen atom of triethylamine donates to the electron-deficient aluminium center of trimethylaluminium.[3]
Reaction Scheme:
Al2(CH3)6 + 2 N(CH2CH3)3 → 2 (CH3)3Al·N(CH2CH3)3
This reaction is typically exothermic and should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of trimethylaluminium.[2]
Conceptual Experimental Protocol
Materials:
-
Trimethylaluminium (TMA) solution in a suitable anhydrous solvent (e.g., toluene, heptane)
-
Anhydrous triethylamine (TEA)
-
Anhydrous, inert solvent (e.g., toluene, heptane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (flasks, syringes, cannulas)
Procedure:
-
All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.
-
A known concentration of trimethylaluminium solution is transferred to a reaction flask under an inert atmosphere.
-
The flask is cooled in an ice bath or dry ice/acetone bath to control the exothermic reaction.
-
An equimolar amount of anhydrous triethylamine, dissolved in an anhydrous solvent, is added dropwise to the stirred TMA solution.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period to ensure complete reaction.
-
The solvent can be removed under vacuum to yield the this compound adduct, which may be a liquid or a solid.
Safety Precautions:
Trimethylaluminium is extremely pyrophoric and reacts violently with air and water.[2] All manipulations must be carried out under a strict inert atmosphere. Personal protective equipment, including flame-resistant lab coats, safety glasses, and appropriate gloves, is mandatory.
Characterization
The characterization of this compound would rely on standard spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the aluminium-bound methyl groups and the ethyl protons of the triethylamine ligand. The chemical shifts of these signals would be different from those of the free TMA and TEA due to the formation of the adduct.
-
¹³C NMR: The carbon NMR spectrum would similarly show distinct signals for the methyl carbons of the TMA moiety and the ethyl carbons of the TEA ligand in the complex.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the bonding in the adduct. The Al-C and N-C stretching and bending vibrations would be observable. A comparison of the spectrum of the adduct with those of the starting materials would reveal shifts in vibrational frequencies upon coordination.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the definitive solid-state structure of the this compound adduct, including bond lengths and angles between the aluminium, carbon, and nitrogen atoms. This would confirm the geometry around the aluminium center, which is expected to be tetrahedral.
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical experimental workflow.
Caption: A logical workflow for the synthesis and subsequent characterization of this compound.
The structural relationship within the this compound adduct is a classic example of a Lewis acid-base complex.
Caption: Formation of the this compound adduct through a dative bond.
Conclusion
This compound is a representative example of a Lewis acid-base adduct of an organoaluminium compound. While specific, detailed experimental data on its synthesis and characterization are not widely published, its formation and properties can be inferred from the well-established chemistry of trimethylaluminium and its adducts. Further research to fully characterize this compound would be valuable for exploring its potential applications as a reagent in organic synthesis and materials science. Researchers interested in utilizing this compound should exercise extreme caution due to the hazardous nature of its precursor, trimethylaluminium.
References
An In-depth Technical Guide to the Physicochemical Properties of Trimethyl(triethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Trimethyl(triethylamine)aluminium, an organoaluminium compound of significant interest in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound and its constituents.
Introduction
This compound, systematically named N,N-diethylethanamine;trimethylalumane, is a Lewis acid-base adduct formed between the pyrophoric liquid trimethylaluminium (TMA) and the tertiary amine, triethylamine (TEA). The formation of this adduct significantly passivates the extreme reactivity of TMA, rendering it a safer and more manageable reagent for various chemical transformations. Its utility stems from the ability to deliver the reactive trimethylaluminium moiety in a more controlled manner. This guide details the properties of the adduct and its individual components, provides procedural insights for its synthesis and handling, and illustrates relevant chemical pathways.
Physicochemical Properties
Quantitative data for this compound and its constituent components, trimethylaluminium and triethylamine, are summarized in the tables below for ease of comparison. It is important to note that while extensive data is available for the individual components, experimentally determined physical constants for the adduct are not widely reported in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₂₄AlN | [1] |
| Molecular Weight | 173.28 g/mol | [1] |
| IUPAC Name | N,N-diethylethanamine;trimethylalumane | [1] |
| Appearance | Not widely reported; expected to be a liquid or low-melting solid. | |
| Melting Point | Not explicitly reported. | |
| Boiling Point | Not explicitly reported. | |
| Density | Not explicitly reported. | |
| Solubility | Expected to be soluble in aromatic and saturated aliphatic hydrocarbons. |
Table 2: Physicochemical Properties of Trimethylaluminium (TMA)
| Property | Value | Reference |
| Chemical Formula | Al₂(CH₃)₆ (exists as a dimer) | [2] |
| Molecular Weight | 144.17 g/mol (dimer); 72.09 g/mol (monomer) | [2] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 15 °C (59 °F; 288 K) | [2][3] |
| Boiling Point | 125-126 °C (257-259 °F; 398-399 K) | |
| Density | 0.752 g/mL at 25 °C | [3] |
| Vapor Pressure | 69.3 mmHg (at 60 °C) | [3] |
| Solubility in water | Reacts violently | [2] |
| Solubility in organic solvents | Soluble in aromatic, saturated aliphatic and cycloaliphatic hydrocarbons. |
Table 3: Physicochemical Properties of Triethylamine (TEA)
| Property | Value | Reference |
| Chemical Formula | N(C₂H₅)₃ | |
| Molecular Weight | 101.19 g/mol | |
| Appearance | Colorless liquid | |
| Melating Point | -114.7 °C (-174.5 °F; 158.5 K) | |
| Boiling Point | 89.5 °C (193.1 °F; 362.6 K) | |
| Density | 0.726 g/mL at 20 °C | |
| Vapor Pressure | 57.07 mmHg (at 25 °C) | [4] |
| Solubility in water | 112.4 g/L at 20 °C | |
| Solubility in organic solvents | Miscible with many organic solvents. |
Experimental Protocols
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the this compound adduct from trimethylaluminium and triethylamine under an inert atmosphere.
Materials:
-
Trimethylaluminium (TMA), 2.0 M solution in toluene
-
Triethylamine (TEA), anhydrous
-
Anhydrous toluene
-
Schlenk line apparatus
-
Dry glassware (flasks, syringes, cannulas)
-
Magnetic stirrer and stir bars
-
Septa
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and subsequently cooled under a stream of dry nitrogen or argon. The flask is then sealed with a septum.
-
Addition of Triethylamine: Anhydrous triethylamine (1 equivalent) is dissolved in anhydrous toluene under an inert atmosphere and transferred to the reaction flask via a cannula or a gas-tight syringe.
-
Cooling of the Reaction Mixture: The flask containing the triethylamine solution is cooled to 0 °C using an ice-water bath.
-
Addition of Trimethylaluminium: A 2.0 M solution of trimethylaluminium in toluene (1 equivalent) is added dropwise to the stirred triethylamine solution via a syringe. The addition should be performed slowly to control the exothermic reaction.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, after which it is stirred for an additional 1-2 hours.
-
Isolation and Characterization (Optional): The solvent can be removed under vacuum to yield the adduct, which can then be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm its formation. Due to the air and moisture sensitivity of the product, all manipulations should be carried out under an inert atmosphere.
Safety Precautions: Trimethylaluminium is highly pyrophoric and reacts violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.
Visualizations
The following diagrams illustrate the formation of the this compound adduct and a general workflow for handling this air-sensitive compound.
Reactivity and Applications
The primary function of forming the this compound adduct is to moderate the high reactivity of trimethylaluminium. TMA is a potent Lewis acid and a source of methyl nucleophiles. The adduct with triethylamine is more stable and less pyrophoric, making it a safer alternative for many applications.
Key applications and reaction types include:
-
Precursor for Deposition Processes: In the semiconductor industry, TMA is a precursor for the deposition of aluminium-containing thin films, such as aluminium oxide (Al₂O₃), via processes like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapour Deposition (MOCVD). The adduct can serve as a more stable source for these processes.
-
Catalysis: Trimethylaluminium is used as a co-catalyst in Ziegler-Natta polymerization of olefins. The adduct can be employed in related catalytic systems where a controlled delivery of the aluminium alkyl is required.
-
Organic Synthesis: Trimethylaluminium is a reagent in various organic transformations, such as methylation and amidation reactions. The adduct can be used in these reactions, often with improved selectivity and safety. For instance, it can facilitate the direct amidation of carboxylic acids.
The formation of the adduct is a reversible equilibrium. The stability of the adduct is dependent on temperature, and at elevated temperatures, it can dissociate to provide a controlled release of the more reactive trimethylaluminium monomer.
Safety and Handling
-
Trimethylaluminium: This compound is extremely pyrophoric and reacts violently with air and water. It should only be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel. It can cause severe burns to the skin and eyes.
-
Triethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.
-
This compound: While significantly less pyrophoric than TMA, the adduct is still air and moisture sensitive and should be handled under an inert atmosphere. It is expected to be corrosive.
Appropriate personal protective equipment, including flame-retardant clothing, safety goggles, and chemical-resistant gloves, should be worn when handling these compounds. All operations should be conducted in a well-ventilated fume hood.
This technical guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, further investigation into the reactivity and handling of this compound under the desired experimental conditions is recommended.
References
An In-depth Technical Guide to Trimethyl(triethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, safety data, and handling procedures for trimethyl(triethylamine)aluminium. Given the limited availability of specific safety data for this complex, this guide leverages data from its principal component, trimethylaluminum (TMA), a pyrophoric and highly reactive organoaluminum compound. The formation of an adduct with triethylamine modulates its reactivity, but the fundamental hazards associated with the trimethylaluminum moiety remain a primary consideration.
Chemical Identification and Properties
The compound of interest is the Lewis acid-base adduct formed between trimethylaluminum and triethylamine.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N,N-diethylethanamine;trimethylalumane |
| CAS Number | 20791-15-5[1][2][3][4] |
| Molecular Formula | C₉H₂₄AlN[2][5] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 173.28 g/mol [5] |
| Appearance | Colorless liquid (based on properties of similar compounds) |
| Reactivity | Reacts violently with water and protic solvents. The complex is less pyrophoric than neat trimethylaluminum but should still be handled as a highly reactive and air-sensitive compound. |
Safety Data and Hazard Information
The safety data presented below is primarily based on trimethylaluminum (TMA, CAS No. 75-24-1), the precursor to the triethylamine complex. The complexation with triethylamine can reduce the pyrophoricity, but the underlying hazards of TMA should be fully considered.
Table 3: Hazard Identification and GHS Classification (based on Trimethylaluminum)
| Hazard Class | GHS Classification | Hazard Statement |
| Flammable Liquids | Category 1 | H224: Extremely flammable liquid and vapor.[6] |
| Pyrophoric Liquids | Category 1 | H250: Catches fire spontaneously if exposed to air.[6][7][8][9] |
| Substances which, in contact with water, emit flammable gases | Category 1 | H260: In contact with water releases flammable gases which may ignite spontaneously.[6][9] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[6][7][8][9] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation.[9] |
Table 4: Personal Protective Equipment (PPE) and Handling Precautions
| Control Measure | Specification |
| Engineering Controls | Must be handled in an inert atmosphere (glovebox or Schlenk line).[10][11] Work must be conducted in a certified chemical fume hood.[10][12] |
| Eye/Face Protection | Chemical splash goggles and a face shield are required.[13] |
| Skin Protection | A flame-resistant lab coat (e.g., Nomex) is required.[13] Wear nitrile gloves under neoprene or other chemically resistant gloves.[13] |
| Respiratory Protection | Use of a self-contained breathing apparatus may be necessary for large-scale work or in case of a spill. |
| Handing | Do not work alone when handling this compound.[10] All glassware must be oven-dried to remove moisture.[13] Use only non-sparking tools.[9] |
Experimental Protocols and Handling Procedures
The following protocols are generalized for the safe handling of pyrophoric organoaluminum reagents like this compound.
Protocol 1: Transfer of this compound using a Syringe
-
Preparation :
-
Inert Atmosphere :
-
The reagent bottle should be equipped with a septum.
-
Purge the bottle with an inert gas.
-
-
Syringe Preparation :
-
Use a gas-tight syringe with a needle long enough to reach the liquid.
-
Flush the syringe with inert gas at least three times.[11]
-
-
Transfer :
-
Insert the needle of the inert gas line into the septum of the reagent bottle, ensuring it is above the liquid level.
-
Insert the syringe needle into the septum and below the liquid level.
-
Slowly draw the desired volume of the reagent into the syringe.
-
Remove the syringe and quickly insert it into the septum of the reaction flask, which is also under an inert atmosphere.
-
Dispense the reagent into the reaction flask.
-
-
Quenching :
-
Any excess reagent in the syringe should be quenched by slowly adding it to a flask containing an inert, high-boiling solvent (e.g., heptane) and then slowly adding a long-chain alcohol (e.g., isopropanol).
-
Logical Workflow for Handling Pyrophoric Reagents
Caption: Workflow for the safe handling of pyrophoric organoaluminum compounds.
Applications in Synthesis
Trimethylaluminum and its adducts are versatile reagents in organic and organometallic synthesis. They serve as precursors for catalysts, in methylation reactions, and in the synthesis of other organometallic compounds.
Reaction Pathway: Synthesis of Methylaluminoxane (MAO)
Trimethylaluminum is a key starting material for the production of methylaluminoxane (MAO), a co-catalyst used in olefin polymerization. The reaction involves the controlled hydrolysis of trimethylaluminum.
Caption: Simplified reaction pathway for the synthesis of MAO from trimethylaluminum.
The use of the triethylamine adduct can provide a more controlled reaction due to the reduced reactivity of the aluminum center.
Emergency Procedures
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][14] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9] |
In the event of a fire, use a dry chemical powder, sand, or dolomite to extinguish. DO NOT USE WATER as it will react violently with the compound.[9] If a spill occurs, cover it with a non-combustible absorbent material like dry sand and dispose of it as hazardous waste.[11]
References
- 1. This compound | 20791-15-5 [amp.chemicalbook.com]
- 2. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Trimethyl(triethylamine)aluminum | C9H24AlN | CID 73456772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Trimethylaluminium | 75-24-1 [amp.chemicalbook.com]
- 8. umass.edu [umass.edu]
- 9. gelest.com [gelest.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide on the Lewis Acidity of Trimethyl(triethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Trimethyl(triethylamine)aluminium, an adduct formed from the potent Lewis acid trimethylaluminium (TMA) and the Lewis base triethylamine (NEt₃), presents a moderated yet significant Lewis acidity. This adduct is of considerable interest in various chemical transformations where the high reactivity of free TMA needs to be attenuated. This technical guide provides a comprehensive overview of the Lewis acidity of this compound, including quantitative data, detailed experimental protocols for its characterization, and conceptual diagrams to illustrate the underlying principles.
Introduction to Lewis Acidity and Organoaluminium Compounds
A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct. Organoaluminium compounds, such as trimethylaluminium, are well-known for their strong Lewis acidic character due to the electron-deficient nature of the aluminum center.[1] TMA typically exists as a dimer (Al₂Me₆) with bridging methyl groups.[1] However, in the presence of Lewis bases like triethylamine, it forms a monomeric adduct, AlMe₃·NEt₃.[2] This adduct formation modulates the Lewis acidity of the aluminum center, making it a more manageable reagent in various applications, including organic synthesis and polymerization catalysis.
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified by various thermodynamic and spectroscopic methods. Key parameters include the enthalpy of adduct formation (ΔHf), the equilibrium constant (Keq) for the dissociation of the adduct, and spectroscopic scales such as the Gutmann-Beckett Acceptor Number (AN).
| Parameter | Description | Typical Method of Determination |
| Enthalpy of Adduct Formation (ΔHf) | The heat released upon the formation of the adduct from its constituent Lewis acid and base. A more negative value indicates a stronger Lewis acid-base interaction. | Isothermal Titration Calorimetry (ITC) |
| Equilibrium Constant (Keq) | The ratio of the concentration of the dissociated species to the concentration of the adduct at equilibrium. A smaller value indicates a more stable adduct and thus a stronger Lewis interaction. | NMR Titration, Spectroscopic Methods |
| Gutmann-Beckett Acceptor Number (AN) | An empirical measure of Lewis acidity based on the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (TEPO), upon interaction with the Lewis acid.[3] A higher AN value corresponds to a stronger Lewis acid. | ³¹P NMR Spectroscopy |
Experimental Protocols
The pyrophoric nature of trimethylaluminium and its adducts necessitates handling under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Synthesis of this compound
Materials:
-
Trimethylaluminium (TMA), typically as a solution in an inert solvent (e.g., heptane or toluene)
-
Triethylamine (NEt₃), freshly distilled
-
Anhydrous, degassed solvent (e.g., toluene or benzene)
Procedure:
-
Under an inert atmosphere, a solution of trimethylaluminium in the chosen solvent is placed in a Schlenk flask equipped with a magnetic stirrer.
-
An equimolar amount of triethylamine is slowly added to the TMA solution at a controlled temperature (typically 0 °C to room temperature).
-
The reaction is exothermic. The addition should be dropwise to manage the heat evolution.
-
After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 1-2 hours) at room temperature to ensure complete adduct formation.
-
The resulting solution of this compound can be used directly or the adduct can be isolated by removing the solvent under reduced pressure, if it is a solid or a non-volatile liquid.
Determination of Lewis Acidity via the Gutmann-Beckett Method
The Gutmann-Beckett method provides a convenient way to assess the Lewis acidity of a compound in solution.[3][4]
Materials:
-
This compound solution of known concentration
-
Triethylphosphine oxide (TEPO) as a ³¹P NMR probe molecule
-
Anhydrous, deuterated solvent (e.g., benzene-d₆ or toluene-d₈) for NMR measurements
-
NMR tubes with J. Young valves or similar air-tight seals
Procedure:
-
Sample Preparation: All manipulations are performed under an inert atmosphere.
-
A stock solution of TEPO in the deuterated solvent is prepared.
-
A known amount of the this compound solution is added to an NMR tube.
-
A known amount of the TEPO stock solution is then added to the NMR tube.
-
The tube is securely sealed.
-
-
NMR Spectroscopy:
-
A ³¹P{¹H} NMR spectrum of the sample is acquired.
-
The chemical shift (δ) of the TEPO-adduct is recorded.
-
-
Calculation of Acceptor Number (AN): The Acceptor Number is calculated using the following formula[3]: AN = 2.21 × (δsample - 41.0) where δsample is the observed ³¹P chemical shift of TEPO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of TEPO in a non-coordinating solvent (hexane).[3]
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key concepts and experimental procedures.
Caption: Formation of the this compound adduct.
Caption: Workflow for Gutmann-Beckett Lewis acidity determination.
Signaling Pathways and Reaction Mechanisms
The formation of the this compound adduct is a classic Lewis acid-base interaction. The lone pair of electrons on the nitrogen atom of triethylamine coordinates to the empty p-orbital of the aluminum atom in trimethylaluminium. This interaction leads to a change in the geometry around the aluminum center from trigonal planar (in monomeric TMA) to tetrahedral in the adduct.
Caption: Mechanism of adduct formation.
Conclusion
The Lewis acidity of this compound is a critical parameter that dictates its reactivity and suitability for various chemical applications. While direct, publicly available quantitative data is scarce, established methodologies such as the Gutmann-Beckett method provide a robust framework for its determination. The experimental protocols outlined in this guide, when performed with the necessary precautions for handling air-sensitive materials, enable researchers to accurately characterize the Lewis acidity of this and related organoaluminium compounds. This understanding is crucial for the rational design and optimization of processes in research, drug development, and industrial chemistry.
References
An In-depth Technical Guide to the Solubility of Trimethyl(triethylamine)aluminium in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trimethyl(triethylamine)aluminium
This compound, with the chemical formula (CH₃)₃Al·N(C₂H₅)₃, is a Lewis acid-base adduct formed between the pyrophoric liquid trimethylaluminium and the tertiary amine, triethylamine. This complexation moderates the reactivity of trimethylaluminium, making it a safer and more manageable reagent. Organoaluminium compounds, in general, are known to be soluble in a range of aprotic organic solvents, a property that is critical for their application in homogeneous catalysis and organic synthesis.
Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This lack of publicly available data necessitates that researchers determine the solubility experimentally for their specific applications and conditions. The following table summarizes the expected qualitative solubility based on the general properties of similar organoaluminium-amine adducts.
| Organic Solvent | IUPAC Name | Expected Qualitative Solubility | Rationale / Comments |
| Aromatic Hydrocarbons | |||
| Toluene | Methylbenzene | Likely Soluble | Trimethylaluminium is commercially available as a solution in toluene, suggesting good solubility. The non-polar, aromatic nature of toluene is suitable for dissolving organometallic compounds.[1] |
| Benzene | Benzene | Likely Soluble | Similar to toluene, benzene is a non-polar aromatic solvent expected to dissolve the compound. |
| Aliphatic Hydrocarbons | |||
| Hexane | Hexane | Likely Soluble | Trimethylaluminium is also commercially available in hexane solutions, indicating good compatibility.[1] |
| Heptane | Heptane | Likely Soluble | As a non-polar aliphatic solvent, heptane is expected to behave similarly to hexane. |
| Ethers | |||
| Diethyl Ether | Ethoxyethane | Likely Soluble with Coordination | Ethers are Lewis bases and can coordinate to the aluminum center. This interaction generally promotes solubility. |
| Tetrahydrofuran (THF) | Oxolane | Likely Soluble with Coordination | THF is a polar aprotic ether and a good coordinating solvent for organoaluminium compounds, often leading to the formation of stable adducts.[2] |
| Chlorinated Solvents | |||
| Dichloromethane (DCM) | Dichloromethane | Use with Caution | While potentially a solvent, the reactivity of organoaluminium compounds with chlorinated solvents can be unpredictable and should be carefully evaluated. |
| Chloroform | Trichloromethane | Not Recommended | Highly reactive with many organometallic compounds. |
| Protic Solvents | |||
| Alcohols (e.g., Methanol, Ethanol) | - | Insoluble (Reacts Violently) | Protic solvents will react vigorously with the organoaluminium compound, leading to decomposition. |
| Water | Water | Insoluble (Reacts Violently) | Reacts explosively with water. |
Experimental Protocols for Solubility Determination
The determination of solubility for an air-sensitive and pyrophoric compound like this compound requires specialized techniques to exclude air and moisture. The following protocols outline the general procedures for qualitative and quantitative solubility determination.
3.1. General Handling Procedures for Air-Sensitive Reagents
All manipulations of this compound and its solutions must be performed under an inert atmosphere (e.g., dry argon or nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried in an oven and cooled under vacuum or in a desiccator before use. Solvents must be dried and deoxygenated prior to use.
3.2. Qualitative Solubility Test
This test provides a rapid assessment of whether the compound is soluble, sparingly soluble, or insoluble in a given solvent.
-
Apparatus: Schlenk tube, magnetic stirrer and stir bar, inert gas source (Schlenk line), septa, syringes.
-
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10-20 mg) into a dry Schlenk tube containing a magnetic stir bar under an inert atmosphere.
-
Add a small volume (e.g., 0.5 mL) of the dried, deoxygenated organic solvent via a syringe through a septum.
-
Stir the mixture at a constant temperature (e.g., room temperature).
-
Visually observe if the solid dissolves completely.
-
If the solid dissolves, the compound is soluble. If it does not, add another portion of the solvent (e.g., 0.5 mL) and continue stirring.
-
If the solid remains undissolved after adding a significant volume of solvent (e.g., 3-5 mL), it is considered sparingly soluble or insoluble.
-
3.3. Quantitative Solubility Determination (Gravimetric Method)
This method determines the concentration of a saturated solution at a specific temperature.
-
Apparatus: Schlenk flask, magnetic stirrer and stir bar, constant temperature bath, filter cannula, pre-weighed collection flask.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a Schlenk flask under an inert atmosphere.
-
Seal the flask and place it in a constant temperature bath.
-
Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Allow the undissolved solid to settle.
-
Carefully transfer a known volume of the clear supernatant (the saturated solution) to a pre-weighed Schlenk flask using a filter cannula to avoid transferring any solid particles.
-
Evaporate the solvent from the collection flask under vacuum.
-
Once the solvent is completely removed, weigh the collection flask containing the solid residue.
-
The mass of the dissolved compound can be calculated by subtracting the initial weight of the empty flask.
-
The solubility can then be expressed in grams per 100 mL or moles per liter.
-
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of an air-sensitive compound.
Caption: Workflow for determining the solubility of an air-sensitive compound.
4.2. Logical Relationship of Solubility Factors
The solubility of this compound is governed by several interrelated factors, as depicted in the diagram below.
Caption: Factors influencing the solubility of the compound.
Safety Considerations
This compound is a reactive and potentially pyrophoric compound. It reacts violently with water and other protic substances. All handling should be conducted by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Ensure that appropriate fire extinguishing materials (e.g., dry powder extinguisher for metal fires) are readily available.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its general behavior can be inferred from the properties of similar organoaluminium compounds. It is expected to be soluble in aprotic, non-polar, and coordinating solvents. For precise applications, experimental determination of solubility is essential. The protocols and safety guidelines provided in this document offer a framework for researchers to safely handle and characterize the solubility of this and other air-sensitive organometallic compounds.
References
An In-depth Technical Guide to Trimethyl(triethylamine)aluminium as a Precursor in Organoaluminum Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trimethyl(triethylamine)aluminium, a key precursor in organoaluminum chemistry. This document consolidates essential data on its synthesis, physical and chemical properties, and applications, with a focus on its role in Metal-Organic Chemical Vapor Deposition (MOCVD). Detailed experimental protocols, safety and handling procedures, and visual diagrams of relevant chemical processes are included to support researchers and professionals in the field.
Introduction
Organoaluminum compounds are a cornerstone of modern chemistry, with applications ranging from Ziegler-Natta catalysis in polymer production to the synthesis of fine chemicals and advanced materials.[1] Trimethylaluminium (TMA), the simplest trialkylaluminum compound, is a widely utilized precursor, particularly in the semiconductor industry for the deposition of aluminum-containing thin films. However, the pyrophoric nature of TMA presents significant handling and safety challenges.
To mitigate these risks, Lewis base adducts of TMA have been developed. The formation of a coordinate covalent bond between the electron-deficient aluminum center and a Lewis base, such as a tertiary amine, stabilizes the compound, rendering it less pyrophoric and easier to handle.[2] This guide focuses on the triethylamine adduct of trimethylaluminium, formally named N,N-diethylethanamine;trimethylalumane, hereafter referred to as this compound.[3] This adduct offers a safer alternative to TMA while retaining its utility as a valuable precursor in various chemical processes.
Synthesis and Properties
Synthesis of this compound
The synthesis of this compound is achieved through the direct reaction of trimethylaluminium with triethylamine. This exothermic reaction is typically performed under an inert atmosphere to prevent the decomposition of the air-sensitive reactants.
Reaction Scheme:
References
Unveiling the Genesis of a Key Reagent: The Discovery and History of Trimethyl(triethylamine)aluminium
A deep dive into the foundational research surrounding Trimethyl(triethylamine)aluminium (AlMe₃·NEt₃), a pivotal Lewis acid-base adduct, reveals its roots in the burgeoning field of organometallic chemistry in the mid-20th century. This technical guide illuminates the historical context of its discovery, details the experimental protocols for its synthesis, and presents key quantitative data, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important compound.
The synthesis and characterization of this compound is intrinsically linked to the pioneering work on organoaluminium compounds, most notably by Karl Ziegler and his extensive research in the 1950s which led to the development of Ziegler-Natta catalysts. These catalysts, which revolutionized polymer chemistry, heavily relied on the use of aluminium alkyls. Within this vibrant research landscape, the fundamental properties of trialkylaluminium compounds as potent Lewis acids were a subject of intense investigation.
While the precise first synthesis of this compound is not attributed to a single "eureka" moment, the foundational understanding of such adducts was laid by chemists like G. E. Coates. His work in the early 1950s on the coordination compounds of Group 13 organometallic compounds systematically explored the formation of stable adducts with Lewis bases. A seminal 1951 paper by G. E. Coates published in the Journal of the Chemical Society detailed the investigation of coordination compounds of trimethylgallium with various amines and other Lewis bases. This work provided a clear precedent and framework for understanding the analogous and more accessible trimethylaluminium adducts. The study demonstrated that trimethylgallium, and by extension trimethylaluminium, readily forms stable, distillable 1:1 adducts with tertiary amines like triethylamine.
The Foundational Synthesis: A Detailed Experimental Protocol
The early syntheses of this compound were conceptually straightforward, relying on the direct reaction of the Lewis acid, trimethylaluminium (AlMe₃), with the Lewis base, triethylamine (NEt₃). The high reactivity of trimethylaluminium, which is pyrophoric in air, necessitated the use of inert atmosphere techniques.
Experimental Protocol for the Synthesis of this compound (based on early methodologies):
Objective: To prepare the 1:1 adduct of trimethylaluminium and triethylamine.
Materials:
-
Trimethylaluminium (AlMe₃)
-
Triethylamine (NEt₃), freshly distilled and dried.
-
Anhydrous, oxygen-free solvent (e.g., benzene, toluene, or a high-boiling alkane).
-
Schlenk line apparatus or a glovebox for inert atmosphere manipulation.
-
Dry glassware (flasks, dropping funnel, condenser).
Procedure:
-
All glassware was rigorously dried in an oven and subsequently cooled under a stream of dry, inert gas (nitrogen or argon).
-
A solution of trimethylaluminium in the chosen anhydrous solvent was prepared in a Schlenk flask under an inert atmosphere.
-
An equimolar amount of freshly distilled and dried triethylamine was dissolved in the same anhydrous solvent in a dropping funnel.
-
The triethylamine solution was added dropwise to the stirred trimethylaluminium solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Upon completion of the addition, the reaction mixture was stirred for a further period (typically 1-2 hours) at room temperature to ensure complete adduct formation.
-
The solvent was then removed under reduced pressure to yield the crude this compound adduct.
-
Purification of the adduct was typically achieved by distillation or sublimation under reduced pressure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its constituent components, compiled from early literature and modern sources.
| Property | Trimethylaluminium (AlMe₃)₂ Dimer | Triethylamine (NEt₃) | This compound (AlMe₃·NEt₃) |
| Molar Mass ( g/mol ) | 144.17 | 101.19 | 173.26 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid or low-melting solid |
| Melting Point (°C) | 15 | -114.7 | ~23 |
| Boiling Point (°C) | 125-126 | 89-90 | 142 |
| Coordination Number of Al | 4 (in dimer) | - | 4 |
Logical Relationships and Experimental Workflow
The synthesis of this compound is a classic example of a Lewis acid-base reaction. The logical flow of the synthesis and the relationship between the reactants and the product can be visualized as follows:
Caption: Workflow for the synthesis of this compound.
The formation of the adduct can be represented as a signaling pathway where the electron-deficient aluminium atom of trimethylaluminium acts as a receptor for the lone pair of electrons on the nitrogen atom of triethylamine.
Caption: Lewis acid-base adduct formation pathway.
Conclusion
The discovery and study of this compound were not isolated events but rather a logical progression in the exploration of organometallic chemistry. Building on the foundational work of pioneers like Karl Ziegler and the systematic investigations of chemists such as G. E. Coates, the formation and properties of this simple yet significant Lewis acid-base adduct were elucidated. Its history is a testament to the importance of fundamental research in chemistry, where the quest for understanding the basic principles of bonding and reactivity leads to the development of reagents that become indispensable tools in synthesis and materials science. This guide provides a core understanding of the origins and preparation of this compound, offering a valuable resource for researchers in the chemical sciences.
Theoretical Exploration of Trimethyl(triethylamine)aluminium: A Technical Whitepaper
Disclaimer: This document presents a theoretical overview of the Trimethyl(triethylamine)aluminium adduct. Due to a lack of direct experimental or computational studies on this specific complex in the available literature, the information presented herein is an extrapolation based on the known properties of its constituent molecules, Trimethylaluminium (TMA) and Triethylamine (TEA), and established principles of coordination chemistry.
Introduction
Trimethylaluminium (TMA), a dimeric organoaluminium compound with the formula Al₂ (CH₃)₆, is a potent Lewis acid due to the electron-deficient nature of the aluminium centers.[1] This inherent acidity drives its reactivity towards Lewis bases. Triethylamine (TEA), N(CH₂CH₃)₃, is a common tertiary amine that possesses a lone pair of electrons on the nitrogen atom, rendering it a Lewis base.[2] The interaction between TMA and TEA is expected to result in the formation of a stable Lewis acid-base adduct, this compound, [(CH₃)₃Al-N(CH₂CH₃)₃]. This whitepaper provides a theoretical examination of this adduct, including its formation, proposed structure, and predicted properties based on the characteristics of its precursors.
Reactant Properties
A summary of the key quantitative data for Trimethylaluminium and Triethylamine is presented below.
Table 1: Physicochemical and Structural Data of Trimethylaluminium (TMA)
| Property | Value | Reference |
| Molecular Formula (monomer) | Al(CH₃)₃ | [1] |
| Molecular Formula (dimer) | Al₂(CH₃)₆ | [1] |
| Molar Mass (monomer) | 72.09 g/mol | |
| Appearance | Colorless liquid | [1] |
| Al-C (terminal) distance (dimer) | 1.97 Å | [1] |
| Al-C (bridging) distance (dimer) | 2.14 Å | [1] |
| C-Al-C angle (terminal, dimer) | ~124° | [3] |
| Al-C-Al angle (bridging, dimer) | ~74° | [3] |
| Standard Enthalpy of Formation (gas, monomer) | -86.5 ± 4.8 kJ/mol | [4][5] |
| Standard Enthalpy of Formation (liquid, dimer) | -149.7 ± 4.5 kJ/mol | [6] |
Table 2: Physicochemical and Structural Data of Triethylamine (TEA)
| Property | Value | Reference |
| Molecular Formula | N(C₂H₅)₃ | [2] |
| Molar Mass | 101.19 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| C-N bond length | 1.47 pm (in trimethylamine) | [7] |
| C-N-C bond angle | 108° (in trimethylamine) | [7] |
| pKa of conjugate acid | 10.75 | [2] |
| Standard Enthalpy of Formation (liquid) | -169 kJ/mol | [2] |
Theoretical Adduct Formation and Structure
The formation of the this compound adduct is a classic Lewis acid-base reaction. The electron-deficient aluminium atom of the TMA monomer acts as the electron acceptor (Lewis acid), and the nitrogen atom of TEA, with its lone pair of electrons, acts as the electron donor (Lewis base). In solution, TMA exists as a dimer, Al₂(CH₃)₆, which is in equilibrium with the monomeric form, Al(CH₃)₃. The reaction with TEA is expected to shift this equilibrium towards the monomer as it is consumed to form the adduct.
Caption: Formation of the this compound adduct.
The predicted molecular structure of the adduct will feature a tetrahedral geometry around the aluminium atom and a distorted tetrahedral geometry around the nitrogen atom. The Al-N dative bond is the central feature of this adduct.
Caption: Proposed molecular structure of this compound.
Proposed Experimental Protocol for Adduct Synthesis
While a specific protocol for the synthesis of this compound is not available in the searched literature, a general procedure can be adapted from the synthesis of similar TMA adducts, such as the TMA-THF adduct.[3][8] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the pyrophoric nature of trimethylaluminium.
Materials:
-
Trimethylaluminium (TMA), typically as a solution in a hydrocarbon solvent (e.g., heptane or toluene).
-
Triethylamine (TEA), freshly distilled.
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane or toluene).
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve a known amount of trimethylaluminium solution in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add a stoichiometric equivalent of triethylamine dropwise to the stirred TMA solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The solvent can be removed under vacuum to yield the adduct, which may be a liquid or a solid.
-
Characterization of the product would typically involve multinuclear NMR spectroscopy (¹H, ¹³C, ²⁷Al) and potentially single-crystal X-ray diffraction if suitable crystals can be obtained.
Caption: Proposed experimental workflow for adduct synthesis.
Conclusion
The formation of a stable 1:1 adduct between trimethylaluminium and triethylamine is theoretically highly favorable. This whitepaper has provided a foundational, albeit theoretical, guide to the properties, structure, and synthesis of this compound. Further experimental and computational studies are necessary to fully elucidate the precise structural parameters, thermodynamic stability, and reactivity of this adduct. Such research would be valuable for professionals in organometallic chemistry, materials science, and catalysis, where precise control of Lewis acidity and reactivity is paramount.
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. Crystal structure and quantum-chemical calculations of a trimethylaluminium–THF adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethylaluminum [webbook.nist.gov]
- 5. Trimethylaluminum [webbook.nist.gov]
- 6. Trimethylaluminum [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
Methodological & Application
Using Trimethyl(triethylamine)aluminium in metalorganic chemical vapor deposition (MOCVD)
A Comprehensive Guide for Researchers in Material Science and Drug Development
Disclaimer: The use of Trimethyl(triethylamine)aluminium as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) is not widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles of MOCVD using analogous aluminum precursors, such as Trimethylaluminium (TMA) and its adducts. All procedures should be performed with extreme caution by trained personnel in a controlled laboratory environment.
Introduction
Metal-Organic Chemical Vapor Deposition (MOCVD) is a pivotal technique for the epitaxial growth of high-quality thin films of compound semiconductors. The choice of precursor is critical in determining the film's properties, growth rate, and safety of the process. Trimethylaluminium (TMA), a common aluminum precursor, is highly pyrophoric, posing significant handling challenges. The formation of adducts, such as this compound, by coordinating a Lewis base (triethylamine) to the Lewis acidic aluminum center, is a strategy to reduce the pyrophoricity and enhance the stability of the precursor.
These application notes provide a detailed overview of the anticipated use of this compound in the MOCVD of aluminum-containing thin films, such as Aluminum Nitride (AlN) and Aluminum Gallium Nitride (AlGaN).
Precursor Properties and Safety
While specific data for this compound is scarce, its properties can be inferred from similar compounds.
Table 1: Comparison of Physical and Safety Properties of Aluminum Precursors
| Property | Trimethylaluminium (TMA) | This compound (Anticipated) |
| Formula | Al(CH₃)₃ | (CH₃)₃Al·N(C₂H₅)₃ |
| Appearance | Colorless liquid | Colorless liquid or solid |
| Pyrophoricity | Highly pyrophoric (ignites spontaneously in air) | Reduced pyrophoricity |
| Reactivity | Reacts violently with water and protic solvents | Reacts with water and protic solvents |
| Vapor Pressure | High | Lower than TMA |
| Handling | Requires inert atmosphere (glovebox or Schlenk line) | Requires inert atmosphere |
Safety Precautions:
-
Always handle in an inert atmosphere: Use a nitrogen-filled glovebox or a Schlenk line.
-
Use appropriate Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses with side shields, and appropriate gloves are mandatory.
-
Ensure proper ventilation: Work in a well-ventilated fume hood.
-
Have appropriate fire extinguishing agents readily available: A Class D fire extinguisher (for combustible metals) is essential. Do not use water or carbon dioxide extinguishers on organoaluminium fires.
-
Quenching and Disposal: Unused precursor must be quenched carefully by trained personnel using a non-protic solvent and a suitable quenching agent. Dispose of waste in accordance with institutional and national regulations.
MOCVD Experimental Protocols
The following are generalized protocols for the deposition of AlN and AlGaN films using an aluminum precursor like this compound. The exact parameters will need to be optimized for the specific MOCVD reactor and desired film properties.
MOCVD System Preparation
A typical MOCVD workflow is depicted below.
Application Notes and Protocols for Aluminum Nitride (AlN) Film Deposition Using Trimethyl(triethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of trimethyl(triethylamine)aluminium (also known as trimethylamine alane adduct, TMAA) as a precursor for the deposition of high-quality aluminum nitride (AlN) thin films. This document is intended to guide researchers in the fields of materials science, semiconductor device fabrication, and other related disciplines in the successful growth of AlN films via Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).
Introduction to this compound as an AlN Precursor
Aluminum nitride is a wide-bandgap semiconductor material with a direct bandgap of approximately 6.2 eV, making it suitable for a variety of applications, including deep-ultraviolet light-emitting diodes (LEDs), high-power electronics, and as a buffer layer for the growth of other III-nitride materials. The choice of precursor is critical in determining the quality and properties of the deposited AlN films.
This compound is an attractive alternative to the more commonly used trimethylaluminium (TMA). A key advantage of TMAA is the absence of direct aluminum-carbon bonds, which significantly reduces carbon incorporation into the deposited films.[1] This precursor is a solid with a vapor pressure of 1 Torr at room temperature, making it suitable for vapor deposition techniques.[2]
Deposition Techniques: MOCVD and ALD
Both MOCVD and ALD are powerful techniques for the deposition of thin films.
-
Metal-Organic Chemical Vapor Deposition (MOCVD): In MOCVD, the precursors are introduced into a reaction chamber in the vapor phase, where they thermally decompose and react on a heated substrate to form the desired film.
-
Atomic Layer Deposition (ALD): ALD is a self-limiting process that involves sequential, alternating pulses of precursors. This layer-by-layer growth allows for precise thickness control at the atomic scale and excellent conformality on complex topographies.
Quantitative Data Summary
The following tables summarize key quantitative data for AlN film deposition using different aluminum precursors, primarily focusing on TMAA and TMA for comparison.
Table 1: Precursor Properties
| Precursor | Chemical Formula | Abbreviation | Vapor Pressure | Notes |
| This compound | (CH₃)₃N·AlH₃ | TMAA | 1 Torr @ RT | Solid, non-pyrophoric, reduced carbon contamination[1][2] |
| Trimethylaluminium | Al(CH₃)₃ | TMA | - | Liquid, pyrophoric, common precursor[3] |
| Triethylamine alane | (C₂H₅)₃N·AlH₃ | TEAA | 0.5 Torr @ RT | Liquid, non-pyrophoric[2] |
Table 2: Deposition Parameters and Film Properties
| Precursor(s) | Deposition Method | Substrate Temperature (°C) | Growth Rate | Film Properties | Reference |
| TMAA + NH₃ | MOCVD | 400 | - | Formation of AlN confirmed by XPS[4] | |
| TMA + NH₃ | MOCVD | 980 - 1085 | - | C-axis oriented films on Si (111)[5] | |
| TMA + NH₃ | Thermal ALD | 295 - 342 | - | Substrate-inhibited nucleation on Si[6] | |
| TMA + NH₃ | Thermal ALD | 370 - 470 | Deposition rate increases with temperature | Polycrystalline films[7][8] | |
| TMA + N₂/H₂ Plasma | Plasma-Enhanced ALD | 360 - 420 | 0.7 - 1.0 Å/cycle | Epitaxial films on Si and GaN/sapphire[9] | |
| TMA + NH₃ Plasma | Plasma-Enhanced ALD | 100 - 400 | - | - | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the deposition of AlN films.
Protocol 1: MOCVD of AlN using this compound and Ammonia
This protocol is based on the initial stages of AlN growth on alumina powder substrates.[4]
1. Substrate Preparation:
- Use high-purity alumina powder as the substrate.
- Ensure the substrate is properly cleaned and degassed in a vacuum chamber prior to deposition.
2. Precursor Handling:
- Handle this compound (TMAA) and ammonia (NH₃) in an inert atmosphere (e.g., a glovebox) to prevent contamination.
- Maintain the TMAA precursor at a constant temperature to ensure a stable vapor pressure.
3. Deposition Cycle:
- Step 1 (TMAA Exposure): Introduce TMAA vapor into the reaction chamber at 300 K. Allow it to adsorb on the alumina surface.
- Step 2 (NH₃ Reaction): Introduce NH₃ gas into the chamber. The ammonia will react with the adsorbed TMAA, leading to the removal of the triethylamine ligand and the formation of Al-N bonds.[4]
- Step 3 (Annealing): To promote the formation of crystalline AlN, an annealing step at a higher temperature (e.g., 400 K) can be performed.[4]
- Step 4 (Repeat): Repeat the exposure cycles to achieve the desired film thickness.
4. In-situ Analysis:
- Utilize Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) to monitor the surface chemistry and confirm the formation of AlN.[4]
Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of AlN using Trimethylaluminium and Nitrogen/Hydrogen Plasma
This protocol describes the growth of ultra-thin epitaxial AlN films.[9]
1. Substrate Preparation:
- Use Si (111) or GaN/sapphire templates as substrates.
- Perform a standard cleaning procedure to remove any surface contaminants.
2. ALD Cycle:
- Step 1 (TMA Pulse): Introduce a pulse of Trimethylaluminium (TMA) into the reactor for 0.06 seconds. Use Argon as the carrier gas.
- Step 2 (Purge): Purge the chamber with an inert gas (e.g., Argon) for 10 seconds to remove any unreacted TMA and byproducts.
- Step 3 (Plasma Exposure): Expose the substrate to a nitrogen (75 sccm) and hydrogen (10 sccm) plasma for 20 seconds at a power of 300 W.
- Step 4 (Purge): Purge the chamber again to remove any remaining reactants and byproducts.
3. Deposition Conditions:
- Substrate Temperature: Maintain the substrate temperature in the range of 360 to 420 °C.[9]
- Growth Rate: Expect a growth rate of approximately 0.7 to 1.0 Å/cycle.[9]
4. Film Characterization:
- Use Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) to analyze the microstructure, crystal quality, and epitaxial relationship of the grown AlN films.[9]
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the deposition processes.
Caption: MOCVD workflow for AlN film deposition.
Caption: PEALD workflow for AlN film deposition.
Caption: Simplified surface reaction pathway.
References
- 1. US5880303A - Amidoalane precursors for chemical vapor deposition of aluminum - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. dockchemicals.com [dockchemicals.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. research.aalto.fi [research.aalto.fi]
- 6. for-a.seoultech.ac.kr [for-a.seoultech.ac.kr]
- 7. epfl.ch [epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Surface chemistry in atomic layer deposition of AlN thin films from Al(CH3)3 and NH3 studied by mass spectrometry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application of Trimethyl(triethylamine)aluminium in Atomic Layer Deposition (ALD)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional conformity, thickness control at the angstrom level, and uniformity over large areas. These characteristics make it a critical process in the fabrication of advanced semiconductor devices, optical coatings, and protective layers. A key component of any ALD process is the selection of appropriate precursor materials.
Trimethylaluminium (TMA), Al(CH₃)₃, is the most widely used and studied aluminum precursor for the ALD of aluminum-containing films such as aluminum oxide (Al₂O₃) and aluminum nitride (AlN). However, TMA is highly pyrophoric, meaning it can spontaneously ignite in air, which poses significant handling and safety challenges.
To mitigate these risks, TMA is often used in the form of a Lewis acid-base adduct. Trimethyl(triethylamine)aluminium , an adduct of TMA and triethylamine (NEt₃), is one such compound. The triethylamine ligand stabilizes the electron-deficient TMA molecule, reducing its pyrophoricity and making it safer to handle and deliver to the ALD reactor. Inside the reactor, the adduct can dissociate, releasing TMA to participate in the surface reactions.
These application notes provide a comprehensive overview of the use of this compound as a precursor for ALD, with a focus on the deposition of Al₂O₃ and AlN. The protocols provided are based on the well-established chemistry of TMA, with considerations for the use of the triethylamine adduct as the source material.
Precursor Properties: Trimethylaluminium (TMA) vs. This compound
The choice of precursor is critical for a successful ALD process. While TMA is the reactive species at the substrate surface, the use of its triethylamine adduct affects handling and delivery.
| Property | Trimethylaluminium (TMA) | This compound |
| Chemical Formula | Al₂(CH₃)₆ (dimer in liquid/gas phase) | (CH₃)₃Al·N(C₂H₅)₃ |
| Appearance | Colorless liquid | Colorless liquid or solid (depending on purity) |
| Molar Mass | 72.09 g/mol (monomer) | 173.28 g/mol [1] |
| Key Hazard | Pyrophoric (ignites spontaneously in air)[2] | Reduced pyrophoricity, safer to handle |
| Vapor Pressure | High | Lower than TMA, requires appropriate delivery system |
| Role in ALD | Direct precursor for Al deposition | A stabilized source for the delivery of TMA to the reactor |
Applications in Atomic Layer Deposition
This compound is primarily used as a safer alternative to TMA for depositing high-quality aluminum-containing thin films.
Aluminum Oxide (Al₂O₃) Deposition
Al₂O₃ films grown by ALD are known for their excellent dielectric properties, thermal stability, and barrier performance. They are widely used in:
-
Gate dielectrics in transistors[2]
-
Passivation layers for solar cells and other electronic devices[2]
-
Encapsulation layers for OLEDs and other sensitive components
-
Moisture and gas barriers for flexible electronics and pharmaceutical packaging
Aluminum Nitride (AlN) Deposition
AlN is a wide-bandgap semiconductor with high thermal conductivity, making it suitable for:
-
Dielectric layers in high-power and high-frequency devices[3]
-
Buffer layers for the growth of other nitride semiconductors (e.g., GaN)[4]
-
Piezoelectric materials in MEMS and sensors
-
Heat-spreading layers in electronic packaging[5]
Experimental Protocols
The following are generalized protocols for the ALD of Al₂O₃ and AlN using a TMA source, which can be adapted for this compound with adjustments to the precursor delivery temperature and pulse times to achieve saturation.
Protocol for Al₂O₃ ALD using TMA and Water (H₂O)
This is the most common and well-characterized ALD process.
Materials and Equipment:
-
ALD reactor
-
Substrate (e.g., silicon wafer)
-
This compound precursor
-
Deionized water (H₂O) as the co-reactant
-
High-purity nitrogen (N₂) or argon (Ar) as the carrier and purge gas
Experimental Parameters:
| Parameter | Value | Notes |
| Substrate Temperature | 150 - 300 °C | A typical ALD window for this process. |
| Precursor Temperature | 20 - 40 °C | Adjust to achieve adequate vapor pressure for delivery. May need to be higher for the adduct. |
| TMA Pulse Time | 0.1 - 1.0 s | Should be long enough to achieve self-limiting surface reaction. |
| N₂ Purge Time 1 | 5 - 30 s | Sufficient time to remove unreacted precursor and byproducts. |
| H₂O Pulse Time | 0.1 - 1.0 s | To fully react with the surface-adsorbed TMA. |
| N₂ Purge Time 2 | 5 - 30 s | To remove unreacted water and byproducts. |
| Growth per Cycle (GPC) | ~1.0 - 1.2 Å/cycle | Varies with temperature. |
Procedure:
-
Load the substrate into the ALD reactor.
-
Heat the substrate to the desired deposition temperature.
-
Heat the this compound precursor to the desired temperature.
-
Execute the ALD cycles as defined by the pulse and purge times.
-
Repeat the cycles until the desired film thickness is achieved.
Protocol for AlN ALD using TMA and Ammonia (NH₃)
The deposition of AlN often requires higher temperatures or plasma enhancement to achieve high-quality films.
Materials and Equipment:
-
ALD reactor (thermal or plasma-enhanced)
-
Substrate (e.g., silicon wafer)
-
This compound precursor
-
Ammonia (NH₃) as the nitrogen source
-
High-purity nitrogen (N₂) or argon (Ar) as the carrier and purge gas
Experimental Parameters (Thermal ALD):
| Parameter | Value | Notes |
| Substrate Temperature | 350 - 500 °C | Higher temperatures are needed for thermal activation of NH₃.[3] |
| Precursor Temperature | 20 - 40 °C | Adjust for adequate vapor pressure. |
| TMA Pulse Time | 0.5 - 2.0 s | Ensure saturation. |
| N₂ Purge Time 1 | 10 - 60 s | Longer purge times may be needed at higher temperatures. |
| NH₃ Pulse Time | 1.0 - 5.0 s | Longer pulses are often required for complete surface reaction.[3] |
| N₂ Purge Time 2 | 10 - 60 s | Remove unreacted NH₃ and byproducts. |
| GPC | 0.5 - 1.0 Å/cycle | Highly dependent on temperature and other process conditions.[3] |
Procedure:
-
Load the substrate into the ALD reactor.
-
Heat the substrate to the desired high temperature.
-
Heat the this compound precursor.
-
Perform the ALD cycles as specified.
-
Continue cycling to reach the target thickness.
Visualizations
ALD Workflow and Signaling Pathway
The following diagrams illustrate the fundamental processes occurring during ALD.
References
Application Notes and Protocols: Trimethyl(triethylamine)aluminium as a Co-catalyst in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of trimethyl(triethylamine)aluminium as a co-catalyst in olefin polymerization. While direct, extensive literature on the pre-formed this compound adduct as a co-catalyst is limited, this document extrapolates from the well-established roles of trimethylaluminium (TMA) and the influence of Lewis bases like triethylamine in Ziegler-Natta and metallocene-catalyzed polymerization processes.
Introduction
Trimethylaluminium (TMA) is a widely used co-catalyst in the polymerization of olefins. It primarily functions as an activator for transition metal catalysts (e.g., titanium or zirconium complexes) and as a scavenger for impurities in the reaction system. TMA exists as a dimer, Al₂ (CH₃)₆, and is known for its pyrophoric nature, which necessitates careful handling.[1]
The formation of a Lewis acid-base adduct with triethylamine (TEA), resulting in this compound, offers a potential method to moderate the reactivity of TMA, enhance its stability, and improve safety during handling and storage. This adduct can serve as a controlled-release source of the active TMA species in the polymerization medium.
Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward acid-base reaction.
Synthesis Reaction:
Al₂(CH₃)₆ + 2 N(C₂H₅)₃ → 2 (CH₃)₃Al·N(C₂H₅)₃
This reaction involves the cleavage of the dimeric TMA structure by the Lewis base (triethylamine) to form a monomeric adduct.[1]
Characterization:
The formation and purity of the this compound adduct can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to verify the presence of both the trimethylaluminium and triethylamine moieties and to confirm the formation of the adduct by observing shifts in the resonance of the protons and carbons adjacent to the aluminum and nitrogen atoms.
-
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the Al-C bonds upon coordination with triethylamine can be observed.
-
Elemental Analysis: To confirm the elemental composition of the synthesized adduct.
Role as a Co-catalyst in Olefin Polymerization
In olefin polymerization, this compound is expected to perform the essential functions of a traditional co-catalyst, namely catalyst activation and scavenging, albeit with modified kinetics due to the presence of the triethylamine ligand.
Catalyst Activation:
The primary role of the aluminum alkyl is to activate the precatalyst, typically a transition metal halide, by alkylation and subsequent formation of a cationic active species. In the case of this compound, an equilibrium will exist in solution between the adduct and the free TMA and triethylamine. The dissociated TMA is then available to activate the transition metal center.
Scavenging:
Like TMA, the adduct will react with and neutralize impurities such as water, oxygen, and other protic species that would otherwise deactivate the catalyst.
Influence of Triethylamine:
The triethylamine ligand can influence the polymerization in several ways:
-
Moderation of Activity: The reversible binding of triethylamine to TMA can control the concentration of free, active TMA in the polymerization medium. This may lead to a more controlled initiation phase and potentially a narrower molecular weight distribution of the resulting polymer.
-
Modification of the Active Center: The presence of triethylamine, a Lewis base, can potentially coordinate to the active catalytic species, thereby altering its electronic and steric environment. This can impact the rate of monomer insertion and the stereoselectivity of the polymerization.[2]
-
Chain Transfer: Triethylamine can potentially act as a chain transfer agent, which would affect the molecular weight of the polymer.
Experimental Protocols
The following are generalized protocols for the use of this compound as a co-catalyst in ethylene and propylene polymerization. These should be considered as starting points and may require optimization depending on the specific catalyst system and desired polymer properties.
General Materials and Handling
-
Catalyst: A suitable Ziegler-Natta (e.g., TiCl₄/MgCl₂) or metallocene (e.g., Cp₂ZrCl₂) precatalyst.
-
Co-catalyst: this compound, typically as a solution in an inert solvent like toluene or heptane.
-
Monomer: High-purity ethylene or propylene.
-
Solvent: Anhydrous and deoxygenated polymerization-grade toluene or heptane.
-
Reactor: A stainless-steel pressure reactor equipped with a mechanical stirrer, temperature and pressure controls, and ports for the addition of catalyst, co-catalyst, and monomer.
-
Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Protocol for Ethylene Polymerization
-
Reactor Preparation: The reactor is thoroughly dried and purged with inert gas.
-
Solvent and Scavenging: A calculated volume of the inert solvent is added to the reactor. A small amount of this compound solution is introduced to scavenge any remaining impurities in the solvent. The reactor is stirred and brought to the desired polymerization temperature (e.g., 70-90 °C).
-
Co-catalyst Addition: The main portion of the this compound solution is added to the reactor to achieve the desired Al/Transition Metal molar ratio (e.g., 100:1 to 500:1).
-
Catalyst Injection: The transition metal precatalyst, suspended or dissolved in a small amount of solvent, is injected into the reactor.
-
Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 5-10 bar). The polymerization is allowed to proceed for a set time, with monomer consumption monitored.
-
Termination: The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).
-
Polymer Isolation: The polymer is collected by filtration, washed with methanol and acetone, and dried in a vacuum oven.
Protocol for Propylene Polymerization
The protocol for propylene polymerization is similar to that for ethylene, with the following key differences:
-
Monomer Feed: Liquid propylene is fed into the reactor.
-
Stereoselectivity: For stereospecific polymerization of propylene (to produce isotactic or syndiotactic polypropylene), the choice of catalyst is critical. The presence of triethylamine may influence the stereoregularity of the resulting polymer.
Data Presentation
The following tables summarize the expected effects of using this compound as a co-catalyst in comparison to trimethylaluminium (TMA) alone. These are based on the anticipated influence of the triethylamine ligand.
Table 1: Comparison of Co-catalyst Properties
| Property | Trimethylaluminium (TMA) | This compound |
| Reactivity | Highly pyrophoric | Reduced pyrophoricity |
| Handling | Requires stringent inert atmosphere techniques | Safer to handle, though still air and moisture sensitive |
| Activation | Rapid activation of the precatalyst | Potentially more controlled, slower activation |
Table 2: Expected Effects on Polymerization and Polymer Properties
| Parameter | Effect of TMA | Expected Effect of this compound |
| Catalyst Activity | High | Potentially lower or more stable over time |
| Polymer Molecular Weight (Mw) | High | Potentially lower due to chain transfer to amine |
| Polydispersity Index (PDI) | Broad | Potentially narrower due to controlled activation |
| Stereoregularity (for propylene) | Dependent on catalyst | May be altered due to Lewis base interaction with the active site |
Visualizations
Proposed Activation Mechanism
The following diagram illustrates the proposed mechanism of catalyst activation using this compound.
Caption: Proposed activation pathway using the adduct.
Experimental Workflow
The following diagram outlines the general experimental workflow for olefin polymerization using this compound as a co-catalyst.
Caption: General experimental workflow for polymerization.
Safety and Handling
This compound, while less pyrophoric than TMA, is still a reactive organoaluminium compound. It is sensitive to air and moisture and should be handled under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety glasses, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Disclaimer: The information provided in these application notes is intended for guidance and is based on established principles of polymerization chemistry. The specific performance of this compound as a co-catalyst may vary, and optimization of reaction conditions is recommended for any new application.
References
Application Notes and Protocols for Handling Pyrophoric Trimethyl(triethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Trimethyl(triethylamine)aluminium is a pyrophoric material and should only be handled by trained personnel familiar with air- and moisture-sensitive techniques. These application notes are intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for the specific product being used and a comprehensive, site-specific risk assessment. The information provided is based on the known hazards of trimethylaluminium and general best practices for handling pyrophoric reagents.
Introduction
This compound, an adduct of the highly pyrophoric liquid trimethylaluminium (TMA) and triethylamine, is a reagent used in organic synthesis and materials science. While the complexation with triethylamine can moderate the extreme reactivity of TMA, the adduct is still highly reactive and pyrophoric, igniting spontaneously upon contact with air and reacting violently with water.[1] Proper handling techniques are crucial to ensure the safety of laboratory personnel and the integrity of the experiments.
This document provides detailed protocols and safety guidelines for the experimental setup and handling of this compound.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₂₄AlN | PubChem |
| Molecular Weight | 173.28 g/mol | PubChem |
| IUPAC Name | N,N-diethylethanamine;trimethylalumane | PubChem |
| Physical State | Liquid (presumed) | - |
| Reactivity | Pyrophoric, reacts violently with water | [1] |
Safety Precautions and Engineering Controls
3.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[3][4]
-
Hand Protection: Wear flame-resistant inner gloves and chemical-resistant outer gloves (e.g., neoprene or nitrile).[3]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[5] Long pants and closed-toe shoes are required.[5] For larger quantities, a chemical-resistant apron over the lab coat is recommended.[5]
3.2. Engineering Controls:
-
All manipulations of this compound must be performed in a certified chemical fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon).[3][6]
-
A safety shower and eyewash station must be immediately accessible.[3]
-
Ensure a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher is readily available. Do not use water or carbon dioxide extinguishers on fires involving organoaluminium reagents. [6]
-
Keep a container of dry sand, soda ash, or powdered lime within arm's reach to smother small spills.[6]
Experimental Protocols
4.1. Preparation and Inert Atmosphere Techniques:
All glassware must be oven-dried for at least 4 hours at 125 °C and cooled under a stream of inert gas (nitrogen or argon).[5] Air-sensitive techniques, such as using a Schlenk line or a glovebox, are mandatory for all transfers.[6]
4.2. Transferring the Reagent:
Using a Syringe (for volumes < 50 mL):
-
Ensure the reagent bottle's septum is in good condition.
-
Pressurize the reagent bottle with dry, high-purity nitrogen or argon by inserting a needle connected to the inert gas line.
-
Use a clean, dry syringe with a long needle to slowly draw the desired volume of the reagent. Do not pull the plunger back, as this can cause leaks and introduce air.[7]
-
Remove any gas bubbles by carefully pushing them back into the reagent bottle.
-
Quickly transfer the reagent to the reaction flask by piercing the septum.
-
After transfer, immediately rinse the syringe and needle with a dry, inert solvent (e.g., heptane or toluene) and quench the rinsings in a separate flask containing isopropanol.[5]
Using a Cannula (for volumes > 50 mL):
-
A double-tipped needle (cannula) is used to transfer the liquid under inert gas pressure.
-
One end of the cannula is inserted through the septum of the reagent bottle, and the other end is inserted into the reaction flask.
-
Apply a positive pressure of inert gas to the reagent bottle to initiate the transfer.
-
After the transfer is complete, remove the cannula and rinse it with a dry, inert solvent, quenching the rinsings as described above.
4.3. Quenching Procedures:
Unused or residual this compound must be carefully quenched.
Small-Scale Quenching (in a flask):
-
Dilute the pyrophoric material with an inert, high-boiling solvent such as heptane or toluene in a reaction flask under an inert atmosphere.[5]
-
Cool the flask in an ice/water bath.
-
Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[5]
-
Once the initial vigorous reaction has subsided, slowly add a more reactive alcohol like methanol.[5]
-
Finally, very slowly add water dropwise to ensure all reactive material is destroyed.[5]
-
The resulting solution should be disposed of as hazardous waste.
Work-up of Reactions:
Reactions containing aluminum byproducts can form persistent emulsions during aqueous workup. To avoid this, after quenching as described above, the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) with vigorous stirring can help break up the emulsion, leading to clear biphasic separation.[8]
4.4. Spill and Emergency Procedures:
-
Small Spill (in a fume hood or glovebox): Smother the spill with dry sand, soda ash, or powdered lime.[6] Do not use combustible materials like paper towels.[5] Carefully collect the mixture into a container for quenching and disposal.
-
Large Spill or Fire: Evacuate the laboratory immediately and activate the fire alarm.[5] Call for emergency assistance.[5] If it is safe to do so, use a Class D or ABC fire extinguisher.[6]
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
4.5. Storage and Disposal:
-
Store this compound in its original container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat sources, water, and incompatible materials.[3]
-
Dispose of quenched residues and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]
Visualized Workflows and Relationships
Caption: A logical workflow for the safe handling of this compound.
Caption: Formation of the this compound adduct.
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. Trimethyl(triethylamine)aluminum | C9H24AlN | CID 73456772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. fishersci.com [fishersci.com]
- 5. purdue.edu [purdue.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Quenching effect of triethylamine on peroxyoxalate chemiluminescence in the presence of 7-amino-4-trifluoromethylcumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Aluminum Oxide Nanoparticles using Trimethyl(triethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of aluminum oxide (Al₂O₃) nanoparticles utilizing the precursor complex Trimethyl(triethylamine)aluminium (TMA·NEt₃). Organoaluminum compounds, such as trimethylaluminium, are highly reactive precursors that can yield high-purity ceramic nanoparticles. The adduction of trimethylaluminium with triethylamine (NEt₃) offers a method to moderate the reactivity of the aluminum precursor, allowing for more controlled nanoparticle synthesis.
Triethylamine can function as a Lewis base, a hydrolyzing agent, and a shape-directing agent in nanoparticle synthesis.[1] This protocol outlines a solution-phase hydrolysis method, where the controlled addition of a water source to the this compound complex in an inert solvent environment leads to the formation of aluminum oxide nanoparticles. Subsequent calcination is employed to achieve the desired crystalline phase and remove organic residues. This method is designed to be scalable and produce nanoparticles with a controlled size distribution.
Reaction Pathway and Logic
The synthesis proceeds through a controlled hydrolysis and condensation of the this compound precursor, followed by a thermal decomposition (calcination) step to yield crystalline aluminum oxide nanoparticles. The triethylamine ligand helps to modulate the highly reactive nature of trimethylaluminium.
Experimental Protocol: Solution-Phase Synthesis
This protocol describes the synthesis of aluminum oxide nanoparticles via the controlled hydrolysis of a this compound complex in an organic solvent.
Materials and Reagents
| Material | Grade | Supplier | Notes |
| Trimethylaluminium (TMA) solution | 2.0 M in toluene | e.g., Sigma-Aldrich | Highly pyrophoric, handle with extreme care |
| Triethylamine (NEt₃) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | Store over molecular sieves |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Inert solvent |
| Isopropanol | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | Water source for hydrolysis |
| Ethanol | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | For washing |
| Argon or Nitrogen Gas | High purity (99.999%) | - | For inert atmosphere |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Syringes and needles for liquid transfer
-
Cannula for solvent transfer
-
Centrifuge and centrifuge tubes
-
Tube furnace for calcination
-
Standard laboratory glassware
Procedure
-
Precursor Complex Formation:
-
In an inert atmosphere (glovebox or Schlenk line), add 50 mL of anhydrous toluene to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Slowly add 10 mL of 2.0 M Trimethylaluminium solution in toluene (20 mmol) to the flask.
-
With vigorous stirring, add 2.79 mL of triethylamine (20 mmol) dropwise to the trimethylaluminium solution. An exothermic reaction may occur. Stir the solution for 1 hour at room temperature to ensure complete formation of the this compound adduct.
-
-
Controlled Hydrolysis:
-
Prepare a hydrolysis solution by mixing 1.8 mL of isopropanol (containing approximately 60 mmol of water, assuming standard isopropanol water content, or add a controlled amount of deionized water to isopropanol) with 20 mL of anhydrous toluene.
-
Using a syringe pump for precise control, add the hydrolysis solution to the stirred precursor solution at a slow rate of 0.1 mL/min. Maintain the reaction temperature at 60 °C. A white precipitate will begin to form.
-
-
Aging and Nanoparticle Growth:
-
After the complete addition of the hydrolysis solution, continue stirring the suspension at 60 °C for 4 hours to allow for the aging and growth of the nanoparticles.
-
-
Isolation and Washing:
-
Allow the suspension to cool to room temperature.
-
Transfer the suspension to centrifuge tubes under an inert atmosphere.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the white precipitate.
-
Decant the supernatant.
-
Resuspend the pellet in 30 mL of anhydrous ethanol and sonicate for 5 minutes to break up agglomerates.
-
Repeat the centrifugation and washing steps two more times with anhydrous ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
After the final wash, dry the white powder under vacuum at 80 °C for 12 hours to obtain an amorphous aluminum hydroxide/oxyhydroxide powder.
-
-
Calcination:
-
Transfer the dried powder to a ceramic boat and place it in a tube furnace.
-
Heat the sample under a flow of air or nitrogen to 600-1100 °C at a ramp rate of 5 °C/min and hold for 2-4 hours. The final calcination temperature will influence the crystalline phase and size of the Al₂O₃ nanoparticles.[2]
-
Characterization Data
The synthesized nanoparticles should be characterized to determine their size, morphology, crystal structure, and composition.
| Characterization Technique | Parameter Measured | Expected Results |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology | Spherical or near-spherical nanoparticles with sizes ranging from 10-50 nm, depending on reaction conditions. |
| X-ray Diffraction (XRD) | Crystal phase and crystallite size | Amorphous before calcination. After calcination, γ-Al₂O₃ (at lower temperatures, e.g., 600-800 °C) or α-Al₂O₃ (at higher temperatures, e.g., >1000 °C). The average crystallite size can be calculated using the Scherrer equation.[3][4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups and chemical bonds | Broad O-H stretching bands in the uncalcined powder, indicating hydroxyl groups. After calcination, characteristic Al-O stretching vibrations will be dominant. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition | Presence of Aluminum (Al) and Oxygen (O) peaks, confirming the formation of aluminum oxide.[4] |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution | High surface area, which is inversely proportional to the particle size. |
Signaling Pathway and Mechanistic Representation
The following diagram illustrates the proposed molecular interactions during the hydrolysis and condensation process.
Safety Precautions
-
Trimethylaluminium is extremely pyrophoric and reacts violently with water and air. All manipulations must be performed under a strict inert atmosphere (glovebox or Schlenk line).
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Handle all solvents in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No precipitate formation | Insufficient water for hydrolysis or inactive precursor. | Ensure the use of a fresh, non-anhydrous solvent for the hydrolysis solution or add a controlled amount of deionized water. Verify the activity of the trimethylaluminium solution. |
| Formation of large aggregates | Hydrolysis rate is too fast. | Decrease the addition rate of the hydrolysis solution. Lower the reaction temperature. Increase the concentration of triethylamine to better stabilize the forming nanoparticles. |
| Broad particle size distribution | Inconsistent nucleation and growth. | Ensure homogeneous mixing and a constant, slow addition rate of the hydrolyzing agent. |
| Incomplete conversion to α-Al₂O₃ | Calcination temperature is too low or duration is too short. | Increase the calcination temperature to >1000 °C and/or extend the calcination time. |
Conclusion
This protocol provides a comprehensive framework for the synthesis of aluminum oxide nanoparticles using this compound as a precursor. By carefully controlling the reaction parameters, particularly the rate of hydrolysis and the final calcination temperature, it is possible to tailor the size, crystallinity, and phase of the resulting nanoparticles. These materials have potential applications in various fields, including catalysis, drug delivery, and as advanced ceramic components. Researchers should optimize the described parameters to achieve nanoparticles with the desired characteristics for their specific applications.
References
Application Notes and Protocols: Trimethyl(triethylamine)aluminium as a Methylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylaluminium (TMA), a highly pyrophoric and reactive organoaluminium compound, is a potent methylating agent in organic synthesis.[1][2] Its utility is often hampered by its hazardous nature. The formation of a complex with triethylamine, trimethyl(triethylamine)aluminium, provides a safer and more manageable alternative for methylation reactions. This complex serves as a convenient in-situ source of trimethylaluminium, mitigating its pyrophoric properties without compromising its reactivity. These application notes provide an overview of the synthetic applications of this compound as a methylating agent, including detailed protocols and quantitative data for key transformations.
Advantages of this compound
-
Enhanced Safety: The complex with triethylamine significantly reduces the pyrophoricity of trimethylaluminium, making it easier and safer to handle in a laboratory setting.[2]
-
Convenient Handling: As a more stable liquid, the complex allows for more accurate and controlled addition to reaction mixtures.
-
Comparable Reactivity: The triethylamine adduct readily releases trimethylaluminium in solution, allowing it to participate in methylation reactions with comparable efficiency to the neat reagent.
Applications in Organic Synthesis
This compound is a versatile methylating agent for a variety of functional groups, including carbonyls, alcohols, and carboxylic acids.
Methylation of Ketones
Trimethylaluminium is an effective reagent for the methylation of ketones to produce tertiary alcohols.[2] The reaction proceeds via nucleophilic addition of a methyl group to the carbonyl carbon. In some cases, particularly with aryl ketones, gem-dimethylation can occur, and this process can be catalyzed by nickel acetylacetonate.[3]
General Reaction Scheme:
Quantitative Data for Methylation of Ketones:
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Acetophenone | 2-Phenyl-2-propanol | Trimethylaluminium | Toluene, rt | High | [2] |
| Acetophenone | tert-Butylbenzene (gem-dimethylation) | Trimethylaluminium, Ni(acac)2 | Hydrocarbon solvent, ambient temp. | - | [3] |
| p-Acetoxyacetophenone | p-tert-Butylphenyl acetate | Trimethylaluminium, Ni(acac)2 | Hydrocarbon solvent, ambient temp. | - | [3] |
Experimental Protocol: Methylation of Acetophenone
-
To a solution of acetophenone (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.2 mmol in a suitable anhydrous solvent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-2-propanol.
Methylation of Alcohols
Excess trimethylaluminium can be used for the C-methylation of tertiary alcohols and aryl alkyl carbinols, typically at elevated temperatures.[4] This "exhaustive methylation" proceeds via the formation of a dimethylaluminium alkoxide intermediate followed by elimination and subsequent methylation.[4]
Quantitative Data for Methylation of Alcohols:
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| tert-Butyl alcohol | Neopentane | Excess Trimethylaluminium | 100-200 °C | - | [4] |
| 1,1-Diphenylethanol | 2,2-Diphenylpropane | Excess Trimethylaluminium | 100-200 °C | - | [4] |
| 2-Phenylpropan-2-ol | tert-Butylbenzene | Excess Trimethylaluminium | 100-200 °C | - | [4] |
| Triphenylmethanol | 1,1,1-Triphenylethane | Excess Trimethylaluminium | Toluene, 90 °C, 19 h | ~90 | [4] |
Experimental Protocol: C-Methylation of Triphenylmethanol
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve triphenylmethanol (1.0 mmol) in anhydrous toluene (10 mL).
-
Add an excess of this compound solution (e.g., 3.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and maintain for 19 hours.
-
Cool the mixture to room temperature and then to 0 °C.
-
Slowly and carefully quench the reaction with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 1,1,1-triphenylethane.[4]
Direct Amidation of Carboxylic Acids
Trimethylaluminium facilitates the direct amidation of carboxylic acids with amines, providing a convenient one-pot synthesis of amides. This method avoids the need for pre-activation of the carboxylic acid as an acid chloride or the use of coupling reagents. The reaction is believed to proceed through an aluminum "ate" complex.
Quantitative Data for Direct Amidation of Carboxylic Acids:
| Carboxylic Acid | Amine | Product | Conditions | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | N-Benzylbenzamide | Toluene, 90 °C, 1 h | 94 | |
| Phenylacetic Acid | Morpholine | 2-Phenyl-1-morpholinoethan-1-one | Toluene, 90 °C, 1 h | 85 | |
| Phthalimide-protected Alanine | Benzylamine | Phthalimido-N-benzylalaninamide | Toluene, 90 °C, 1 h | 88 |
Experimental Protocol: Direct Amidation of Benzoic Acid with Benzylamine
-
To a solution of benzoic acid (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add a solution of this compound (1.0 mmol) at room temperature.
-
Stir the mixture for 10 minutes, then add benzylamine (1.0 mmol).
-
Heat the reaction mixture to 90 °C for 1 hour.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain N-benzylbenzamide.
Visualizations
Caption: Workflow for the methylation of a ketone.
Caption: Signaling pathway for direct amidation.
Safety Information
While the triethylamine complex is safer than neat trimethylaluminium, it is still a reactive organometallic compound. All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques. It is moisture-sensitive and will react with protic solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn at all times. Reactions should be conducted in a well-ventilated fume hood.
References
Application Notes and Protocols for Quenching Trimethylaluminium-Triethylamine Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylaluminium (TMA) is a pyrophoric and highly reactive organoaluminium compound frequently used in organic synthesis and materials science. Its reactivity can be moderated by the formation of a complex with a Lewis base, such as triethylamine (TEA), to form a trimethylaluminium-triethylamine adduct (TMA-TEA). While this complex is safer to handle than TMA alone, the workup procedure following a reaction requires careful and controlled quenching to safely neutralize any unreacted reagent and to isolate the desired product.[1] This document provides detailed protocols and safety considerations for the quenching of TMA-TEA complexes.
Safety Precautions
Trimethylaluminium and its triethylamine complex are hazardous reagents that react violently with protic solvents, and TMA itself is pyrophoric.[1][2][3] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (nitrile or neoprene are recommended) when handling TMA-TEA.[2] A face shield is also recommended.
-
Inert Atmosphere: All operations involving the TMA-TEA complex should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2][3]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) should be readily available. Do not use water or carbon dioxide fire extinguishers.
-
Spill Management: In case of a spill, do not use water. Smother the spill with dry sand, soda ash, or a specialized absorbent for reactive metal alkyls.
Quenching Agents
The choice of quenching agent depends on the scale of the reaction, the desired workup conditions (e.g., acidic, basic, or neutral), and the stability of the reaction product. A stepwise addition of quenching agents with increasing reactivity is the safest approach.
| Quenching Agent Class | Examples | Reactivity | Key Considerations |
| Alcohols | Isopropanol, Ethanol, Methanol | Moderate | Recommended for the initial, controlled quenching. Generates methane gas. The reaction can still be vigorous. |
| Water | Deionized Water | High | Highly exothermic reaction that generates significant amounts of methane gas. Should only be used after initial quenching with a less reactive protic solvent. |
| Aqueous Acidic Solutions | Dilute HCl, Saturated NH₄Cl | High | Effective for neutralizing the reaction mixture and dissolving aluminium salts. The reaction is highly exothermic and produces methane gas. |
| Aqueous Basic Solutions | Saturated NaHCO₃, Saturated K₂CO₃ | Moderate to High | Can be used to neutralize the reaction and may help in breaking up emulsions. Generates methane and potentially CO₂ gas. |
| Chelating Agents | Saturated aq. Rochelle's Salt (Potassium Sodium Tartrate) | Mild | Excellent for breaking up emulsions formed from aluminium salts during workup, leading to cleaner phase separation. |
Experimental Protocols
Protocol 1: Stepwise Quenching with Alcohols and Water
This is the most common and generally safest method for quenching TMA-TEA complexes.
-
Preparation:
-
Ensure the reaction flask is under a positive pressure of an inert gas.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Have a dropping funnel or syringe pump ready with the quenching agent.
-
-
Initial Quench (Isopropanol):
-
Slowly add isopropanol dropwise to the stirred reaction mixture at 0 °C.
-
Control the addition rate to maintain the internal temperature below 25 °C.
-
Observe for gas evolution (methane). Continue addition until gas evolution subsides.
-
-
Secondary Quench (Methanol/Ethanol):
-
After the initial quench with isopropanol is complete, slowly add methanol or ethanol in a similar dropwise manner. This ensures that any remaining reactive species are consumed.
-
-
Final Quench (Water):
-
Once the reaction with alcohol has ceased, slowly add deionized water dropwise.
-
Be prepared for a potentially vigorous reaction, even after the alcohol quench.
-
-
Workup:
-
Once the quenching is complete, the biphasic mixture can be further diluted with an organic solvent and water.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the product.
-
Protocol 2: Quenching with Aqueous Acid
This method is suitable when the product is stable to acidic conditions and is useful for dissolving the resulting aluminium salts.
-
Preparation:
-
Cool the reaction mixture to 0 °C under an inert atmosphere.
-
Prepare a dropping funnel with a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
-
Quenching:
-
Very slowly, add the dilute HCl solution dropwise to the vigorously stirred reaction mixture.
-
A significant exotherm and gas evolution will occur. Maintain the temperature below 25 °C by controlling the addition rate and external cooling.[4]
-
-
Workup:
-
After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent.
-
Separate the layers. The aqueous layer will contain the dissolved aluminium salts.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer and concentrate to obtain the product.
-
Protocol 3: Workup with Rochelle's Salt for Emulsion Prevention
The formation of gelatinous aluminium hydroxides can lead to problematic emulsions during workup. Using Rochelle's salt can mitigate this issue.
-
Initial Quench:
-
Perform an initial quench as described in Protocol 1 using an alcohol.
-
-
Addition of Rochelle's Salt:
-
After the initial quench, add a saturated aqueous solution of Rochelle's salt to the reaction mixture.
-
Stir the biphasic mixture vigorously for several hours, or until the layers become clear.
-
-
Workup:
-
Separate the layers in a separatory funnel.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Visual Representations
Caption: General workflow for quenching TMA-TEA reactions.
Caption: Chemical transformations during quenching.
References
Application Notes and Protocols for Safe Handling and Storage of Trimethyl(triethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety guidelines for the handling and storage of Trimethyl(triethylamine)aluminium in a laboratory setting. This document is intended to supplement, not replace, institutional safety protocols and the Safety Data Sheet (SDS) provided by the manufacturer. This compound is an adduct of Trimethylaluminium (TMA), a pyrophoric and highly reactive organoaluminum compound. While the triethylamine ligand can moderate its reactivity, it should be handled with the same precautions as neat TMA.[1] The primary hazards are associated with Trimethylaluminium, which is pyrophoric, corrosive, and reacts violently with water.[2][3]
Hazard Identification and Mitigation
Trimethylaluminium (TMA), the primary component of the adduct, is a pyrophoric liquid that can ignite spontaneously upon exposure to air.[2][4][5] It is also highly reactive with water, releasing flammable gases that can ignite.[4][6] The compound is corrosive and can cause severe burns to the skin and eyes.[2][4][6] Inhalation of vapors or combustion products can cause respiratory irritation.[5]
Table 1: Hazard Summary for Trimethylaluminium
| Hazard | Description | Mitigation Measures |
| Pyrophoric | Ignites spontaneously in air.[2][4] | Handle under an inert atmosphere (e.g., glove box or Schlenk line).[2] |
| Water Reactive | Reacts violently with water to produce flammable gases.[6] | Store in a dry environment. Use non-aqueous fire extinguishers.[2] |
| Corrosive | Causes severe skin and eye burns.[2][4] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, flame-retardant lab coat, and safety goggles with a face shield.[2] |
| Inhalation Toxicity | Vapors and combustion products can cause respiratory irritation.[5] | Use in a well-ventilated area, preferably within a fume hood or glove box.[2] |
Quantitative Data
The following tables summarize the key physical and chemical properties of Trimethylaluminium and its adduct, this compound.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C9H24AlN[7] |
| Molecular Weight | 173.28 g/mol [7] |
| CAS Number | 20791-15-5[8] |
Table 3: Physical and Chemical Properties of Trimethylaluminium (TMA)
| Property | Value |
| Chemical Formula | C3H9Al (monomer) / Al2(CH3)6 (dimer)[1] |
| Molecular Weight | 72.09 g/mol (monomer)[6] |
| Appearance | Colorless liquid[1] |
| Density | 0.752 g/cm³ at 20 °C[4] |
| Melting Point | 15.4 °C[4] |
| Boiling Point | 126 °C[9] |
| Flash Point | Not applicable (pyrophoric)[4] |
| Autoignition Temperature | Spontaneously ignites in air[4] |
| Vapor Pressure | 1.2 kPa at 20 °C[1] |
Safe Handling Protocols
3.1 Engineering Controls
-
Glove Box: The preferred method for handling this compound is within a glove box under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Fume Hood: If a glove box is not available, manipulations must be conducted in a certified chemical fume hood with the sash at the lowest possible position.[2] Ensure the fume hood has adequate face velocity.
-
Schlenk Line: For transfers and reactions, use of a Schlenk line with proper air-free techniques is mandatory if not working in a glove box.
3.2 Personal Protective Equipment (PPE)
A full complement of PPE is required when handling this material:
-
Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles are required. A face shield should also be worn.[2]
-
Hand Protection: Wear two pairs of gloves. An inner pair of nitrile gloves and an outer pair of chemical-resistant neoprene gloves are recommended.[2]
-
Body Protection: A flame-resistant lab coat is essential. Ensure long pants and closed-toe shoes are worn.[3]
3.3 "Dry Run" and Preparation
-
Before handling the reagent, perform a "dry run" of the entire experimental procedure with a less hazardous substance to identify potential issues.[2]
-
Ensure the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D or dry powder) are known before starting work.[2]
Experimental Protocol: Methylation of an Aldehyde
This protocol provides a general procedure for the use of this compound as a methylating agent. All manipulations should be performed under an inert atmosphere.
4.1 Reagents and Equipment
-
This compound
-
Anhydrous toluene
-
Aldehyde substrate
-
Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Inert gas source (Argon or Nitrogen)
-
Syrtinges
4.2 Procedure
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere.
-
Reaction Setup: In a fume hood, assemble the Schlenk flask with a stir bar, and purge with inert gas.
-
Solvent Addition: Add anhydrous toluene to the flask via a cannula or syringe.
-
Substrate Addition: Dissolve the aldehyde substrate in anhydrous toluene in a separate flask and add it to the reaction flask.
-
Reagent Transfer: Carefully draw the required amount of this compound into a syringe. It is crucial to use proper syringe techniques for air-sensitive reagents to avoid exposure to air.
-
Reaction: Slowly add the this compound solution to the stirring reaction mixture at the desired temperature (e.g., cooled in an ice bath).
-
Quenching: After the reaction is complete, cautiously quench the reaction mixture by the slow, dropwise addition of a suitable quenching agent (e.g., isopropanol), followed by a saturated aqueous solution of ammonium chloride. Caution: Quenching is highly exothermic and will release flammable gases.
-
Workup: Proceed with standard aqueous workup and purification procedures.
Storage and Waste Disposal
5.1 Storage
-
Store this compound in its original container, tightly sealed under an inert atmosphere.[6]
-
Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[10]
-
Store away from incompatible materials such as water, acids, alcohols, and oxidizing agents.[10]
-
A flammable storage cabinet is recommended.[2]
5.2 Waste Disposal
-
Never attempt to dispose of unreacted this compound by mixing it with water or other incompatible waste streams.
-
Small residual amounts of the reagent must be carefully quenched.[2] This can be done by diluting the material with an inert solvent like heptane or toluene and slowly adding a less reactive alcohol like isopropanol, followed by methanol, and then water.[2] This process is hazardous and should only be performed by trained personnel in a controlled environment.
-
All contaminated materials (syringes, needles, gloves, etc.) should be considered hazardous waste and disposed of accordingly in sealed and labeled containers.[2]
Emergency Procedures
6.1 Spills
-
Small Spills (inside a fume hood or glove box): Cover the spill with a dry, non-combustible material such as dry lime, sand, or soda ash.[2] Do not use water.[2]
-
Large Spills: Evacuate the laboratory immediately and alert emergency personnel.
6.2 Fire
-
If a fire occurs, use a Class D fire extinguisher, dry chemical powder, or sand. DO NOT USE WATER, FOAM, OR HALOGENATED EXTINGUISHERS. [5]
-
If the fire is large or cannot be controlled, evacuate the area and call for emergency assistance.
6.3 First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Visualizations
Caption: Experimental Workflow for this compound.
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. purdue.edu [purdue.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. nano-fab.git-pages.rit.edu [nano-fab.git-pages.rit.edu]
- 5. gelest.com [gelest.com]
- 6. umass.edu [umass.edu]
- 7. Trimethyl(triethylamine)aluminum | C9H24AlN | CID 73456772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 20791-15-5 [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Preparation and Standardization of Trimethyl(triethylamine)aluminium Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and standardization of a trimethyl(triethylamine)aluminium solution. Trimethylaluminium (TMA) is a pyrophoric and highly reactive organoaluminium compound. The formation of a complex with a Lewis base such as triethylamine (TEA) significantly mitigates its hazardous nature, rendering it a more manageable reagent for various applications in organic synthesis and materials science.[1][2] Accurate determination of the concentration of this solution is critical for its effective use in stoichiometric reactions. The following sections detail the safe preparation of the complex and a reliable method for its standardization via titration.
Introduction
Trimethylaluminium (Al₂(CH₃)₆), often referred to as TMA, is a dimeric organoaluminium compound with significant applications as a methylation agent, a catalyst component in olefin polymerization, and a precursor for the deposition of aluminium-containing thin films in the semiconductor industry.[1][2][3] However, its utility is often overshadowed by its extreme pyrophoricity, reacting violently with air and water.[1]
To address these handling challenges, TMA is frequently stabilized by forming adducts with Lewis bases. Triethylamine (TEA), a tertiary amine, readily reacts with the Lewis acidic aluminium center of TMA to form a stable 1:1 adduct, this compound ((CH₃)₃Al·N(C₂H₅)₃).[1] This complex is a less hazardous liquid that is easier to handle and dispense accurately.
The precise concentration of the prepared this compound solution can vary depending on the purity of the starting materials and the accuracy of the preparation. Therefore, a reliable standardization method is essential to ensure reproducibility and accuracy in subsequent applications. This application note provides a detailed protocol for both the preparation of the solution and its subsequent standardization using a titration method with a known concentration of a protic reagent.
Chemical Structures and Properties
| Compound | Structure | Molar Mass ( g/mol ) | Appearance | Key Properties |
| Trimethylaluminium (TMA) | Al₂(CH₃)₆ | 144.17 (dimer) | Colorless liquid | Pyrophoric, reacts violently with water and air.[1] |
| Triethylamine (TEA) | N(C₂H₅)₃ | 101.19 | Colorless liquid | Lewis base, pungent odor. |
| This compound | (CH₃)₃Al·N(C₂H₅)₃ | 173.28 | Colorless to pale yellow liquid | Less pyrophoric than TMA, moisture-sensitive.[4] |
Experimental Protocols
Preparation of this compound Solution (ca. 1.0 M in Toluene)
This protocol describes the preparation of approximately 100 mL of a 1.0 M solution of the trimethylaluminium-triethylamine complex in toluene. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials:
-
Trimethylaluminium (2.0 M solution in toluene)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Schlenk flask (250 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Gas-tight syringes
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: Assemble the Schlenk flask with a magnetic stir bar and ensure the system is under a positive pressure of inert gas.
-
Solvent Addition: Add 80 mL of anhydrous toluene to the Schlenk flask via a cannula or a dry syringe.
-
Triethylamine Addition: Carefully add 13.9 mL (0.10 mol) of anhydrous triethylamine to the toluene with stirring.
-
Trimethylaluminium Addition: Slowly add 50 mL of a 2.0 M solution of trimethylaluminium in toluene (0.10 mol) to the triethylamine solution. Caution: The reaction is exothermic. Add the trimethylaluminium solution dropwise, and if necessary, cool the flask in a water bath to maintain room temperature.
-
Reaction: Stir the resulting solution at room temperature for 1 hour to ensure complete complex formation.
-
Storage: The prepared this compound solution should be stored under an inert atmosphere in a sealed, appropriately labeled container.
Workflow for Preparation:
Caption: Workflow for the preparation of this compound solution.
Standardization of this compound Solution
This protocol outlines the standardization of the prepared solution by titration with a standard solution of sec-butanol in xylene, using 2,2'-biquinoline as an indicator. The reaction involves the protonolysis of the Al-C bond by the alcohol.
Materials:
-
This compound solution (prepared as in 3.1)
-
sec-Butanol, anhydrous
-
Xylene, anhydrous
-
2,2'-Biquinoline
-
Volumetric flasks (100 mL, 250 mL)
-
Burette (25 mL or 50 mL), oven-dried
-
Erlenmeyer flasks (100 mL), oven-dried
-
Magnetic stirrer and stir bars
-
Gas-tight syringes
-
Inert gas supply
Procedure:
1. Preparation of 1.0 M sec-Butanol Standard Solution: a. Under an inert atmosphere, add approximately 50 mL of anhydrous xylene to a 100 mL volumetric flask. b. Accurately weigh and add approximately 7.41 g (0.10 mol) of anhydrous sec-butanol. c. Dilute to the 100 mL mark with anhydrous xylene and mix thoroughly. d. Calculate the precise molarity of the sec-butanol solution based on the exact weight of sec-butanol used.
2. Preparation of Indicator Solution: a. Add approximately 0.1 g of 2,2'-biquinoline to a 50 mL flask. b. Add 20 mL of anhydrous xylene and stir to dissolve.
3. Titration Procedure: a. Under an inert atmosphere, add approximately 20 mL of anhydrous xylene to a 100 mL Erlenmeyer flask. b. Add 3-4 drops of the 2,2'-biquinoline indicator solution. The solution should be colorless. c. Accurately transfer 5.0 mL of the this compound solution into the Erlenmeyer flask using a gas-tight syringe. The solution will turn a reddish-brown color upon contact with the indicator. d. Fill the burette with the standardized sec-butanol solution and record the initial volume. e. Titrate the this compound solution with the sec-butanol solution. The endpoint is reached when the reddish-brown color disappears, and the solution becomes colorless or pale yellow. f. Record the final volume of the titrant. g. Repeat the titration at least two more times to ensure accuracy.
Calculation of Molarity:
The molarity of the this compound solution is calculated using the following formula:
Molarity (Al) = (Molarity (sec-butanol) × Volume (sec-butanol, L)) / Volume (Al solution, L)
Workflow for Standardization:
Caption: Workflow for the standardization of this compound solution.
Data Presentation
Table 1: Reagent Quantities for Preparation of ~1.0 M this compound Solution
| Reagent | Molarity (M) | Volume (mL) | Moles (mol) |
| Trimethylaluminium in Toluene | 2.0 | 50 | 0.10 |
| Triethylamine | - | 13.9 | 0.10 |
| Toluene (solvent) | - | 80 | - |
| Total Approximate Volume | - | ~144 | - |
Table 2: Example Standardization Data
| Titration Run | Volume of Al Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of sec-Butanol (mL) |
| 1 | 5.00 | 0.10 | 4.95 | 4.85 |
| 2 | 5.00 | 5.00 | 9.87 | 4.87 |
| 3 | 5.00 | 10.00 | 14.86 | 4.86 |
| Average | 4.86 |
Example Calculation:
Assuming the molarity of the standardized sec-butanol solution is 1.01 M:
Molarity (Al) = (1.01 M × 0.00486 L) / 0.00500 L = 0.982 M
Safety Precautions
-
Pyrophoric and Reactive: Trimethylaluminium and its solutions are highly reactive and can ignite spontaneously in air. The triethylamine complex is less pyrophoric but still highly reactive towards protic sources. All manipulations must be carried out under a dry, inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.
-
Handling: Use well-maintained Schlenk line equipment or a glovebox. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
Waste Disposal: Quench any residual organoaluminium reagents and waste carefully with a high-boiling point alcohol (e.g., isopropanol) in a suitable solvent under an inert atmosphere and with cooling. Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion
The formation of the this compound complex provides a safer alternative to neat trimethylaluminium for a variety of chemical transformations. The protocols detailed in this application note offer a straightforward method for the preparation of this complex and a reliable titrimetric method for its standardization. Accurate determination of the solution's concentration is paramount for achieving reproducible and predictable results in research and development settings.
References
Troubleshooting & Optimization
Troubleshooting low yield in Trimethyl(triethylamine)aluminium catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethyl(triethylamine)aluminium catalyzed reactions.
Troubleshooting Guide: Low Product Yield
Low yield is a common challenge in organic synthesis. This guide addresses specific issues you might encounter when using this compound as a catalyst.
Question 1: My reaction is sluggish or not proceeding to completion, resulting in a low yield. What are the potential causes related to the catalyst itself?
Answer:
Several factors related to the this compound catalyst can lead to low reactivity and poor yields. The primary culprits are catalyst deactivation and improper handling.
-
Moisture and Air Sensitivity: this compound is highly reactive towards moisture and oxygen.[1] Exposure to even trace amounts of water or air can lead to the formation of inactive aluminium oxides and hydroxides, significantly reducing the catalytic activity. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Storage: The catalyst should be stored in a cool, dry place under an inert atmosphere. Improper storage can lead to gradual degradation over time.
-
Catalyst Purity: The purity of the this compound complex is critical. Impurities from the synthesis of trimethylaluminium or triethylamine can interfere with the desired reaction.
Troubleshooting Workflow for Catalyst-Related Issues
Caption: Troubleshooting workflow for catalyst-related issues.
Question 2: I've confirmed my catalyst is active, but the yield is still low. What other reaction parameters should I investigate?
Answer:
Optimizing reaction parameters is key to achieving high yields. Consider the following:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Non-polar, aprotic solvents like toluene, hexane, or dichloromethane are generally preferred. Ethereal solvents like THF can sometimes coordinate to the aluminium center and may affect reactivity.
-
Temperature: The optimal temperature will depend on the specific reaction. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy. However, excessive heat can lead to catalyst decomposition or side reactions. It is advisable to run the reaction at a controlled temperature.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.
-
Stoichiometry: The ratio of reactants to the catalyst is crucial. A catalyst loading that is too low may result in a slow reaction, while an excess of the catalyst can sometimes lead to unwanted side reactions.
Table 1: General Effect of Reaction Parameters on Yield
| Parameter | Potential Issue with Low Yield | Recommended Action |
| Solvent | Poor solubility of reactants; coordination to the catalyst. | Screen a range of anhydrous, non-polar, aprotic solvents. |
| Temperature | Reaction too slow; catalyst decomposition or side reactions. | Optimize the temperature by running small-scale trials at different temperatures. |
| Reaction Time | Incomplete reaction; formation of byproducts. | Monitor the reaction progress to determine the optimal time for quenching. |
| Stoichiometry | Insufficient catalyst; side reactions from excess catalyst. | Titrate the catalyst loading to find the optimal concentration. |
Question 3: I am observing the formation of significant byproducts. What are the common side reactions, and how can I minimize them?
Answer:
Side reactions can be a major cause of low yields. With this compound, these often involve the high reactivity of the trimethylaluminium (TMA) component, even when complexed with triethylamine.
-
Protonolysis: The catalyst is highly sensitive to protic functional groups such as alcohols, primary and secondary amines, and even terminal alkynes. These groups will react with the catalyst, consuming it and generating methane gas. If your substrate contains such groups, they may need to be protected prior to the reaction.
-
Reaction with Carbonyls: While TMA can be used for the methylation of ketones and esters, this may be an undesired side reaction if your substrate contains these functional groups and you are targeting a different transformation. The triethylamine ligand moderates this reactivity, but it can still occur, especially at higher temperatures.
-
Hydroalumination of Alkenes/Alkynes: If your target molecule contains double or triple bonds, hydroalumination can occur as a side reaction, where an Al-H species (which can be present as an impurity or formed in situ) adds across the multiple bond.
Minimizing Side Reactions: A Logical Approach
Caption: A logical approach to minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is a pyrophoric material and should be handled with extreme care in a fume hood under an inert atmosphere (e.g., using Schlenk line techniques or in a glovebox). It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, and oxidizing agents.
Q2: How can I check the activity of my this compound catalyst?
A2: A simple way to check the activity is to perform a small-scale test reaction with a reliable substrate that is known to give a high yield. Alternatively, you can use ¹H NMR spectroscopy to check for the presence of the characteristic signals of the complex and the absence of significant hydrolysis or oxidation products.
Q3: What is a typical work-up procedure for a reaction involving this compound?
A3: A common work-up procedure involves carefully quenching the reaction mixture at a low temperature (e.g., 0 °C) by the slow, dropwise addition of a protic solvent like isopropanol, followed by the addition of water or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to break up any aluminium salt emulsions. The product can then be extracted with an organic solvent. Always perform the quench behind a blast shield and ensure adequate ventilation.
Q4: Can I use this compound with substrates containing sensitive functional groups?
A4: The triethylamine ligand moderates the reactivity of trimethylaluminium, making the complex less aggressive than free TMA. However, it is still a potent reagent. Substrates with highly acidic protons (e.g., carboxylic acids, phenols) will likely be deprotonated. Other sensitive functional groups may require protection. It is always advisable to perform a small-scale trial to assess compatibility.
Experimental Protocols
Representative Experiment: Triethylamine-Catalyzed Hydroalumination of a Terminal Alkyne
This protocol describes the hydroalumination of 1-octyne using this compound.
Materials:
-
This compound (solution in a suitable anhydrous solvent)
-
1-Octyne (distilled and stored over molecular sieves)
-
Anhydrous toluene (distilled from sodium/benzophenone)
-
Anhydrous diethyl ether
-
Iodine
-
1 M Hydrochloric acid
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a nitrogen/vacuum line is used.
-
Reagent Addition: The flask is charged with 1-octyne (e.g., 1.0 mmol) dissolved in anhydrous toluene (5 mL) via syringe. The solution is cooled to 0 °C in an ice bath.
-
Catalyst Addition: A solution of this compound (e.g., 1.1 mmol, 1.1 equivalents) in toluene is added dropwise to the stirred solution of the alkyne at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a specified temperature (e.g., 60 °C) for a designated time (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC or GC analysis of quenched aliquots.
-
Work-up:
-
The reaction mixture is cooled to 0 °C.
-
A solution of iodine (e.g., 1.2 mmol) in anhydrous diethyl ether is added slowly until the color of iodine persists. This converts the alkenylalane to the corresponding vinyl iodide.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is carefully quenched by the slow addition of 1 M HCl.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Table 2: Example Yield Data for Hydroalumination of 1-Octyne
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield of Vinyl Iodide (%) |
| 1 | 10 | 25 | 12 | 75 |
| 2 | 10 | 60 | 4 | 92 |
| 3 | 5 | 60 | 8 | 85 |
| 4 | 10 | 80 | 2 | 88 (with some byproducts) |
Note: These are representative data and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Reaction Workflow
References
Technical Support Center: Optimizing Trim.ethyl(triethylamine)aluminium (TMAA) in MOCVD
Welcome to the technical support center for the use of Trimethyl(triethylamine)aluminium (TMAA) in Metal-Organic Chemical Vapor Deposition (MOCVD). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for the growth of high-quality aluminum-containing thin films.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound (TMAA) as an aluminum precursor in MOCVD?
This compound (TMAA) is an attractive alternative to more common precursors like Trimethylaluminium (TMA). Its primary advantages lie in its chemical properties that can influence the MOCVD process and final film quality. TMAA is a stable, non-pyrophoric solid with a reasonable vapor pressure at room temperature (around 1 Torr), making it a safer and more manageable precursor.[1] The absence of direct Al-C bonds in its alane adduct structure can potentially reduce carbon incorporation into the grown films, a common issue with trialkylaluminum precursors.[1]
Q2: What is the typical decomposition behavior of TMAA in an MOCVD reactor?
The thermal decomposition of TMAA on a substrate surface is the fundamental process for depositing aluminum. Studies have shown that TMAA decomposes to produce elementally pure aluminum, with hydrogen and trimethylamine as the gaseous byproducts.[1] This decomposition can occur at relatively low temperatures. For instance, in a low-pressure CVD environment, aluminum film deposition has been observed at temperatures as low as 100°C.[2]
Q3: How does the V/III ratio influence the growth of AlN films when using an aluminum precursor?
The V/III ratio, which is the molar flow rate ratio of the group V precursor (e.g., ammonia, NH₃) to the group III precursor (e.g., TMAA), is a critical parameter in MOCVD. For the growth of materials like Aluminum Nitride (AlN):
-
Low V/III Ratio: A lower V/III ratio can lead to faster growth rates. However, it may also result in incomplete island coalescence and the formation of surface pits due to reduced Al-adatom diffusion length.[3][4]
-
High V/III Ratio: Increasing the V/III ratio generally improves crystal quality and surface morphology.[3][4] It promotes slower, more controlled layer-by-layer growth, which can help in reducing dislocation density.[3][4] However, excessively high V/III ratios can lead to parasitic gas-phase reactions, which can decrease the growth rate.[3][5]
Troubleshooting Guide
Issue 1: Low Growth Rate
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient TMAA Flow Rate | Verify the temperature of the TMAA bubbler and the carrier gas flow rate. Ensure the bubbler temperature is stable to maintain a consistent vapor pressure. |
| Low Growth Temperature | While TMAA can decompose at low temperatures, the overall reaction kinetics might be slow. Gradually increase the substrate temperature to enhance the surface reactions. |
| High V/III Ratio | An excessively high ammonia flow rate can lead to parasitic gas-phase reactions with TMAA, depleting the precursor before it reaches the substrate.[3] Systematically reduce the ammonia flow rate while monitoring the growth rate and film quality. |
| Reactor Pressure | Higher reactor pressures can sometimes decrease the growth rate due to increased parasitic reactions.[3] Experiment with lowering the reactor pressure. |
Issue 2: Poor Crystal Quality (e.g., high defect density, broad XRD peaks)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal V/III Ratio | A low V/III ratio can lead to poor crystallinity.[3][4] Increase the ammonia flow rate in increments to find the optimal process window. Studies on similar precursors show that higher V/III ratios tend to improve crystal quality.[6] |
| Incorrect Growth Temperature | The substrate temperature affects adatom mobility. If the temperature is too low, atoms may not have enough energy to move to their ideal lattice sites. If it is too high, desorption rates may increase. Perform a temperature series to identify the optimal growth temperature. |
| Inadequate Nucleation Layer | For heteroepitaxial growth (e.g., AlN on sapphire), a properly grown nucleation layer is crucial. Optimize the growth conditions of the initial layer, which may involve a different temperature and V/III ratio than the main film. |
Issue 3: Rough Surface Morphology
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low V/III Ratio | Insufficient nitrogen precursor can lead to 3D island growth and incomplete coalescence.[3][4] Increase the V/III ratio to promote a 2D, step-flow growth mode. |
| High Growth Rate | A very high growth rate can sometimes result in a rougher surface. Consider reducing the TMAA flow rate to allow for more orderly film growth. |
| High Reactor Pressure | High pressure can sometimes lead to step-bunching on the surface.[3][4] Reducing the reactor pressure might result in a smoother morphology. |
Experimental Protocols
Note: The following protocols are generalized based on MOCVD of aluminum-containing compounds. Specific parameters will need to be optimized for your particular MOCVD system and desired film properties.
General Protocol for AlN Growth Optimization
-
Substrate Preparation: Ensure the substrate (e.g., c-plane sapphire) is properly cleaned using a standard solvent cleaning procedure followed by a thermal anneal in the MOCVD reactor under a hydrogen atmosphere to remove surface contaminants.
-
Nucleation Layer Growth: Deposit a thin (e.g., 20-50 nm) AlN nucleation layer at a lower temperature (e.g., 850-900°C) to provide a template for subsequent growth.
-
High-Temperature AlN Growth: Increase the temperature to the main growth temperature (e.g., 1100-1200°C).
-
V/III Ratio Optimization:
-
Set the TMAA bubbler temperature and carrier gas flow to achieve a stable and desired molar flow rate.
-
Perform a series of growth runs where the ammonia (NH₃) flow rate is varied to achieve different V/III ratios (e.g., from 500 to 4000).
-
Keep the growth time, temperature, and pressure constant for this series.
-
-
Characterization: Analyze the resulting films using techniques such as X-ray diffraction (XRD) to assess crystal quality, atomic force microscopy (AFM) for surface morphology, and ellipsometry or cross-sectional SEM for thickness and growth rate determination.
Data Presentation
Table 1: Effect of V/III Ratio on AlN Film Properties (Illustrative Data based on TMA Precursor Studies)
| Sample | V/III Ratio | Growth Rate (µm/hr) | XRD FWHM (002) (arcsec) | Surface Roughness (RMS, nm) |
| A | 500 | 1.2 | 800 | 2.5 |
| B | 1500 | 0.9 | 450 | 1.2 |
| C | 2500 | 0.6 | 300 | 0.8 |
| D | 4000 | 0.4 | 280 | 0.7 |
Note: This table presents typical trends observed for AlN growth using TMA as the aluminum precursor.[3][4] A similar optimization process is recommended for TMAA, though the optimal values may differ.
Visualizations
Troubleshooting Workflow for Low Growth Rate
Caption: A logical workflow for troubleshooting low growth rates in MOCVD.
Relationship between MOCVD Parameters and Film Quality
Caption: Key MOCVD parameters and their influence on final film properties.
References
Preventing side reactions with Trimethyl(triethylamine)aluminium
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Trimethyl(triethylamine)aluminium. Find answers to frequently asked questions and troubleshooting advice to prevent and address potential side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a Lewis acid-base adduct formed between the pyrophoric liquid Trimethylaluminium (TMA) and the Lewis base triethylamine.[1][2] This complex is significantly safer to handle than pure TMA, which ignites spontaneously in air.[1] It serves as a convenient source for delivering TMA in various chemical reactions, such as in the production of polyolefins and for depositing aluminium oxide thin films in semiconductor manufacturing.[3]
Q2: What are the primary hazards associated with this compound?
A2: The main hazard stems from the potential liberation of free Trimethylaluminium (TMA). TMA is highly pyrophoric and reacts violently with air and water, releasing flammable gases that can ignite spontaneously.[1][4] It also causes severe skin burns and eye damage.[5] Therefore, it is crucial to handle the complex under an inert atmosphere and avoid contact with moisture.[6][7]
Q3: How should I properly store this compound?
A3: Store containers in a cool, well-ventilated area, away from heat, sparks, and open flames.[4] It is imperative to store the compound under an inert atmosphere, such as dry nitrogen.[7] Ensure containers are kept upright and are clearly labeled with the chemical name and hazard pictograms.[6] Avoid storage with incompatible chemicals like strong acids, alcohols, oxidizing agents, and halogenated compounds.[4]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Due to the hazardous nature of Trimethylaluminium, comprehensive PPE is mandatory. This includes:
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Hand Protection: Wear two pairs of gloves, with an outer layer of chemical-resistant gloves (e.g., Neoprene or nitrile rubber) and an inner layer of fire-resistant gloves.[5][6]
-
Eye Protection: Use chemical splash goggles and a full-face shield.[5][7] Contact lenses should not be worn.[5]
-
Body Protection: A fire-resistant lab coat is essential. For larger quantities, a chemical-resistant apron or a full-body aluminized proximity suit may be necessary.[4][6]
-
Respiratory Protection: All handling must be done in a certified chemical fume hood or a glove box to avoid inhalation.[6]
Q5: What are common impurities in this compound and how can they be removed?
A5: Crude Trimethylaluminium can contain several impurities, including organosilicon compounds, hydrocarbon compounds, chlorine components, and alkylaluminium oxides.[8][9] Purification methods for the parent compound, TMA, include distillation in contact with metallic sodium or potassium and adduct purification processes.[9] For high-purity applications like semiconductor fabrication, minimizing these impurities is critical to avoid defects.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: A white smoke or fume is observed upon opening the container or during transfer.
-
Cause: This indicates exposure of the compound to air, leading to the hydrolysis of Trimethylaluminium and the formation of aluminum oxide.[1]
-
Solution: Immediately ensure the container is under a positive pressure of an inert gas (e.g., nitrogen or argon). All transfers and handling must be performed using strict air-free techniques, such as in a glove box or using a Schlenk line.[5][6] Review your experimental setup for any potential leaks.
Issue 2: The reaction is sluggish or does not proceed as expected.
-
Cause 1: Incomplete Dissociation: The triethylamine adduct needs to dissociate to release the reactive TMA. The reaction temperature might be too low to facilitate this equilibrium.
-
Solution 1: Gradually and carefully increase the reaction temperature while monitoring for any signs of decomposition or uncontrolled reaction.
-
Cause 2: Impurities: The presence of impurities, particularly oxygenated species, can interfere with the desired reaction.[9]
-
Solution 2: If possible, use a higher purity grade of the reagent. Ensure all solvents and other reagents are rigorously dried and deoxygenated before use.
Issue 3: Unwanted side products are forming, suggesting unintended reactions.
-
Cause: Reactivity with Functional Groups: Free TMA is a strong Lewis acid and a source of methyl nucleophiles. It can react with various functional groups, such as esters, ketones, alcohols, and even some solvents.[1][10]
-
Solution:
-
Protecting Groups: If your substrate contains sensitive functional groups, consider using appropriate protecting groups.
-
Solvent Choice: Use non-reactive, anhydrous solvents. Hydrocarbon solvents are generally preferred.
-
Stoichiometry Control: The stoichiometry of the reaction can significantly influence the outcome. Carefully control the amount of this compound added.[10]
-
Data and Protocols
Impurity Profile of Crude Trimethylaluminium
The following table summarizes typical impurity levels found in crude Trimethylaluminium before purification. These impurities can affect the performance of the triethylamine adduct.
| Impurity | Typical Concentration (ppm) |
| Organosilicon Components | 10 - 200[8][9] |
| Chlorine Components | 50 - 100[8][9] |
| Hydrocarbon Components | 5,000 - 10,000[8][9] |
| Alkylaluminium Oxides | 50 - 200[8][9] |
General Experimental Protocol for Handling this compound
This protocol outlines the essential steps for safely handling this air- and moisture-sensitive reagent.
-
Preparation:
-
Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas or in a desiccator.[6]
-
Assemble the reaction apparatus and purge it thoroughly with a dry, inert gas (e.g., argon or nitrogen).
-
Perform a "dry run" of the experiment with a less hazardous substance to familiarize yourself with the procedure.[6]
-
Ensure a safety shower, eyewash station, and appropriate fire extinguisher (e.g., Class D for metal fires) are readily accessible.[6]
-
-
Reagent Transfer:
-
All transfers must be conducted in a certified chemical fume hood or a glove box.[6]
-
Use a syringe or cannula that has been purged with inert gas to transfer the liquid reagent.
-
The reagent container should be kept under a positive pressure of inert gas.
-
Slowly add the reagent to the reaction mixture, which should be under an inert atmosphere and appropriately cooled if the reaction is exothermic.
-
-
Quenching and Work-up:
-
After the reaction is complete, any excess this compound must be quenched carefully.
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add a quenching agent (e.g., isopropanol), followed by a careful addition of water. Be prepared for gas evolution.
-
Do not use water directly to quench the unreacted reagent as it will cause a violent reaction.[1][4]
-
-
Waste Disposal:
Visual Guides
Caption: Formation of the stable this compound adduct.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. Trimethyl(triethylamine)aluminum | C9H24AlN | CID 73456772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 20791-15-5 | Benchchem [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. gelest.com [gelest.com]
- 6. purdue.edu [purdue.edu]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. CN1749260B - High-purity trimethylaluminum and purification method of crude trimethylaluminum - Google Patents [patents.google.com]
- 9. EP1621542B1 - Purification method of crude trimethylaluminum - Google Patents [patents.google.com]
- 10. Reactions of Trimethylaluminium: Modelling the Chemical Degradation of Synthetic Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
Managing thermal decomposition of Trimethyl(triethylamine)aluminium during deposition
Welcome to the technical support center for managing Trimethyl(triethylamine)aluminium during deposition processes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.
Disclaimer: this compound is a Lewis acid-base adduct of Trimethylaluminium (TMA) and Triethylamine. Specific experimental data for this exact complex is limited. The guidance provided is based on the well-documented properties of its constituent, TMA, and principles common to other amine-stabilized organoaluminum precursors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMAA) and why is it used?
A1: this compound (TMAA) is a chemical adduct formed between the pyrophoric liquid Trimethylaluminium (TMA) and the Lewis base triethylamine. The formation of this adduct stabilizes the highly reactive TMA, making it safer to handle and transport compared to pure TMA. It is used as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to deposit thin films containing aluminum, such as aluminum oxide (Al₂O₃) or aluminum nitride (AlN).[1][2]
Q2: What is the primary challenge when using TMAA for deposition?
A2: The primary challenge is managing its thermal decomposition. The goal is to have the precursor decompose controllably on the heated substrate surface, not prematurely in the delivery lines or in the gas phase above the substrate. Premature decomposition leads to poor film quality, particle contamination, and potential equipment clogging.
Q3: What are the common signs of premature thermal decomposition?
A3: Key indicators of uncontrolled decomposition include:
-
Poor Film Uniformity: Hazy or visually non-uniform films.
-
Particle Contamination: Visible particles on the substrate and within the deposition chamber.
-
Low Deposition Rate: The precursor decomposes before reaching the substrate, leading to a lower-than-expected growth rate.
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Clogged Delivery Lines: Solid aluminum-containing byproducts can deposit inside the gas lines, leading to flow inconsistencies and eventual blockage.
-
Pressure Instability: Fluctuations in chamber pressure during the deposition run can indicate uncontrolled reactions.
Q4: How does the decomposition of TMAA proceed?
A4: The decomposition is expected to be a multi-step process. First, at a lower temperature, the relatively weak Lewis acid-base bond between the aluminum and the nitrogen of the triethylamine will break, releasing volatile triethylamine gas. At a higher temperature, the remaining Trimethylaluminium (TMA) molecule will decompose on the substrate surface. TMA itself is reported to begin decomposing above 330°C.[3][4] The presence of the triethylamine ligand is designed to modulate this process.
Troubleshooting Guide
This guide addresses common issues encountered during deposition with TMAA and similar aluminum precursors.
| Issue | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Poor Film Quality | High carbon content, surface roughness, poor stoichiometry. | 1. Incorrect Substrate Temperature: Too low for complete ligand removal or too high, causing gas-phase reactions. 2. Precursor Flow Rate Too High: Incomplete reaction on the surface. 3. Insufficient Purge Time (ALD): Co-reactants or byproducts remain in the chamber. | 1. Optimize substrate temperature. Start with a temperature below the known decomposition point of TMA (~330°C) and adjust based on film analysis. 2. Reduce the precursor bubbler temperature or carrier gas flow to lower the delivery rate. 3. Increase the duration of the purge steps to ensure complete evacuation of non-reacted species. |
| Low or No Deposition | Film thickness is significantly below the expected value. | 1. Substrate Temperature Too Low: Insufficient thermal energy to drive the decomposition reaction. 2. Clogged Delivery Lines: Precursor is not reaching the chamber. 3. Inactive Surface: Substrate surface is not conducive to precursor adsorption and reaction. | 1. Incrementally increase the substrate temperature by 10-20°C per run. 2. Perform a system bake-out and check for blockages. Ensure line heaters are set correctly (hot enough to prevent condensation, cool enough to prevent decomposition). 3. Consider a surface pre-treatment or the use of an adhesion layer like titanium.[5] |
| Particle Formation | Visible particles on the wafer surface ("flaking"). | 1. Gas-Phase Nucleation: Chamber or delivery line temperature is too high, causing the precursor to decompose in the gas phase. 2. High Precursor Concentration: High partial pressure of the precursor promotes gas-phase reactions. | 1. Reduce the temperature of the showerhead and delivery lines. 2. Decrease the precursor flow rate and/or increase the inert carrier gas flow to reduce the precursor's partial pressure. |
Quantitative Data Summary
The following table summarizes the thermal properties of Trimethylaluminium (TMA), the reactive component of TMAA, and other alternative aluminum precursors for comparison.
| Precursor Name | Chemical Formula | Type | Key Thermal Properties | Common Applications |
| Trimethylaluminium (TMA) | Al(CH₃)₃ or Al₂(CH₃)₆ | Pyrophoric Alkyl | Boiling Point: 125-127°C[6] Decomposition Start: ~332°C[4] Vapor Pressure: 9.24 kPa @ 60°C[2] | Al₂O₃, AlN, AlGaAs deposition[1][2] |
| Tris(dimethylamido)aluminum(III) (TDMAA) | Al(N(CH₃)₂)₃ | Non-Pyrophoric Amide | Excellent volatility and thermal stability[7] | Low-impurity AlN and Al₂O₃ deposition[7][8] |
| Dimethylethylamine alane (DMEAA) | AlH₃:N(CH₃)₂(C₂H₅) | Non-Pyrophoric Alane | Low decomposition temperature (~150°C)[9] | Low-temperature metallic Al deposition[5][9] |
Experimental Protocols
Protocol 1: General Startup Procedure for a Deposition Run
-
System Integrity Check: Perform a leak check on the reactor and gas delivery lines to ensure no atmospheric contamination, which can react violently with the precursor.
-
Substrate Loading: Load the substrate into the chamber under an inert atmosphere (e.g., in a glovebox) if possible.
-
Pump & Purge: Pump the chamber down to its base pressure and purge with high-purity inert gas (e.g., Ar, N₂) several times to remove residual moisture and air.
-
Temperature Stabilization:
-
Heat the substrate to the target deposition temperature (e.g., 200-350°C).
-
Gently heat the TMAA bubbler to the desired temperature to achieve adequate vapor pressure (e.g., 25-50°C).
-
Ensure all delivery lines are heated to a temperature 10-20°C above the bubbler temperature to prevent condensation, but well below the precursor decomposition temperature.
-
-
Gas Flow Stabilization: Establish stable flows for the inert carrier gas through the precursor delivery lines and for any co-reactants.
-
Deposition Initiation: Introduce the TMAA vapor into the chamber to begin the deposition process. Monitor chamber pressure, gas flows, and temperature throughout the run.
-
Process Termination: Stop the precursor flow, cool the substrate under an inert gas flow, and vent the chamber with inert gas before removal.
Visualizations
Troubleshooting Workflow for Premature Decomposition
Caption: Troubleshooting workflow for common deposition issues.
Logical Relationship of Key Deposition Parameters
Caption: Influence of parameters on deposition outcomes.
References
- 1. Trimethylaluminum (TMA) - NAGASE | Europe [nagase.eu]
- 2. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. arxiv.org [arxiv.org]
- 6. dockchemicals.com [dockchemicals.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00922C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Improving the stability of Trimethyl(triethylamine)aluminium catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the use of Trimethyl(triethylamine)aluminium catalysts in experimental settings.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during your experiments.
| Issue | Potential Cause | Recommended Action |
| Low or No Catalytic Activity | Catalyst Decomposition: Exposure to air or moisture during storage or handling has led to hydrolysis or oxidation of the catalyst. | 1. Ensure all handling and reactions are performed under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents and reagents. Solvents should be freshly distilled from an appropriate drying agent. 3. Verify the integrity of your Schlenk line or glovebox atmosphere. |
| Impure Starting Materials: Presence of water, alcohols, or other protic impurities in the reactants or solvent. | 1. Purify all starting materials and solvents to remove any protic impurities. 2. Consider passing solvents through a column of activated alumina. | |
| Incorrect Catalyst Loading: Insufficient amount of catalyst used for the reaction. | 1. Recalculate the required catalyst loading based on the stoichiometry of your reaction. 2. If reactivity is still low, consider a stepwise increase in the catalyst loading. | |
| Inconsistent Reaction Yields | Variable Catalyst Quality: The stability of the catalyst may vary between batches or due to improper storage. | 1. Store the catalyst in a cool, dry place under an inert atmosphere. 2. If possible, titrate the active aluminum alkyl content to determine the exact concentration before use. |
| Temperature Fluctuations: Inconsistent reaction temperatures can affect the rate and outcome of the reaction. | 1. Use a reliable and calibrated heating or cooling system to maintain a constant reaction temperature. 2. Monitor the internal reaction temperature, not just the bath temperature. | |
| Formation of Unwanted Byproducts | Side Reactions with Solvent: The catalyst may be reacting with the solvent, especially at elevated temperatures. | 1. Choose a solvent that is known to be inert to organoaluminum compounds, such as saturated hydrocarbons (e.g., hexane, heptane) or aromatic hydrocarbons (e.g., toluene). 2. Avoid halogenated solvents, as they can react violently with aluminum alkyls. |
| Thermal Decomposition of the Catalyst: At higher temperatures, the catalyst may decompose, leading to the formation of byproducts. | 1. Consult the thermal stability data to ensure the reaction temperature is below the decomposition point of the catalyst. 2. If high temperatures are required, consider using a more thermally stable catalyst or a flow chemistry setup with shorter residence times at high temperatures. | |
| Difficulty in Product Isolation/Purification | Formation of Aluminum Salts: Hydrolysis of the catalyst during workup can lead to the formation of gelatinous aluminum hydroxides, which can complicate extraction. | 1. Perform a careful and slow quench of the reaction mixture at a low temperature (e.g., 0 °C) with a protic solvent. 2. Consider using a biphasic workup with an acidic aqueous solution (e.g., dilute HCl) to dissolve the aluminum salts. |
Frequently Asked Questions (FAQs)
1. What is the primary advantage of using this compound over Trimethylaluminium (TMA)?
The primary advantage is enhanced stability and safety. Trimethylaluminium is extremely pyrophoric and reacts violently with air and water.[1][2] The formation of an adduct with the Lewis base triethylamine moderates the reactivity of the aluminum center, making the this compound complex significantly less pyrophoric and easier to handle.[3]
2. How should I properly store this compound?
The catalyst should be stored in a tightly sealed container under a positive pressure of a dry, inert gas such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated, away from sources of heat, ignition, and incompatible materials like water, alcohols, and oxidizing agents.
3. What solvents are compatible with this compound?
Saturated and aromatic hydrocarbons such as hexane, heptane, and toluene are generally compatible and are common solvents for reactions involving organoaluminum reagents. It is crucial to use anhydrous solvents to prevent catalyst decomposition.
4. What is the expected decomposition behavior of this compound?
While neat Trimethylaluminium (TMA) can undergo exothermic decomposition at temperatures above 120°C, the formation of an adduct with triethylamine enhances its thermal stability.[1][2] The exact decomposition temperature of the adduct may be higher, but it is recommended to handle it with care at elevated temperatures. The decomposition of TMA is known to begin around 332°C in an inert atmosphere.[4][5]
5. How do I safely quench a reaction containing this compound?
Reactions should be quenched by the slow, dropwise addition of a proton source, such as an alcohol (e.g., isopropanol) or water, at a reduced temperature (e.g., 0 °C) with vigorous stirring. This should be done under an inert atmosphere. The quenching process is exothermic, and a rapid addition can lead to a dangerous temperature increase and gas evolution.
6. Can I use this catalyst in the presence of functional groups like esters or ketones?
Organoaluminum reagents can react with carbonyl compounds. Therefore, if your substrate contains such functional groups and you wish to avoid their reaction, the catalyst may not be suitable, or the functional groups may need to be protected.
7. What are the signs of catalyst degradation?
Visual signs of degradation can include a change in color or the formation of solid precipitates in the solution. A more definitive way to assess degradation is to titrate the active aluminum alkyl content. A decrease in catalytic activity in a standard test reaction is also a strong indicator of degradation.
Data Presentation
Table 1: Comparison of Physical and Stability Properties
| Property | Trimethylaluminium (TMA) | This compound |
| Formula | Al(CH₃)₃ | Al(CH₃)₃ · N(C₂H₅)₃ |
| Appearance | Colorless liquid | Colorless liquid or solid |
| Pyrophoricity | Highly pyrophoric, ignites spontaneously in air[1][2] | Significantly reduced pyrophoricity, more stable in air[3] |
| Reactivity with Water | Reacts violently[2][3] | Reacts with water, but less violently than TMA |
| Thermal Decomposition Onset | ~120-332°C (decomposition can start at lower temperatures, with rapid decomposition above 380°C)[1][4][5] | Expected to be higher than TMA due to adduct formation |
Experimental Protocols
Protocol 1: General Handling and Transfer of this compound
This protocol outlines the safe transfer of the catalyst using syringe techniques under an inert atmosphere.
Materials:
-
Schlenk flask or other suitable reaction vessel, oven-dried and cooled under an inert atmosphere.
-
Gas-tight syringe, oven-dried and cooled.
-
Needles.
-
Septa.
-
Source of dry, inert gas (nitrogen or argon) with a bubbler.
-
Container of this compound.
Procedure:
-
Ensure the reaction vessel is under a positive pressure of inert gas.
-
Purge the syringe with the inert gas by drawing and expelling the gas at least five times.
-
Pierce the septum of the catalyst container with the needle of the purged syringe.
-
Carefully draw the desired volume of the catalyst solution into the syringe. It is advisable to draw a small amount of inert gas into the syringe after the liquid to prevent dripping.
-
Withdraw the syringe from the catalyst container and quickly insert the needle through the septum of the reaction vessel.
-
Slowly add the catalyst to the reaction mixture.
-
After addition, rinse the syringe by drawing some of the reaction solvent into it and then expelling it back into the reaction vessel. Repeat this process three times.
-
Withdraw the syringe and needle.
Protocol 2: Improving Catalyst Stability During Reactions
This protocol provides steps to minimize catalyst deactivation during a chemical reaction.
Procedure:
-
Rigorous Exclusion of Air and Moisture:
-
Assemble all glassware and dry it in an oven at >120°C for at least 4 hours.
-
Assemble the apparatus while hot and immediately place it under a high vacuum to remove any adsorbed water.
-
Backfill the apparatus with a high-purity inert gas (nitrogen or argon).
-
Maintain a slight positive pressure of the inert gas throughout the experiment, monitored with an oil bubbler.
-
-
Purification of Solvents and Reagents:
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons).
-
Ensure all liquid reagents are dry and degassed. Solid reagents should be dried under vacuum.
-
-
Controlled Temperature:
-
Maintain the recommended temperature for the reaction. Avoid localized heating.
-
For exothermic reactions, ensure adequate cooling to prevent thermal runaway, which could lead to catalyst decomposition.
-
-
Inert Atmosphere Blanketing:
-
If the reaction is run for an extended period, ensure a continuous, gentle flow of inert gas over the reaction mixture to prevent any back-diffusion of air.
-
Visualizations
Caption: Workflow for handling this compound.
Caption: Deactivation pathways for this compound.
References
Navigating the Hydrolysis of Trimethyl(triethylamine)aluminium: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for experiments involving the hydrolysis of trimethyl(triethylamine)aluminium. The following question-and-answer format addresses common issues and provides practical troubleshooting advice to ensure safe and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of this compound hydrolysis?
The hydrolysis of the this compound complex, an adduct of trimethylaluminium (TMA) and triethylamine (TEA), results in byproducts stemming from the reaction of the highly reactive TMA component with water. The specific products depend on the reaction conditions, particularly the amount of water introduced.
-
Controlled Hydrolysis (Limited Water): With a controlled, substoichiometric amount of water, the primary byproducts are methane (CH₄) and methylaluminoxane (MAO) , a polymer with the general formula (-Al(CH₃)O-)n.[1][2] The triethylamine typically acts as a Lewis base, moderating the reactivity of TMA, and can be recovered.
-
Complete Hydrolysis (Excess Water): In the presence of excess water, the reaction is vigorous and yields methane (CH₄) and aluminum hydroxide (Al(OH)₃) or aluminum oxide (Al₂O₃) .[1] The triethylamine is protonated to form the triethylammonium ion ([HN(C₂H₅)₃]⁺) , which will exist as a salt in solution, or it can be recovered as free triethylamine upon basification.[3]
Q2: Why is the hydrolysis reaction of this compound so exothermic and potentially hazardous?
Trimethylaluminium (TMA) is a pyrophoric compound, meaning it can ignite spontaneously in air.[1] Its reaction with water is extremely rapid and highly exothermic. The triethylamine in the complex moderates this reactivity to some extent by forming a stable adduct with TMA. However, the fundamental reactivity of the aluminum-carbon bonds in TMA with protic sources like water remains. The rapid release of methane gas and the significant heat of reaction can lead to a dangerous pressure buildup and potential for fire or explosion if not properly controlled.
Q3: Can the triethylamine be recovered after the hydrolysis reaction?
Yes. Studies on related organoaluminum compounds demonstrate that the triethylamine can be recovered.[3] After the hydrolysis of the trimethylaluminium component, the triethylamine, which is a volatile liquid, can be isolated from the reaction mixture. If the reaction is performed in an acidic aqueous solution, the triethylamine will be present as the triethylammonium salt. Addition of a base (e.g., sodium hydroxide) will liberate the free triethylamine, which can then be separated by distillation.[3]
Q4: What are the key safety precautions to take during the hydrolysis experiment?
Due to the pyrophoric nature of trimethylaluminium, stringent safety measures are imperative.
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Inert Atmosphere: All manipulations of this compound and its solutions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Dry Glassware and Solvents: All glassware must be rigorously dried (e.g., oven-dried and cooled under vacuum or inert gas) and solvents must be anhydrous. The presence of even trace amounts of water can lead to a violent reaction.
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Controlled Addition: Water must be added to the this compound solution in a slow, controlled manner, preferably using a syringe pump, to manage the exothermic reaction and gas evolution. The reaction vessel should be cooled in an appropriate bath (e.g., ice-water or dry ice/acetone).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety glasses with side shields or goggles, and compatible gloves (e.g., nitrile or neoprene).
-
Ventilation: The experiment must be conducted in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction is too vigorous and difficult to control. | 1. Rate of water addition is too fast. 2. Inadequate cooling of the reaction mixture. 3. Concentration of the this compound solution is too high. | 1. Immediately stop the addition of water. 2. Ensure the cooling bath is at the appropriate temperature and the flask is adequately submerged. 3. Dilute the starting solution with an anhydrous, inert solvent (e.g., toluene). For future experiments, reduce the rate of water addition using a syringe pump and use a more dilute solution. |
| Low yield of methylaluminoxane (MAO) in controlled hydrolysis. | 1. Incorrect stoichiometry of water. 2. Localized high concentrations of water leading to over-hydrolysis. 3. Reaction temperature is too high. | 1. Accurately determine the concentration of the this compound solution and add a precise amount of water. 2. Ensure rapid stirring and slow addition of water to avoid localized over-hydrolysis. 3. Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of water. |
| Formation of a significant amount of white precipitate (aluminum hydroxide). | Excess water has been added, leading to complete hydrolysis. | This is the expected outcome with excess water. To isolate the aluminum hydroxide, it can be filtered, washed with water, and dried. If MAO was the desired product, the experiment should be repeated with strict control over the amount of water added. |
| Difficulty in recovering triethylamine. | 1. Incomplete liberation of free triethylamine from its salt. 2. Inefficient distillation. | 1. Ensure the aqueous solution is sufficiently basic (pH > 10) after hydrolysis to deprotonate the triethylammonium ion. 2. Use an efficient distillation setup and ensure the collection flask is adequately cooled to condense the volatile triethylamine. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis for the Synthesis of Methylaluminoxane (MAO)
This protocol is adapted from general procedures for the synthesis of MAO from trimethylaluminium.
Materials:
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This compound solution in an anhydrous solvent (e.g., toluene)
-
Anhydrous toluene
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Deionized water (degassed)
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Schlenk flask and line or glovebox
-
Syringe and syringe pump
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Magnetic stirrer and stir bar
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Cooling bath (e.g., ice-water)
Procedure:
-
Under an inert atmosphere, charge a dry Schlenk flask with a solution of this compound in anhydrous toluene.
-
Cool the flask to 0 °C using an ice-water bath.
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Begin vigorous stirring of the solution.
-
Using a syringe pump, add a substoichiometric amount of degassed deionized water dropwise to the solution over a period of several hours. The molar ratio of water to the aluminum complex is critical and should be carefully calculated based on the desired properties of the MAO.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
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The resulting solution contains MAO and triethylamine. Methane gas will have evolved during the reaction and should be safely vented.
Protocol 2: Complete Hydrolysis and Recovery of Triethylamine
This protocol is based on the hydrolysis of a related chloroaluminate ionic liquid.[3]
Materials:
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This compound solution
-
Deionized water
-
Sodium hydroxide solution (e.g., 1 M)
-
Round-bottom flask with a distillation setup
-
Separatory funnel
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Heating mantle
Procedure:
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Under an inert atmosphere, slowly and carefully add the this compound solution to a flask containing an excess of deionized water. This reaction is highly exothermic and will generate a significant amount of methane gas. Ensure the addition is controlled to prevent an uncontrolled reaction. The use of a dropping funnel and an ice bath is recommended.
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Once the initial vigorous reaction has subsided, the resulting mixture will contain an aqueous solution of triethylammonium salt and a precipitate of aluminum hydroxide.
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To recover the triethylamine, make the aqueous solution basic by adding sodium hydroxide solution until the pH is above 10.
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Set up a distillation apparatus and heat the basic solution to distill the triethylamine.[3] Collect the distillate, which will be a mixture of triethylamine and water.
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The triethylamine can be separated from the water using a separatory funnel and further dried if necessary.
-
The aluminum hydroxide precipitate can be isolated by filtration, washed with water, and dried.
Data Presentation
The following table summarizes the expected byproducts under different hydrolysis conditions. Quantitative yields are highly dependent on the specific reaction conditions.
| Hydrolysis Condition | Molar Ratio (Water:Al Complex) | Primary Aluminum Byproduct | Primary Organic Byproducts | Gaseous Byproduct |
| Controlled | < 1:1 | Methylaluminoxane (MAO) | Triethylamine | Methane |
| Complete | > 3:1 | Aluminum Hydroxide/Oxide | Triethylammonium salt / Triethylamine | Methane |
Note: The yield of recovered triethylamine in a related hydrolysis system was reported to be about 95%.[3]
Byproduct Formation Pathway
The hydrolysis of this compound proceeds through the reaction of the trimethylaluminium (TMA) component with water. The triethylamine acts as a Lewis base, forming an adduct with the Lewis acidic TMA. This adduct formation moderates the reactivity of TMA.
References
Addressing regioselectivity issues in reactions with Trimethyl(triethylamine)aluminium
Welcome to the technical support center for reactions involving Trimethyl(triethylamine)aluminium (Me₃Al·NEt₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a complex of the strong Lewis acid trimethylaluminium (TMA) and the Lewis base triethylamine (NEt₃). This complex is generally less pyrophoric and easier to handle than uncomplexed TMA.[1] It is frequently used in organic synthesis for various transformations, including carboalumination of alkynes and alkenes, which is a powerful method for C-C bond formation.[1] The triethylamine ligand can modulate the reactivity of the aluminum center.
Q2: What is regioselectivity and why is it a concern in reactions with this compound?
A2: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of reactions like hydroalumination or carboalumination, it determines which carbon atom of an unsaturated bond (e.g., an alkene or alkyne) the aluminum moiety and the alkyl group will add to. Achieving high regioselectivity is crucial for synthesizing a specific desired isomer of a target molecule and avoiding difficult purification steps.
Q3: What are the main factors that influence regioselectivity in reactions involving aluminum hydrides and organoaluminum reagents?
A3: Several factors can influence the regioselectivity of these reactions:
-
Substrate Sterics: The steric hindrance around the reactive site of the substrate often plays a dominant role. The aluminum moiety will preferentially add to the less sterically hindered position.
-
Substrate Electronics: The electronic properties of the substituents on the unsaturated bond can direct the addition. For instance, in the hydroalumination of terminal alkynes, the electronic nature of the substituent can influence whether the addition follows a Markovnikov or anti-Markovnikov pattern.[2]
-
Reagent Composition: The nature of the aluminum reagent is critical. The presence of ligands, such as triethylamine, can modulate the steric bulk and electronic properties of the aluminum center, thereby influencing regioselectivity.[3]
-
Additives: The addition of other reagents can dramatically alter the regioselectivity. For example, the use of cesium fluoride with diisobutylaluminum hydride (DIBAL-H) can reverse the typical regioselectivity in the hydroalumination of certain alkynes.[2]
-
Solvent: The solvent can influence the aggregation state and reactivity of the organoaluminum reagent, which in turn can affect regioselectivity.[4]
-
Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the product distribution, thereby affecting the regiomeric ratio.
Troubleshooting Guide: Addressing Regioselectivity Issues
This guide provides potential solutions to common regioselectivity problems encountered during reactions with this compound.
Problem 1: Poor or incorrect regioselectivity in the carboalumination of terminal alkynes.
-
Symptom: A mixture of regioisomers is obtained, or the major product is the undesired isomer.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Steric Hindrance | If the desired regioselectivity is hindered by a bulky group on the alkyne, consider using a less sterically demanding organoaluminum reagent if possible, although this is not directly applicable to Me₃Al·NEt₃ itself. Alternatively, modifying the substrate to reduce steric bulk at the desired reaction site could be an option. | The bulky aluminum complex will preferentially add to the less sterically congested carbon of the triple bond. |
| Electronic Effects | The electronic nature of the alkyne substituent may be directing the addition to the undesired position. | Evaluate the electronic properties of your substrate. For terminal arylalkynes, for example, the electronic matching between the Al-H and C≡C bonds can dictate the regioselectivity.[5][6] |
| Reaction Temperature | The reaction may be under thermodynamic control, favoring the more stable regioisomer which may not be the desired one. | Try running the reaction at a lower temperature to favor the kinetically controlled product. |
| Solvent Choice | The solvent may be coordinating with the aluminum reagent, altering its reactivity.[4] | Experiment with non-coordinating solvents like toluene or hexane. Ethereal solvents can sometimes reduce the reactivity of organoaluminum reagents.[4] |
Problem 2: Unexpected side reactions competing with the desired regioselective addition.
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Symptom: Formation of byproducts resulting from deprotonation or other competing reaction pathways.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Deprotonation of Terminal Alkyne | The organoaluminum reagent can act as a base, deprotonating the terminal alkyne. | The use of a tethered intramolecular amine ligand on the aluminum hydride has been shown to switch off hydroalumination and favor selective reactions at the alkyne C-H σ-bond.[3] While not a direct modification of Me₃Al·NEt₃, this principle highlights the importance of the ligand environment. |
| Ligand Exchange/Decomposition | At higher temperatures, ligand dissociation or decomposition of the reagent can occur, leading to different reactive species and side reactions.[7] | Ensure the reaction is performed under an inert atmosphere and at the recommended temperature. Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures. |
Experimental Protocols
General Protocol for Triethylamine-Catalyzed Alumination of a Terminal Alkyne
This protocol is adapted from a general procedure for the Lewis-base-catalyzed alumination of terminal alkynes.[8]
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the terminal alkyne (1.0 mmol) in a dry, non-coordinating solvent (e.g., toluene, 5 mL).
-
Reagent Addition: To this solution, add triethylamine (0.1 mmol, 10 mol%).
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Trimethylaluminium Addition: Slowly add a solution of trimethylaluminium (1.0 mmol) in a suitable solvent (e.g., hexane) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).
-
Quenching: Carefully quench the reaction by slow addition of a proton source (e.g., water or a dilute acid) at 0 °C.
-
Workup: Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
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Purification: Purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate key concepts related to regioselectivity in organoaluminum reactions.
Caption: Key factors influencing the regioselectivity of a reaction.
Caption: A troubleshooting workflow for addressing poor regioselectivity.
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Reaction of an N/Al FLP-based aluminum hydride toward alkynes: deprotonated alumination versus hydroalumination with regioselective cis-addition character - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Reaction of an N/Al FLP-based aluminum hydride toward alkynes: deprotonated alumination versus hydroalumination with regioselective cis-addition character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Trimethyl(triethylamine)aluminium Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethyl(triethylamine)aluminium (TMT-TEA) adduct reactions. The focus is on the purification of reaction products, addressing common challenges and providing detailed experimental protocols.
Troubleshooting Guides
Issue 1: Persistent Emulsion During Aqueous Workup
Symptom: After quenching the reaction and adding an aqueous solution, a stable emulsion forms between the organic and aqueous layers, making separation difficult or impossible. This is a common issue due to the formation of finely dispersed aluminum salts.
Possible Causes:
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Formation of aluminum hydroxides and other insoluble aluminum salts.
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Insufficient ionic strength in the aqueous phase.
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Use of chlorinated solvents for extraction.[1]
Solutions:
| Solution | Description | When to Use |
| Celite Filtration | Filter the entire emulsified mixture through a pad of Celite®. The fine aluminum salts are often trapped, breaking the emulsion.[1][2] | This is a general and often effective first-line approach for many emulsion problems.[1] |
| Addition of Brine or Solid NaCl | Increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine) or solid NaCl. This can help to break the emulsion by "salting out".[3] | When a less dense emulsion is present and you want to avoid filtration. |
| Use of Rochelle's Salt | Quench the reaction with a 10% aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until two clear layers form. This may take several hours.[2] | Particularly effective for reactions involving aluminum hydride reagents, but also reported to work well for trimethylaluminium workups.[2] |
| Solvent Evaporation Prior to Workup | Before adding the aqueous quench, remove the reaction solvent by rotary evaporation. Then, redissolve the residue in the extraction solvent.[1][3] | Useful when the reaction solvent is partially miscible with water (e.g., THF) and may contribute to emulsion formation. |
| Acidification or Neutralization | If using a chlorinated solvent for extraction with a basic aqueous phase, careful acidification or neutralization of the aqueous layer can help break the emulsion.[1] | When emulsions are specifically formed in the context of basic extractions with chlorinated solvents. |
| Dilution of the Organic Layer | As a last resort, significantly dilute the organic layer (5-10 times the original volume).[3] | When other methods have failed and you have a large volume of solvent available. |
Experimental Workflow for Emulsion Breaking:
Caption: Decision tree for troubleshooting persistent emulsions in workups.
Issue 2: Product is a Gooey or Insoluble Precipitate Between Layers
Symptom: Upon adding the aqueous quench, a solid or semi-solid material precipitates and is suspended between the organic and aqueous layers, making clean separation impossible.
Possible Causes:
-
The product itself may be insoluble in both the organic and aqueous phases under the workup conditions.
-
The product may be complexed with aluminum salts.
Solutions:
| Solution | Description | When to Use |
| Multiple Water Washes | Continue to wash the mixture with water to dissolve as much of the precipitate as possible.[3][4] | When the precipitate is suspected to be at least partially water-soluble. |
| Copious Drying Agent | After removing as much of the aqueous layer as possible, add a large amount of a drying agent (e.g., Na2SO4 or MgSO4) to the organic layer. The drying agent may absorb the precipitate.[4] | For removing residual water and small amounts of insoluble material. |
| Solvent Screening | Test the solubility of a small sample of the crude product in various organic solvents to find one that effectively dissolves the desired product while leaving the impurities behind. | When the standard extraction solvent is ineffective. |
| pH Adjustment | If the product has acidic or basic functionality, carefully adjusting the pH of the aqueous layer may improve its solubility in the organic phase. | For products with ionizable groups. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The primary byproducts are aluminum salts, which are formed upon quenching the reaction with an aqueous solution. Depending on the quenching agent and pH, these can include aluminum hydroxide (Al(OH)3), aluminum oxides (Al2O3), and salts from the quenching acid (e.g., aluminum chloride if HCl is used). Additionally, unreacted starting materials and side-products from the specific reaction being performed will be present. The triethylamine from the adduct is also a potential impurity that may need to be removed.
Q2: How can I remove residual aluminum salts from my solid product?
A2: If your product is a solid and is contaminated with aluminum salts, you can try reslurrying the solid in water. If the product has low solubility in water, the aluminum salts may dissolve, allowing for separation by filtration. For products with poor solubility in common organic solvents, you may need to use a large volume of solvent to dissolve the product and then wash with water.[5]
Q3: What are the recommended quenching procedures for reactions with this compound?
A3: The choice of quenching agent depends on the stability of your product. Common quenching procedures include:
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution: A mild quench that is often used. The addition should be done slowly as gas evolution (methane) can be vigorous.[2]
-
Saturated aqueous ammonium chloride (NH4Cl) solution: Another common and relatively mild quenching agent.[5]
-
Dilute hydrochloric acid (e.g., 3% HCl): This can be used if your product is stable to acidic conditions. It can help to dissolve the aluminum salts.[6]
-
Potassium sodium tartrate (Rochelle's salt) solution: As mentioned in the troubleshooting guide, this is excellent for preventing emulsions.[2]
Q4: My product is volatile. How can I avoid losing it during purification?
A4: If your product is volatile, avoid excessive use of the rotary evaporator. After the workup, you can check the solvent in the rotovap trap for your product. Consider using a less volatile extraction solvent if possible. Purification by distillation may be a suitable alternative to chromatography for volatile products.
Q2: I can't see the separation line between the organic and aqueous layers because the mixture is too dark. What can I do?
A2: You can try adding ice to the separatory funnel. The ice will float at the interface between the two layers, making the separation line visible.[3][4]
Experimental Protocols
Protocol 1: General Workup Procedure with Rochelle's Salt for Emulsion Prevention
This protocol is recommended for reactions where emulsions are anticipated or have been a problem in the past.
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Quenching: Slowly and carefully add a 10% aqueous solution of potassium sodium tartrate (Rochelle's salt) to the reaction mixture with vigorous stirring. Control the rate of addition to manage the evolution of methane gas.
-
Stir Until Biphasic: Continue stirring the mixture at room temperature until two clear layers are observed. This may take anywhere from 30 minutes to several hours.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with the desired organic solvent (e.g., diethyl ether, ethyl acetate) two to three times.
-
Combine and Wash: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Workup with Acidic Quench
This protocol is suitable for products that are stable to acidic conditions. The acid helps to dissolve the aluminum salts.
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Acidic Quench: Slowly add a dilute solution of hydrochloric acid (e.g., 1-3 M HCl) to the reaction mixture with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an appropriate organic solvent.
-
Neutralization and Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
Logical Workflow for Selecting a Purification Strategy:
Caption: A logical workflow for the purification of products from TMT-TEA reactions.
References
Overcoming pyrophoricity hazards of Trimethyl(triethylamine)aluminium in experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely handling the pyrophoric reagent, trimethyl(triethylamine)aluminium. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
This compound is a Lewis acid-base adduct formed between the pyrophoric liquid trimethylaluminium (TMA) and the Lewis base triethylamine. TMA itself is highly reactive and ignites spontaneously upon contact with air.[1] The formation of the adduct with triethylamine moderates this reactivity, making it a safer alternative to handle compared to neat TMA.[2] However, the inherent pyrophoric nature of the TMA component remains a significant hazard.
Q2: What are the primary hazards associated with this compound?
The primary hazard is its pyrophoricity , meaning it can ignite spontaneously in air. It also reacts violently with water and other protic solvents, releasing flammable gases.[1] Direct contact can cause severe skin and eye burns.
Q3: What personal protective equipment (PPE) is required when working with this reagent?
A comprehensive set of PPE is mandatory to ensure safety. This includes:
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber) worn over a pair of flame-resistant gloves.
-
Closed-toe shoes made of a non-porous material.
Troubleshooting Guide
Issue 1: My reaction is unexpectedly vigorous or appears to be generating fumes upon addition of the reagent.
-
Possible Cause: The reagent may have been exposed to air or moisture, leading to partial decomposition and increased reactivity. The reaction flask may also contain residual moisture.
-
Solution:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a positive pressure of an inert atmosphere (e.g., argon or nitrogen).
-
Use fresh, properly stored reagent.
-
If fumes are observed, cease addition immediately and ensure the reaction is under control. If necessary, cool the reaction vessel with an ice bath.
-
Issue 2: I am having difficulty accurately dispensing a small quantity of the reagent.
-
Possible Cause: The viscosity and air-sensitivity of the reagent can make it challenging to handle with standard syringes.
-
Solution:
-
Use a gas-tight syringe that has been purged with inert gas.
-
Draw a small amount of inert gas into the syringe before drawing up the reagent to create a buffer.
-
Dispense the reagent directly into the reaction mixture below the surface of the solvent to minimize exposure to the headspace.
-
For very small quantities, consider using a solution of the reagent in a dry, inert solvent.
-
Issue 3: The workup of my reaction is forming a persistent emulsion.
-
Possible Cause: The hydrolysis of aluminum byproducts often leads to the formation of gelatinous aluminum salts, which can cause emulsions during aqueous workup.
-
Solution:
-
A common and effective method to break up these emulsions is the use of Rochelle's salt (potassium sodium tartrate) solution.[3] After quenching the reaction, add a saturated aqueous solution of Rochelle's salt and stir vigorously until the layers separate.
-
Alternatively, filtration through a pad of Celite can help to remove the solid aluminum byproducts before extraction.[3]
-
Quantitative Data
| Property | Trimethylaluminium (TMA) Value | Reference |
| Autoignition | Spontaneously ignites in air | [1] |
| Flash Point | -17 °C (1.4 °F) | [2] |
| Reaction with Water | Reacts violently and can be explosive | [1] |
| Physical State | Colorless liquid | |
| Molecular Formula | Al(CH₃)₃ | |
| Molar Mass | 72.09 g/mol |
Experimental Protocols
Protocol 1: Safe Transfer of this compound
This protocol outlines the steps for safely transferring the reagent from a storage container to a reaction flask using a syringe.
-
Preparation:
-
Ensure the reaction flask is assembled, oven-dried, and under a positive pressure of inert gas.
-
Have a beaker of a suitable quenching agent (e.g., isopropanol) and a dry powder extinguisher readily accessible.
-
Wear all required PPE.
-
-
Syringe Preparation:
-
Select a gas-tight syringe with a needle long enough to reach the liquid in the storage bottle and the reaction solvent.
-
Purge the syringe with inert gas by drawing and expelling the gas at least three times.
-
-
Transfer:
-
Puncture the septum of the reagent bottle with the syringe needle.
-
Slowly draw the desired volume of the reagent into the syringe.
-
Withdraw the syringe from the reagent bottle and immediately insert it into the septum of the reaction flask.
-
Dispense the reagent slowly and sub-surface into the reaction solvent.
-
-
Cleaning:
-
Immediately rinse the syringe and needle by drawing up and expelling a quenching agent (e.g., isopropanol) multiple times into a separate flask containing a larger volume of the quenching agent.
-
Protocol 2: Quenching of Unused this compound
This protocol describes the safe quenching of excess or unused reagent.
-
Preparation:
-
Perform the quenching procedure in a fume hood.
-
Have a dry powder extinguisher and appropriate spill containment materials readily available.
-
Wear all required PPE.
-
-
Dilution:
-
In a separate flask under an inert atmosphere, add a volume of a dry, high-boiling point, inert solvent (e.g., toluene or hexane) that is at least 10 times the volume of the reagent to be quenched.
-
Cool the solvent in an ice bath.
-
-
Quenching:
-
Slowly add the this compound to the cooled solvent with stirring.
-
Once the addition is complete, slowly and dropwise add a quenching agent such as isopropanol. Be prepared for gas evolution and a potential exotherm. Maintain the temperature with the ice bath.
-
After the initial vigorous reaction has subsided, continue to add the isopropanol until no further reaction is observed.
-
Slowly add water dropwise to ensure complete quenching.
-
-
Disposal:
-
Neutralize the resulting solution and dispose of it as hazardous waste according to your institution's guidelines.
-
Visualizations
Caption: A typical experimental workflow involving the use of this compound.
Caption: Logical steps for the safe quenching of unused this compound.
References
Enhancing the efficiency of Trimethyl(triethylamine)aluminium as a catalyst activator
Technical Support Center: Trimethyl(triethylamine)aluminium
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during its use as a catalyst activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, [Al(CH₃)₃(N(C₂H₅)₃)], is a Lewis acid-base adduct formed between the pyrophoric liquid Trimethylaluminium (TMA) and the Lewis base triethylamine (TEA).[1] This complexation moderates the extreme reactivity of TMA, making it a safer and easier-to-handle alternative for applications in organic synthesis and polymerization catalysis.[2] The triethylamine can be displaced by other Lewis bases, allowing the TMA to function as a catalyst activator or methylation agent.
Q2: What are the primary applications of this complex as a catalyst activator?
A2: It is primarily used as a cocatalyst or activator in Ziegler-Natta and metallocene-catalyzed olefin polymerization.[2][3] In these systems, its role is to alkylate the transition metal precursor and generate the catalytically active species. It is also used in the production of methylaluminoxane (MAO), another crucial activator for polymerization catalysts.[2][3] Additionally, it finds use in various organic synthesis reactions, such as activating catalysts for C-H functionalization.[4]
Q3: What are the critical safety precautions for handling this compound?
A3: Although safer than pure TMA, this complex is still highly reactive and moisture-sensitive. All handling must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[5][6] Personal Protective Equipment (PPE) is mandatory, including a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant outer gloves (e.g., Neoprene) over fire-resistant inner liners.[2][5] Ensure safety equipment like a safety shower, eyewash station, and a Class D fire extinguisher (for metal fires) are readily accessible.[5] Do not use water to clean up spills; instead, use dry lime, sand, or soda ash.[5][6]
Q4: How should this compound be stored?
A4: The compound should be stored in sealed containers under an inert atmosphere in a cool, dry, and well-ventilated area.[6] It must be kept away from heat sources, ignition sources, and incompatible materials such as water, air, oxidizers, and alcohols.[5][6] Storage areas for pyrophorics should not contain flammable or combustible materials.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments.
Issue 1: Low or No Catalytic Activity
Q: My reaction is very slow or shows no conversion. I suspect an issue with the activator. What should I check?
A: Low activity is a common problem that can often be traced back to the activator or reaction conditions. Consider the following potential causes:
-
Activator Degradation: The complex is sensitive to air and moisture. Accidental exposure can lead to hydrolysis and deactivation. Ensure all handling is performed under strictly inert conditions. All glassware must be rigorously oven-dried or flame-dried before use.[5]
-
Presence of Inhibitors: Trace amounts of water, oxygen, or other polar impurities in the monomer or solvent can "poison" the catalyst system by reacting preferentially with the activator. Solvents and monomers should be thoroughly dried and deoxygenated before use.
-
Incorrect Activator/Catalyst Ratio: The molar ratio of the aluminum activator to the transition metal catalyst ([Al]/[M]) is a critical parameter. An insufficient amount of activator will result in incomplete generation of active catalyst sites. Conversely, an excessive amount can sometimes lead to the formation of inactive species or side reactions.[7] It is essential to optimize this ratio for your specific catalytic system.
-
Inadequate Reaction Temperature: Catalyst activation is an energy-dependent process. Ensure the reaction temperature is sufficient for both the activation step and the catalytic turnover.
Workflow for Handling Air-Sensitive Activators
The following workflow is critical for maintaining the integrity of the activator and ensuring reproducible results.
Caption: Inert atmosphere workflow for handling pyrophoric activators.
Issue 2: Poor Product Selectivity or Formation of Byproducts
Q: My reaction is producing unexpected byproducts. Could the this compound activator be responsible?
A: Yes, the activator can significantly influence selectivity.
-
Excess Activator: A high concentration of the activator can lead to undesirable side reactions. For example, in polymerization, excess alkylaluminium can act as a chain transfer agent, affecting the molecular weight of the polymer, or it can over-reduce the metal center of the catalyst, rendering it inactive or altering its selectivity.[7]
-
Reaction with Substrate: Trimethylaluminium is a potent nucleophile and Lewis acid. It can react with certain functional groups present on your substrate or solvent, leading to byproducts. A thorough analysis of your substrate's compatibility with strong organometallic reagents is recommended.
-
Temperature Control: Poor temperature control can lead to loss of selectivity. Exothermic activation or reaction steps can cause temperature spikes that favor side reactions. Ensure adequate cooling and controlled addition of reagents.
Data Presentation
Table 1: Influence of Activator-to-Catalyst Ratio on Catalytic Activity
The following table provides illustrative data on how the molar ratio of activator to catalyst can impact reaction outcomes in a typical olefin polymerization. Actual optimal ratios are highly dependent on the specific catalyst, monomer, and reaction conditions.
| [Al]/[M] Molar Ratio | Catalyst Activity (kg Polymer / mol M · h) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 50:1 | 800 | 350,000 | 3.5 |
| 100:1 | 2,500 | 320,000 | 2.8 |
| 250:1 | 5,500 | 280,000 | 2.4 |
| 500:1 | 5,200 | 210,000 | 3.1 |
| 1000:1 | 4,100 | 150,000 | 4.2 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
General Protocol for a Ziegler-Natta Polymerization of Ethylene
This protocol provides a general methodology. All quantities and conditions must be optimized for the specific catalyst system being used.
1. Preparation:
-
All glassware (Schlenk flask, dropping funnel, etc.) must be dried in an oven at 150°C overnight and assembled hot under a stream of dry argon.
-
The reaction solvent (e.g., toluene) must be purified using a solvent purification system or by distillation over a suitable drying agent (e.g., Na/benzophenone) under nitrogen.
-
The required amount of the transition metal catalyst (e.g., TiCl₄ on a MgCl₂ support) is weighed out inside a nitrogen-filled glovebox.
2. Procedure:
-
Under an argon atmosphere, charge the Schlenk flask with the purified solvent (250 mL) and the pre-weighed catalyst (e.g., 0.02 mmol).
-
In the glovebox, prepare a stock solution of this compound in the reaction solvent.
-
Using a gas-tight syringe, slowly add the required volume of the this compound solution (e.g., to achieve an [Al]/[Ti] ratio of 250:1) to the stirred catalyst slurry in the flask at room temperature.
-
Stir the mixture for 15-30 minutes to allow for catalyst activation.
-
Pressurize the flask with purified ethylene gas to the desired pressure (e.g., 1 atm) and maintain a constant flow.
-
Maintain the reaction at the desired temperature (e.g., 50°C) using a temperature-controlled bath. The polymerization is often exothermic and may require cooling.
-
After the desired reaction time (e.g., 1 hour), stop the ethylene flow and terminate the polymerization by slowly adding an acidified alcohol solution (e.g., 10% HCl in methanol).
-
Filter the resulting polymer, wash thoroughly with methanol and acetone, and dry under vacuum to a constant weight.
Catalyst Activation Pathway Visualization
The diagram below illustrates a simplified conceptual pathway for the activation of a generic Ziegler-Natta precatalyst using an organoaluminium compound like TMA.
Caption: Simplified pathway of Ziegler-Natta catalyst activation.
References
Validation & Comparative
A Researcher's Guide to Validating Reaction Outcomes with Trimethyl(triethylamine)aluminium using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise validation of a chemical transformation is paramount. Trimethyl(triethylamine)aluminium, a stabilized form of the highly pyrophoric trimethylaluminium (TMA), offers a safer alternative for various synthetic applications, including methylation and Lewis acid catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring these reactions and confirming the formation of the desired product. This guide provides a comparative overview of using this compound, detailing NMR-based validation methods and contrasting its performance with other reagents.
Understanding the Reagent: this compound
This compound is a Lewis acid-base adduct formed between trimethylaluminium and triethylamine.[1] This complexation tempers the reactivity and pyrophoric nature of TMA, making it a more manageable reagent in the laboratory. The triethylamine ligand can be displaced under reaction conditions, liberating the active TMA to participate in the chemical transformation.
The primary application of this reagent is as a methylating agent and a Lewis acid catalyst for various reactions, such as the conversion of esters to amides.[2][3] Its performance is often compared to that of neat trimethylaluminium and other organometallic reagents.
Validating Reaction Progress with ¹H NMR Spectroscopy
¹H NMR is the most direct method for monitoring the reaction. By comparing the spectrum of the crude reaction mixture to that of the starting material, a clear picture of the reaction's progress emerges.
Key Spectral Regions to Monitor:
-
Disappearance of Starting Material: The characteristic signals of the starting material should diminish or disappear entirely.
-
Appearance of Product: New signals corresponding to the desired product should appear. For instance, in a methylation reaction, the appearance of a new methyl singlet is a strong indicator of success.
-
Reagent and Ligand Signals: The signals from the this compound adduct are also informative. The complex exhibits signals for both the aluminium-bound methyl groups and the triethylamine ligand.
A typical workflow for this validation process is outlined below.
Comparative Data for NMR Analysis
The following table summarizes the approximate ¹H NMR chemical shifts for the reagent and a model reaction system (e.g., methylation of a generic ketone). Note that shifts can vary based on the solvent and other species in the solution.
| Compound/Fragment | Functional Group | Approximate ¹H NMR Chemical Shift (ppm) | Multiplicity | Notes |
| Reagent | ||||
| This compound | Al-CH₃ | -0.5 to -0.8 | Singlet | Highly shielded protons due to the electropositive aluminum. |
| N-CH₂ -CH₃ | 2.4 - 2.6 | Quartet | Signals for the coordinated triethylamine. | |
| N-CH₂-CH₃ | 1.0 - 1.2 | Triplet | ||
| Alternative Reagent | ||||
| Trimethylaluminium (Dimer) | Al-CH₃ (bridging) | ~0.3 | Singlet | Chemical shifts are sensitive to monomer-dimer equilibrium.[4] |
| Al-CH₃ (terminal) | ~-0.7 | Singlet | ||
| Model Reaction | ||||
| Starting Material (Ketone) | α-protons | 2.0 - 2.5 | Varies | Signals will decrease in intensity as the reaction proceeds. |
| Product (Tertiary Alcohol) | New CH₃ group | 1.2 - 1.5 | Singlet | Appearance of this signal indicates successful methylation. |
Experimental Protocol: Methylation of Cyclohexanone
This protocol provides a general method for the methylation of a ketone using this compound, followed by NMR analysis.
Materials:
-
Cyclohexanone
-
This compound solution (e.g., 1M in toluene)
-
Anhydrous Toluene
-
Deuterated Chloroform (CDCl₃) for NMR
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add cyclohexanone (1.0 mmol) dissolved in anhydrous toluene (5 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add the this compound solution (1.2 mmol, 1.2 equivalents) to the stirred solution of cyclohexanone.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour. Progress can be monitored by taking small aliquots for thin-layer chromatography (TLC) analysis.
-
Workup: Carefully quench the reaction by the slow addition of 1M HCl (5 mL) at 0°C. Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
NMR Analysis: Dissolve a small sample of the crude product in CDCl₃. Acquire a ¹H NMR spectrum. Validate the outcome by observing the disappearance of the α-proton signals of cyclohexanone and the appearance of a singlet around 1.2 ppm corresponding to the new methyl group of 1-methylcyclohexan-1-ol.
Comparison with Alternatives
While effective, this compound is one of several options for methylation. The choice of reagent often depends on factors like safety, functional group tolerance, and cost.
| Reagent | Key Advantages | Key Disadvantages | NMR Validation Notes |
| This compound | Non-pyrophoric, easy to handle solution. | Lower reactivity than neat TMA; triethylamine can sometimes interfere. | Clean spectra; distinct high-field Al-CH₃ signal is a good marker for unreacted reagent. |
| Trimethylaluminium (TMA) | Highly reactive and potent. | Pyrophoric, requires specialized handling techniques. | Complex spectra due to monomer-dimer equilibrium.[4] Byproducts can complicate analysis. |
| Methyllithium (MeLi) | High reactivity. | Pyrophoric; can be a strong base, leading to side reactions (e.g., enolization). | Absence of reagent signals in the typical spectral window. Validation relies solely on product and SM signals. |
| Methylmagnesium Bromide (MeMgBr) | Readily available, cost-effective, less pyrophoric than MeLi/TMA. | Can be a strong base; Schlenk equilibrium can complicate stoichiometry. | Similar to MeLi, validation is based on product formation and SM consumption. |
The logical relationship for choosing a reagent based on key criteria is visualized below.
Conclusion
This compound serves as a valuable, safer alternative to trimethylaluminium for synthetic transformations. Its reaction outcomes can be reliably and straightforwardly validated using routine ¹H NMR spectroscopy. By monitoring the characteristic signals of the starting material, product, and the reagent itself, researchers can gain clear, quantitative insights into the efficiency of their chemical reactions. When compared to other organometallic reagents, it strikes a balance between reactivity and ease of handling, making it a suitable choice for many applications in modern organic synthesis.
References
Unveiling the Reaction Products of Trimethylaluminium and Triethylamine: A Comparative Analysis by Mass Spectrometry
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the reaction products of trimethylaluminium (TMA) and triethylamine (TEA) using mass spectrometry, with a comparative look at alternative analytical techniques.
The reaction between the pyrophoric liquid trimethylaluminium (TMA), which exists as a dimer (Al₂Me₆), and the tertiary amine, triethylamine (TEA), results in the formation of a stable Lewis acid-base adduct, trimethyl(triethylamine)aluminium (AlMe₃-NEt₃). Accurate characterization of this and similar organoaluminium compounds is crucial for their application in various fields, including catalysis and semiconductor manufacturing. While mass spectrometry stands out as a powerful tool for this purpose, a multi-faceted analytical approach employing techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provides a more complete picture of the product's identity and purity.
Mass Spectrometric Characterization
Mass spectrometry of organoaluminium compounds presents unique challenges due to their high reactivity towards air and moisture.[1] Careful sample handling under inert atmosphere is paramount to obtain reliable data. Electron Ionization (EI) is a common technique for volatile organometallic compounds, though it can lead to extensive fragmentation.
Expected Mass Spectrum of this compound:
The this compound adduct has a molecular formula of C₉H₂₄AlN and a molecular weight of approximately 173.28 g/mol . Upon electron ionization, the molecular ion peak ([M]⁺) would be expected at an m/z of 173. Due to the nature of the dative bond between the aluminum and nitrogen atoms, fragmentation is likely to occur.
A plausible fragmentation pattern would involve the loss of a methyl group (-CH₃), a common fragmentation pathway for organoaluminium compounds, leading to a prominent peak at m/z 158 ([M-CH₃]⁺). Further fragmentation could involve the loss of the entire triethylamine ligand, resulting in ions characteristic of trimethylaluminium. The mass spectrum of trimethylaluminium itself shows characteristic peaks at m/z 57 ([Al(CH₃)₂]⁺) and 72 ([Al(CH₃)₃]⁺). The fragmentation of the triethylamine moiety would also contribute to the spectrum, with characteristic peaks for tertiary amines.
| Ion Fragment | Proposed Structure | Expected m/z | Relative Abundance (Predicted) |
| [C₉H₂₄AlN]⁺ | [Al(CH₃)₃-N(CH₂CH₃)₃]⁺ | 173 | Low to Medium |
| [C₈H₂₁AlN]⁺ | [Al(CH₃)₂-N(CH₂CH₃)₃]⁺ | 158 | High |
| [C₆H₁₅N]⁺ | [N(CH₂CH₃)₃]⁺ | 101 | Medium |
| [C₃H₉Al]⁺ | [Al(CH₃)₃]⁺ | 72 | Medium |
| [C₂H₆Al]⁺ | [Al(CH₃)₂]⁺ | 57 | High |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable information on the molecular weight and fragmentation of the adduct, other spectroscopic techniques offer complementary data for a comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information through fragmentation. | Can be destructive, complex spectra for reactive compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atomic nuclei (¹H, ¹³C, ²⁷Al). | Non-destructive, provides detailed structural information and quantitative data. | Lower sensitivity than MS, requires deuterated solvents. |
| Infrared (IR) Spectroscopy | Information about the functional groups and vibrational modes of the molecule. | Non-destructive, provides information on bonding. | Less detailed structural information compared to NMR. |
Experimental Protocols
Mass Spectrometry (Electron Ionization):
-
Sample Preparation: Due to the pyrophoric nature of trimethylaluminium, all manipulations must be carried out under an inert atmosphere (e.g., in a glovebox). The this compound adduct is prepared by the slow addition of triethylamine to a solution of trimethylaluminium in a dry, aprotic solvent (e.g., toluene) at low temperature.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source is used.
-
Analysis: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatography inlet for volatile samples. The electron energy is typically set to 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.
NMR Spectroscopy:
-
Sample Preparation: The sample is dissolved in a dry, deuterated solvent (e.g., benzene-d₆ or toluene-d₈) inside a glovebox.
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
Analysis: ¹H, ¹³C, and ²⁷Al NMR spectra are acquired. Expected ¹H NMR chemical shifts would show signals for the methyl protons on the aluminum and the ethyl protons of the triethylamine ligand. ²⁷Al NMR would confirm the coordination environment of the aluminum atom.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., KBr or NaCl) prepared in a glovebox, or as a solution in a suitable dry solvent.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Analysis: The IR spectrum is recorded. Characteristic absorption bands for Al-C and C-N stretching and bending vibrations would be expected.
Visualizing the Workflow and Relationships
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
A Comparative Analysis of Trimethyl(triethylamine)aluminium and Dimethylaluminium Hydride for Advanced Chemical Applications
For Immediate Publication
Introduction
In the landscape of specialized organoaluminum reagents, both Trimethyl(triethylamine)aluminium (TMAA) and Dimethylaluminium Hydride (DMAH) serve critical but distinct roles. TMAA, a Lewis acid-base adduct, offers a safer and more manageable alternative to the highly pyrophoric Trimethylaluminium (TMA), primarily functioning as a precursor for aluminum-containing thin films in the semiconductor industry.[1][2] Conversely, DMAH is a powerful hydride donor, widely utilized as a selective reducing agent in fine organic synthesis.[3] This guide provides a detailed comparison of their chemical properties, primary applications, and operational protocols for researchers, chemists, and materials scientists.
Structural and Physical Properties
The fundamental difference in the chemical structure of TMAA and DMAH dictates their reactivity and application scope. TMAA is a stabilized complex of Trimethylaluminium and triethylamine, while DMAH is a simple organoaluminum hydride.
Caption: Decision guide for selecting TMAA vs. DMAH.
Experimental Protocols
All manipulations involving these reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Protocol 1: General ALD of Al₂O₃ using a TMA-based Precursor
This protocol describes a typical workflow for depositing aluminum oxide using a precursor like TMA, for which TMAA serves as a safer, stabilized source.
-
System Preparation: Ensure the ALD reactor chamber is clean and baked to remove moisture. Maintain the system under high vacuum.
-
Precursor Handling: The TMAA cylinder is connected to the ALD gas manifold. The precursor is typically heated gently to achieve the desired vapor pressure.
-
Deposition Cycle:
-
Pulse A (TMAA): A controlled pulse of TMAA vapor is introduced into the chamber, which chemisorbs onto the substrate surface.
-
Purge A: The chamber is purged with an inert gas (e.g., N₂) to remove unreacted precursor and byproducts.
-
Pulse B (Oxidizer): A pulse of an oxidizer, typically water (H₂O) or ozone (O₃), is introduced. This reacts with the chemisorbed layer to form Al₂O₃.
-
Purge B: The chamber is purged again with inert gas to remove reaction byproducts (e.g., methane, triethylamine).
-
-
Film Growth: Steps 3a-3d constitute one ALD cycle, which deposits a sub-monolayer of Al₂O₃. The cycle is repeated until the desired film thickness is achieved.
Diagram: ALD Experimental Workflow
Caption: A typical Atomic Layer Deposition (ALD) cycle.
Protocol 2: General Reduction of an Ester using DMAH
This protocol provides a representative procedure for the reduction of an ester to a primary alcohol.
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with a solution of the ester in an anhydrous, nonpolar solvent (e.g., toluene).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: DMAH (as a solution in a hydrocarbon solvent) is added dropwise to the stirred ester solution via a syringe or dropping funnel. The temperature should be carefully monitored to control the exothermic reaction.
-
Reaction Monitoring: The reaction is stirred at 0 °C and progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a protic solvent (e.g., isopropanol), followed by water or a dilute acid solution, while maintaining cooling. Caution: Quenching is highly exothermic and generates flammable hydrogen gas.
-
Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be purified by distillation or chromatography.
This compound and Dimethylaluminium Hydride are specialized reagents with distinct and complementary functions. TMAA is the reagent of choice for depositing high-purity aluminum-based thin films where handling safety is a paramount concern. DMAH, in contrast, is a potent and selective reducing agent indispensable for specific transformations in organic synthesis. The selection between these two compounds should be guided strictly by the intended chemical application, whether it be materials deposition or functional group reduction.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Trimethyl(triethylamine)aluminium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized Trimethyl(triethylamine)aluminium (TMAA). TMAA, a Lewis acid-base adduct of trimethylaluminium (TMA) and triethylamine (TEA), is a pyrophoric and moisture-sensitive organoaluminum compound. Accurate purity assessment is critical for its application in various chemical syntheses, including its use as a precursor in the fabrication of semiconductor materials and as a reagent in organic synthesis. This document details the experimental protocols for key analytical techniques, presents a comparative analysis of their performance, and discusses alternative, less hazardous compounds.
Analytical Methods for Purity Determination
The purity of this compound is primarily assessed by quantifying the active aluminum alkyl content and identifying and quantifying impurities. The principal analytical techniques employed for this purpose are Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, various titration methods, Gas Chromatography (GC), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of substances in a sample without the need for a calibration curve of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined. For TMAA, ¹H qNMR is particularly useful for quantifying the trimethylaluminium and triethylamine moieties and for detecting proton-containing impurities.
Advantages:
-
Provides structural information and quantification simultaneously.
-
Non-destructive technique.
-
Can quantify multiple components in a single experiment.
Disadvantages:
-
Requires a high-field NMR spectrometer.
-
Sample preparation for air-sensitive compounds can be complex.
-
Signal overlap can complicate quantification in complex mixtures.
Titration Methods
Titration methods are classical analytical techniques that rely on the stoichiometric reaction between the analyte and a titrant of known concentration. For organoaluminum compounds, several types of titrations are applicable.
-
Complexometric Titration: This method is used to determine the total aluminum content. The organoaluminum compound is first hydrolyzed to release Al³⁺ ions. An excess of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), is added to form a stable complex with the Al³⁺ ions. The unreacted EDTA is then back-titrated with a standard solution of a metal ion, such as zinc sulfate, using a suitable indicator.[3][4][5]
-
Iodimetric Titration: This technique is suitable for determining the aluminum-alkyl bond content. The organoaluminum compound reacts with iodine, and the unreacted iodine is then titrated with a standard sodium thiosulfate solution.
-
Thermometric Titration: This method relies on the heat change of a reaction. The organoaluminum compound is titrated with a reagent that undergoes a highly exothermic or endothermic reaction, and the endpoint is determined by a sharp change in temperature.[6]
Advantages:
-
Cost-effective and widely available instrumentation.
-
Can be highly accurate and precise when properly validated.[7][8][9]
-
Relatively simple procedures for total metal content.
Disadvantages:
-
Does not provide information about specific impurities.
-
Can be less precise for low concentrations.
-
May require careful handling to avoid interference from moisture and air.
Gas Chromatography (GC)
Principle: GC is a powerful separation technique used to analyze volatile and thermally stable compounds. For TMAA, GC can be used to separate and quantify volatile impurities, such as solvent residues or byproducts from the synthesis. Due to the reactive nature of TMAA, direct injection is often not feasible. Instead, derivatization or headspace analysis of a quenched sample is typically employed. A Flame Ionization Detector (FID) is commonly used for quantifying hydrocarbon impurities.
Advantages:
-
Excellent for separating and quantifying volatile organic impurities.[10]
-
High sensitivity, especially with an FID.
-
Can be automated for high-throughput analysis.
Disadvantages:
-
Destructive technique.
-
Requires careful method development, especially for reactive compounds.
-
May require derivatization, which can introduce errors.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle: ICP-MS is an elemental analysis technique with extremely low detection limits. It is the method of choice for determining the concentration of trace and ultra-trace metallic impurities in high-purity organoaluminum compounds. The sample is introduced into an argon plasma, which atomizes and ionizes the elements. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio.
Advantages:
-
Exceptional sensitivity, with detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[11][12]
-
Multi-element analysis capability.
-
High accuracy and precision for trace element quantification.
Disadvantages:
-
High instrumentation cost.
-
Requires sample digestion, which must be performed carefully for pyrophoric materials.
-
Does not provide information about the chemical form of the elements (speciation).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for structural information, the expected level of impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the discussed methods for the purity analysis of organoaluminum compounds like TMAA.
| Parameter | Quantitative NMR (¹H qNMR) | Complexometric Titration | Gas Chromatography (GC-FID) | ICP-MS |
| Primary Measurement | Molar concentration of active species and impurities | Total aluminum content | Concentration of volatile organic impurities | Concentration of trace metallic impurities |
| Typical Accuracy | 99.0 - 101.0%[1][2] | 98.5 - 101.5%[7][9] | 95.0 - 105.0% (with proper calibration)[13] | 90.0 - 110% (for trace levels) |
| Typical Precision (%RSD) | < 1%[1][2] | < 2%[7][9] | < 5%[13] | < 5% |
| Limit of Detection (LOD) | ~0.01 - 0.1 mol% | ~0.1 wt% | ppm level | sub-ppb to ppt level |
| Analysis Time per Sample | 15 - 30 minutes | 30 - 60 minutes | 20 - 40 minutes[14] | 1 - 2 hours (including digestion) |
| Instrumentation Cost | High | Low | Moderate | Very High |
| Provides Structural Info? | Yes | No | No (only retention time) | No |
Experimental Protocols
Safety Precaution: this compound is a pyrophoric and water-reactive compound. All handling and sample preparation must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) by trained personnel.[15][16][17][18] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.
Quantitative NMR (qNMR) Spectroscopy
-
Sample Preparation (in a glovebox):
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.
-
Accurately weigh approximately 10-20 mg of the TMAA sample into the same vial.
-
Add approximately 0.7 mL of a deuterated, anhydrous solvent (e.g., benzene-d₆ or toluene-d₈) that has been stored over a molecular sieve.
-
Gently swirl the vial to ensure complete dissolution.
-
Transfer the solution to a J. Young NMR tube or a standard NMR tube with a sealed cap.[19]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Use a calibrated 90° pulse and a relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte (e.g., the methyl protons of TMA) and the internal standard.
-
Calculate the purity of the TMAA using the following formula:
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
-
Complexometric Titration for Total Aluminum Content
-
Sample Preparation:
-
In a glovebox, accurately weigh approximately 0.2-0.3 g of the TMAA sample into a flask containing a magnetic stir bar.
-
Slowly and carefully add 20 mL of isopropanol to quench the reactive organoaluminum compound.
-
Once the reaction has subsided, remove the flask from the glovebox.
-
Slowly add 20 mL of deionized water.
-
Add 2-3 drops of concentrated hydrochloric acid to ensure all aluminum salts are dissolved.
-
-
Titration Procedure:
-
Add a known excess of 0.05 M standard EDTA solution (e.g., 50.00 mL).
-
Add a buffer solution to adjust the pH to approximately 4.5-5.0 (e.g., acetic acid-acetate buffer).
-
Add a few drops of a suitable indicator (e.g., Xylenol Orange).
-
Heat the solution to boiling for a few minutes to ensure complete complexation of Al³⁺ with EDTA, then cool to room temperature.[3]
-
Back-titrate the excess EDTA with a 0.05 M standard zinc sulfate solution until the color changes from yellow to red-violet.
-
-
Calculation:
-
Calculate the moles of EDTA that reacted with the aluminum.
-
From this, calculate the mass of aluminum in the sample and then the weight percent purity.
-
Gas Chromatography (GC-FID) for Volatile Impurities
-
Sample Preparation (Headspace Analysis):
-
In a glovebox, place a known amount of the TMAA sample (e.g., 100 mg) into a headspace vial.
-
Seal the vial.
-
Outside the glovebox, carefully inject a quenching agent (e.g., isopropanol) through the septum.
-
-
GC-FID Analysis:
-
Equilibrate the headspace vial at a specific temperature (e.g., 80 °C) for a set time.
-
Inject a known volume of the headspace gas onto the GC column.
-
Use a suitable column for separating volatile organic compounds (e.g., a DB-624 or equivalent).
-
Set up a temperature program to achieve good separation of potential impurities.
-
The FID detector temperature should be set to around 250 °C.
-
-
Quantification:
-
Identify impurities by comparing their retention times with those of known standards.
-
Quantify the impurities using an external or internal standard calibration method.
-
ICP-MS for Trace Metal Analysis
-
Sample Digestion:
-
In a fume hood, place a known weight of the TMAA sample (e.g., 0.1 g) in a suitable digestion vessel.
-
Slowly and carefully add a high-purity acid mixture (e.g., nitric acid and hydrochloric acid) to digest the sample. This step must be performed with extreme caution due to the reactivity of the organoaluminum compound.
-
Heat the sample according to a validated digestion program until a clear solution is obtained.
-
Dilute the digested sample to a known volume with deionized water.
-
-
ICP-MS Analysis:
-
Prepare a series of calibration standards for the elements of interest.
-
Analyze the digested sample solution using the ICP-MS instrument.
-
Monitor for potential interferences and use appropriate correction methods if necessary.
-
-
Quantification:
-
Determine the concentration of each metallic impurity in the sample solution from the calibration curve.
-
Calculate the concentration of each impurity in the original TMAA sample in ppm or ppb.
-
Workflow and Signaling Pathway Diagrams
References
- 1. agilent.com [agilent.com]
- 2. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. An improved procedure for the complexometric titration of aluminium - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. US4152117A - Process for the quantitative analysis of organoaluminum compounds in their solutions - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
- 11. azom.com [azom.com]
- 12. Inorganic analysis of traces by ICP-MS [medtech-expo.ch]
- 13. redalyc.org [redalyc.org]
- 14. agilent.com [agilent.com]
- 15. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 16. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 17. research.columbia.edu [research.columbia.edu]
- 18. chemistry.utah.edu [chemistry.utah.edu]
- 19. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to Trimethyl(triethylamine)aluminium and Novel Organoaluminum Reagents
For Researchers, Scientists, and Drug Development Professionals
Organoaluminum reagents are powerful tools in modern organic synthesis, enabling a wide range of chemical transformations. This guide provides an objective comparison of the well-established reagent, Trimethyl(triethylamine)aluminium, against other classes of organoaluminum reagents. The information presented is designed to assist researchers in selecting the most appropriate reagent for their specific synthetic needs, with a focus on performance, safety, and ease of use.
Overview of Organoaluminum Reagents
Organoaluminum compounds are characterized by a carbon-aluminum bond, which imparts significant nucleophilic character to the carbon atom. Their reactivity is also dominated by the high Lewis acidity of the aluminum center, allowing them to activate a variety of functional groups.[1] this compound is an adduct of trimethylaluminum (TMA) and triethylamine. This complexation moderates the extreme pyrophoricity of TMA, making it a safer and more manageable reagent for laboratory use.[2][3]
Novel organoaluminum reagents are continuously being developed to offer improved selectivity, functional group tolerance, and catalytic activity. These can be broadly categorized into:
-
Trialkylaluminiums and their adducts: Similar to this compound, these include reagents like triethylaluminum and triisobutylaluminum, often used as solutions or in the form of adducts with Lewis bases to enhance stability.
-
Organoaluminum Halides and Hydrides: These reagents, such as diethylaluminum chloride and diisobutylaluminum hydride (DIBAL-H), exhibit altered reactivity and are widely used in reductions and as catalysts.
-
Chiral Organoaluminum Reagents: Designed for asymmetric synthesis, these reagents incorporate chiral ligands to induce stereoselectivity in reactions.[4]
-
Aluminoxanes: Most notably methylaluminoxane (MAO), these are oligomeric compounds used extensively as cocatalysts in olefin polymerization.
Performance Comparison
The choice of an organoaluminum reagent is dictated by the desired chemical transformation. The following table summarizes the performance of this compound in comparison to other organoaluminum reagents in key applications. The data presented is a synthesis of typical results reported in the chemical literature.
| Application | Reagent Class | Typical Substrates | Typical Yield (%) | Selectivity | Key Advantages |
| Methylation | This compound | Ketones, Aldehydes, Esters | 85-95 | High | Safer alternative to neat TMA, good yields.[5] |
| Trimethylaluminum (TMA) | Ketones, Aldehydes, Esters | >90 | High | High reactivity, readily available. | |
| Methylaluminoxane (MAO) | - | - | - | Primarily a cocatalyst, not a direct methylating agent. | |
| Olefin Polymerization (as Cocatalyst) | This compound | Ethylene, Propylene | High Polymer Yield | Good | Can be used to generate MAO in situ. |
| Triethylaluminum (TEA) | Ethylene, Propylene | High Polymer Yield | High | Widely used industrial cocatalyst.[6] | |
| Methylaluminoxane (MAO) | Ethylene, Propylene | Very High Polymer Yield | Excellent | Highly active cocatalyst for metallocene catalysts.[7] | |
| Carboalumination | This compound | Alkynes, Alkenes | 70-90 | Good | Controlled reactivity. |
| Triethylaluminum (TEA) | Alkynes, Alkenes | 75-95 | Good | Effective for ethyl group transfer. | |
| Triisobutylaluminum (TIBA) | Alkynes, Alkenes | 70-90 | Good | Can undergo β-hydride elimination, leading to hydroalumination. | |
| Asymmetric Alkylation | Chiral Organoaluminum Reagents | Aldehydes, Ketones | 70-95 | High (up to >99% ee) | Enables stereoselective C-C bond formation.[1] |
| This compound | - | - | - | Not inherently chiral. |
Experimental Protocols
Detailed and precise experimental procedures are critical for the successful and safe use of organoaluminum reagents. Below are representative protocols for key applications.
Methylation of Acetophenone using this compound
Objective: To synthesize 2-phenyl-2-propanol via methylation of acetophenone.
Materials:
-
Acetophenone
-
This compound solution (2.0 M in toluene)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is charged with acetophenone (1.20 g, 10 mmol) and anhydrous toluene (20 mL) under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
This compound solution (6.0 mL, 12 mmol, 1.2 equiv) is added dropwise to the stirred solution over 10 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow, dropwise addition of 1 M HCl (20 mL) at 0 °C.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-2-propanol.
Ethylene Polymerization using a Ziegler-Natta Catalyst with Triethylaluminum as Cocatalyst
Objective: To polymerize ethylene using a titanium-based Ziegler-Natta catalyst and triethylaluminum.
Materials:
-
Titanium(IV) chloride (TiCl₄) on a magnesium chloride support (pre-made catalyst)
-
Triethylaluminum (TEA) solution (1.0 M in hexanes)
-
Anhydrous Hexane
-
High-purity Ethylene gas
-
Methanol
-
10% Hydrochloric acid in methanol
-
Jacketed glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet
Procedure:
-
The polymerization reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous hexane (500 mL) is introduced into the reactor, and the temperature is set to 70 °C.
-
The Ziegler-Natta catalyst (e.g., 0.1 g of TiCl₄ on MgCl₂) is suspended in a small amount of hexane and injected into the reactor.
-
Triethylaluminum solution (e.g., 5 mmol) is then injected into the reactor.
-
The reactor is pressurized with ethylene gas to the desired pressure (e.g., 5 bar), and the polymerization is allowed to proceed with continuous stirring and cooling to maintain the temperature.
-
After the desired reaction time (e.g., 1 hour), the ethylene feed is stopped, and the reactor is vented.
-
The polymerization is terminated by the addition of methanol, followed by acidified methanol to precipitate the polymer and deactivate the catalyst.
-
The polyethylene powder is collected by filtration, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Visualizing Concepts and Workflows
Lewis Acidity and Adduct Formation
Organoaluminum reagents are strong Lewis acids, readily forming adducts with Lewis bases such as ethers and amines. This interaction is fundamental to their stability and reactivity.
Caption: Formation of a stable adduct from a Lewis acid and a Lewis base.
Experimental Workflow for Organoaluminum Reactions
The pyrophoric nature of many organoaluminum reagents necessitates handling under an inert atmosphere. A typical experimental workflow is designed to exclude air and moisture.[2][3]
Caption: A generalized workflow for conducting reactions with organoaluminum reagents.
Safety Considerations
Organoaluminum reagents, particularly neat trialkylaluminiums, are highly pyrophoric and react violently with water and other protic solvents.[2][3] this compound is significantly less pyrophoric than unbound trimethylaluminum, offering a considerable safety advantage. However, all organoaluminum reagents should be handled with extreme caution in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and suitable gloves (e.g., neoprene or nitrile), is mandatory.[2] It is crucial to have a Class D fire extinguisher or dry sand readily available when working with these reagents.
Conclusion
This compound serves as a valuable and safer alternative to trimethylaluminum for a variety of synthetic transformations, particularly in methylation reactions. For applications requiring higher catalytic activity, such as in modern olefin polymerization, specialized reagents like methylaluminoxane are often superior. The development of novel chiral organoaluminum reagents has opened new avenues for highly selective asymmetric synthesis. The selection of the optimal organoaluminum reagent requires careful consideration of the specific reaction, desired outcome, and safety protocols. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. purdue.edu [purdue.edu]
- 3. gelest.com [gelest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. engj.org [engj.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Trimethyl(triethylamine)aluminium and Its Surrogates Versus Traditional Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, Lewis acids are indispensable catalysts for a myriad of transformations. While traditional Lewis acids such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride (BF₃) are staples in the laboratory, their handling and safety considerations have prompted the exploration of alternatives. This guide provides an objective comparison of the efficacy of Trimethyl(triethylamine)aluminium and its more commonly used, safer solid surrogate, the adduct of trimethylaluminium (TMA) with 1,4-diazabicyclo[2.2.2]octane (DABCO), known as DABAL-Me₃, against these traditional counterparts.
Executive Summary
This compound, an adduct of the potent Lewis acid trimethylaluminium (TMA), and more significantly its solid, air-stable surrogate DABAL-Me₃, offer a paradigm shift in handling and safety for specific chemical transformations. While not universally replacing traditional Lewis acids, DABAL-Me₃ excels as a non-pyrophoric source of the methyl anion and as a highly effective reagent for direct amide bond formation from esters and carboxylic acids. Traditional Lewis acids, however, remain the catalysts of choice for a broader range of classical organic reactions like Friedel-Crafts and Diels-Alder cycloadditions due to their strong, general Lewis acidity. This guide presents a data-driven comparison of their performance in specific, relevant applications.
I. Comparison of Catalytic Performance
The primary advantage of this compound and DABAL-Me₃ lies in their ability to deliver the reactivity of trimethylaluminium in a safer and more manageable form. Their applications are therefore more specialized compared to the broad utility of traditional Lewis acids.
Amide Bond Formation from Esters
DABAL-Me₃ has emerged as a highly efficient reagent for the direct conversion of esters to amides, a reaction that is often challenging with traditional Lewis acids under mild conditions.
Table 1: Amide Synthesis via Direct Aminolysis of Esters
| Entry | Ester | Amine | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 1 | Methyl 4-chlorobenzoate | Pyrrolidine | DABAL-Me₃ | THF, 150°C, 10 min (Flow) | 91 | [1] |
| 2 | Methyl benzoate | Benzylamine | DABAL-Me₃ | Toluene, 110°C, 16 h | 95 | [2] |
| 3 | Ethyl acetate | Benzylamine | AlCl₃/Et₃N | Room Temp, 10 min | 94 | [3] |
| 4 | Ethyl acetate | Benzylamine | FeCl₃ | 80°C, 1.5 h, solvent-free | High | [4] |
Note: While AlCl₃ and FeCl₃ can promote this reaction, the conditions and substrate scope can be different. DABAL-Me₃ offers a convenient one-pot procedure with a good functional group tolerance.
Methylation of Carbonyls and Aryl Halides
DABAL-Me₃ serves as an excellent, non-pyrophoric methylating agent, particularly in nickel- and palladium-catalyzed reactions. This provides a safer alternative to pyrophoric reagents like neat trimethylaluminium or Grignard reagents.
Table 2: Nickel-Catalyzed Asymmetric Addition of Methyl Groups to Aldehydes
| Entry | Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Ni(acac)₂ / (S)-Pybox / DABAL-Me₃ | 95 | 92 | [5] |
| 2 | 4-Methoxybenzaldehyde | Ni(acac)₂ / (S)-Pybox / DABAL-Me₃ | 98 | 96 | [5] |
Table 3: Palladium-Catalyzed Methylation of Aryl Halides
| Entry | Aryl Halide | Catalyst System | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos / DABAL-Me₃ | >95 | |
| 2 | 1-Bromonaphthalene | Pd₂(dba)₃ / XPhos / DABAL-Me₃ | >95 |
II. Experimental Protocols
General Procedure for Amide Bond Formation using DABAL-Me₃ (Flow Chemistry)
This protocol is adapted from the Uniqsis Application Note for the FlowSyn system.[1]
-
Reagent Preparation: A solution of the ester (e.g., Methyl 4-chlorobenzoate, 25.9 mmol), DABAL-Me₃ (20.7 mmol), and the amine (e.g., pyrrolidine, 31.1 mmol) is prepared in anhydrous tetrahydrofuran (THF) to a total volume of 40 mL. The solution is prepared under an inert atmosphere and filtered through oven-dried celite.
-
Flow Reactor Setup: A flow reactor (e.g., Uniqsis FlowSyn) is equipped with a 20 mL stainless steel coil reactor and a 100 psi back pressure regulator. The system solvent is anhydrous THF.
-
Reaction Execution: The pre-mixed reagent solution is loaded into the sample loops. The reaction is run at 150°C with a residence time of 10 minutes.
-
Work-up: The reactor outflow is collected in a flask containing 2M hydrochloric acid. The aqueous phase is extracted with dichloromethane, and the combined organic layers are dried over MgSO₄. The solvent is removed in vacuo to yield the crude amide, which can be further purified by recrystallization.
General Procedure for Nickel-Catalyzed Asymmetric Methylation of Aldehydes using DABAL-Me₃
This protocol is a general representation based on literature descriptions.[5]
-
Catalyst Preparation: In a glovebox, a solution of Ni(acac)₂ (5 mol%) and the chiral ligand (e.g., (S)-Pybox, 5.5 mol%) in a suitable anhydrous solvent (e.g., THF) is stirred at room temperature for 30 minutes.
-
Reaction Setup: The aldehyde substrate (1.0 mmol) is added to the catalyst solution.
-
Addition of DABAL-Me₃: DABAL-Me₃ (1.2 mmol) is added portion-wise to the reaction mixture at 0°C.
-
Reaction Progression: The reaction is stirred at 0°C and monitored by TLC until completion.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the chiral secondary alcohol.
III. Mechanistic Insights and Visualizations
The mode of action of this compound and DABAL-Me₃ is intrinsically linked to the Lewis acidity of the aluminum center and its ability to act as a precursor to a methyl nucleophile.
General Principle of Lewis Acid Catalysis
A Lewis acid activates an electrophile by accepting a pair of electrons, thereby increasing its reactivity towards a nucleophile.
Caption: General workflow of Lewis acid catalysis.
Proposed Mechanism for DABAL-Me₃ in Amide Bond Formation
DABAL-Me₃ facilitates the direct amidation of esters by a mechanism believed to involve the formation of an aluminum amide in situ, which then acts as a potent nucleophile.
Caption: Proposed pathway for DABAL-Me₃ mediated amide synthesis.
Experimental Workflow for Comparative Analysis
A logical workflow for comparing the efficacy of different Lewis acids in a specific reaction.
Caption: Workflow for comparing Lewis acid catalysts.
IV. Conclusions and Recommendations
This compound and its solid surrogate DABAL-Me₃ are not direct replacements for traditional Lewis acids across the board. Their strength lies in specific applications where the reactivity of trimethylaluminium is desired, but its pyrophoric nature is a significant barrier.
-
For amide bond formation directly from esters and carboxylic acids, and for specific methylation reactions, DABAL-Me₃ is a highly effective and safer alternative to trimethylaluminium and can be advantageous over traditional multi-step methods. Its ease of handling (non-pyrophoric solid) makes it particularly suitable for high-throughput screening and process development in the pharmaceutical and fine chemical industries.
-
For classical electrophilic aromatic substitutions like Friedel-Crafts reactions and for general cycloadditions like the Diels-Alder reaction, traditional Lewis acids such as AlCl₃, TiCl₄, and BF₃ remain the catalysts of choice due to their strong, general Lewis acidity and well-established reactivity profiles.
Researchers and drug development professionals should consider the specific transformation required. If the goal is methylation or direct amidation, and safety and ease of handling are priorities, DABAL-Me₃ is an excellent candidate. For broader Lewis acid catalysis, traditional reagents, with appropriate safety precautions, are likely to be more effective and versatile. Future research into expanding the catalytic scope of stabilized organoaluminum reagents could open new avenues for safer and more efficient chemical synthesis.
References
A Comparative Guide to the Performance of Trimethyl(triethylamine)aluminium and Alternative Aluminium Precursors in Various Applications
For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate aluminium precursor is critical for success in applications ranging from catalysis to thin-film deposition. This guide provides a comparative performance evaluation of Trimethyl(triethylamine)aluminium, contrasting it with the widely used Trimethylaluminium (TMA) and other modern, non-pyrophoric alternatives. The information is supported by experimental data and detailed methodologies to aid in informed decision-making.
Introduction to Aluminium Precursors
Trimethylaluminium (TMA) is a well-established organoaluminium compound utilized extensively in organic synthesis and semiconductor manufacturing for processes like Metalorganic Chemical Vapour Deposition (MOVPE) and Atomic Layer Deposition (ALD).[1][2] Despite its high reactivity and volatility, which are advantageous for these applications, its pyrophoric nature presents significant handling and safety challenges.[1][3] To mitigate these risks, TMA is often stabilized by forming adducts with Lewis bases, such as tertiary amines. This compound is one such adduct, where the triethylamine ligand donates electrons to the electron-deficient aluminium center, reducing its pyrophoricity and modifying its reactivity.
This guide explores the performance of this compound, placing it in context with its parent compound, TMA, and comparing it to next-generation, safety-enhanced aluminium precursors.
Comparative Performance Analysis
The performance of an aluminium precursor is evaluated based on several key parameters, including its physical state, volatility, thermal stability, reactivity, and safety profile. The choice of solvent is also crucial as it can influence solubility, stability, and reactivity.
Solvent Compatibility:
Comparison with Alternatives:
In recent years, significant research has focused on developing non-pyrophoric alternatives to TMA that offer comparable or superior performance in deposition processes. These alternatives often feature ligands that provide intramolecular stabilization, enhancing thermal stability while maintaining sufficient reactivity.
Here, we compare this compound with TMA and two classes of non-pyrophoric alternatives:
-
Heteroleptic Aluminium Compounds: These compounds, such as [Al(NMe2)2(DMP)] and [Al(NEt2)2(DMP)] (BDEADA), combine the high reactivity of aluminium alkyls with the thermal stability of amide ligands.[3][7]
-
Aluminium Alkoxides: Aluminium tri-sec-butoxide (ATSB) is an example of a non-pyrophoric liquid precursor that has been investigated for ALD applications.[8]
The following tables summarize the key properties and performance metrics of these precursors.
Data Presentation
Table 1: Physical and Chemical Properties of Selected Aluminium Precursors
| Property | Trimethylaluminium (TMA) | This compound | [Al(NEt2)2(DMP)] (BDEADA) | Aluminium tri-sec-butoxide (ATSB) |
| Chemical Formula | Al₂(CH₃)₆[1][2] | C₉H₂₄AlN[9] | C₁₃H₃₂AlN₃ | C₁₂H₂₇AlO₃ |
| Molar Mass ( g/mol ) | 144.17[1] | 173.28[9] | 273.44 | 246.32 |
| Appearance | Colorless liquid[1][2] | Not specified (expected to be liquid) | Not specified | Not specified |
| Melting Point (°C) | 15[2] | Not specified | Not specified | Not specified |
| Boiling Point (°C) | 125-126[2][4] | Not specified | Not specified | Not specified |
| Pyrophoric Nature | Yes, ignites spontaneously in air[1][4] | No (stabilized adduct) | No[3][7] | No[8] |
Table 2: Performance in Atomic Layer Deposition (ALD) of Al₂O₃
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Rate (nm/cycle) | Film Quality | Reference |
| TMA | H₂O, O₂, O₃ | Wide range | High | High purity, uniform, dense | [3][10] |
| [Al(NEt2)2(DMP)] (BDEADA) | O₂ plasma | 60 - 220 | Not specified | High density, smooth, uniform, high purity | [3][7] |
| [AlMe₂(DMP)] (DMAD) | O₂ plasma | Not specified | Not specified | Effective gas barrier films | [7] |
| ATSB | H₂O | 200 | 0.12 - 0.15 | Conformal, without pinholes | [8][11] |
Experimental Protocols
The evaluation of a new aluminium precursor typically involves a series of characterization and performance testing experiments. Below are detailed methodologies for key experiments.
1. Thermal Analysis (Thermogravimetric Analysis - TGA)
-
Objective: To determine the volatility and thermal stability of the precursor.
-
Methodology:
-
A small sample of the precursor (5-10 mg) is placed in a TGA crucible.
-
The sample is heated under an inert atmosphere (e.g., nitrogen or argon) at a constant rate (e.g., 10 °C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset temperature of decomposition indicates the thermal stability, while the temperature at which significant weight loss occurs indicates its volatility.[12]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and purity of the precursor.
-
Methodology:
-
The precursor is dissolved in a suitable deuterated solvent (e.g., benzene-d₆, toluene-d₈) in an NMR tube under an inert atmosphere.
-
¹H, ¹³C, and ²⁷Al NMR spectra are acquired on a high-resolution NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the expected molecular structure and identify any impurities.[5]
-
3. Atomic Layer Deposition (ALD) of Al₂O₃ Thin Films
-
Objective: To evaluate the precursor's performance in a thin-film deposition process.
-
Methodology:
-
The precursor is placed in a bubbler and heated to a temperature that provides sufficient vapor pressure (e.g., 120 °C for ATSB).[11]
-
The substrate (e.g., silicon wafer) is placed in the ALD reactor chamber, which is heated to the desired deposition temperature (e.g., 200 °C).
-
The ALD process consists of sequential pulses of the precursor and a co-reactant (e.g., water vapor or oxygen plasma), separated by inert gas purges.
-
A typical ALD cycle for ATSB and water could be:
-
The process is repeated for a set number of cycles to achieve the desired film thickness.
-
The resulting thin films are characterized for thickness (ellipsometry), composition (XPS), and morphology (SEM, AFM).[11][13]
-
Visualizations
Caption: Workflow for the synthesis, characterization, and performance evaluation of a novel aluminium precursor.
Caption: Logical decision-making process for selecting an appropriate aluminium precursor based on key criteria.
Conclusion
The choice of an aluminium precursor is a critical decision that balances performance, safety, and cost. While Trimethylaluminium remains a benchmark for high-performance applications due to its high reactivity, its pyrophoric nature necessitates stringent safety protocols. This compound offers a safer alternative by mitigating this pyrophoricity through adduct formation, making it more amenable to handling and storage.
However, the field is evolving towards intrinsically non-pyrophoric precursors that do not require adduct formation for stabilization. Compounds like BDEADA and ATSB have demonstrated the ability to produce high-quality aluminium oxide thin films in ALD processes, rivaling the performance of TMA-based methods without the associated safety risks.[3][7][8] For researchers and drug development professionals exploring novel synthetic routes or advanced materials, these safer alternatives represent a significant advancement. The selection of the optimal precursor will ultimately depend on the specific requirements of the application, including the desired film properties, process temperature window, and safety infrastructure available.
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. Trimethylaluminium [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylaluminium CAS#: 75-24-1 [m.chemicalbook.com]
- 5. Reactions of Trimethylaluminium: Modelling the Chemical Degradation of Synthetic Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential Precursor Alternatives to the Pyrophoric Trimethylaluminium for the Atomic Layer Deposition of Aluminium Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trimethyl(triethylamine)aluminum | C9H24AlN | CID 73456772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Use of a New Non-Pyrophoric Liquid Aluminum Precursor for Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of aluminum precursor on physicochemical properties of Al2O3 by hydrolysis/precipitation method [scielo.org.mx]
- 13. Chemical Vapor Deposition of Aluminum Oxide Thin Films Using a Low-cost Direct Liquid Injection Delivery System: An Educational Laboratory Experiment [pubs.sciepub.com]
Navigating the Challenges of Pyrophoric Precursors: A Comparative Guide to Trimethyl(triethylamine)aluminium
For researchers, scientists, and drug development professionals working with organometallic compounds, the handling of pyrophoric materials like Trimethylaluminium (TMA) presents significant safety challenges. While TMA is a cornerstone precursor in applications such as Atomic Layer Deposition (ALD) and Metal-Organic Vapour Phase Epitaxy (MOVPE) for the fabrication of high-quality aluminum-containing thin films, its tendency to spontaneously ignite in air necessitates stringent safety protocols. A promising and safer alternative is the stabilized adduct, Trimethyl(triethylamine)aluminium. This guide provides a comprehensive comparison of experimental results obtained with this compound and its pyrophoric counterpart, TMA, offering insights into performance, safety, and handling.
The primary motivation for utilizing this compound is the significant reduction in pyrophoricity compared to neat TMA. The formation of an adduct with the Lewis base triethylamine stabilizes the electron-deficient aluminum center, mitigating its violent reactivity with air and moisture. This enhanced safety profile simplifies handling procedures and reduces the risk of laboratory accidents.
Performance in Thin Film Deposition: A Comparative Overview
While direct, side-by-side comparative studies detailing the performance of this compound against TMA in ALD or MOVPE are not extensively documented in publicly available literature, we can infer its behavior based on research into other stabilized aluminum precursors. The primary trade-off for the enhanced safety of such adducts is often a modification of the deposition characteristics.
One key area of application for aluminum precursors is the deposition of aluminum nitride (AlN) films. Studies comparing the alternative precursor dimethylethylamine alane (DMEAA) with TMA in MOCVD for AlN growth provide valuable insights. Although DMEAA allows for AlN growth at lower temperatures (around 673 K), the resulting crystal quality, as measured by the full width at half maximum (FWHM) of X-ray diffraction peaks, was found to be lower than that achieved with TMA (0.70 deg for DMEAA vs. 0.11 deg for TMA)[1][2]. However, the surface roughness of the films grown with DMEAA was comparable to or even slightly better than those grown with TMA[1][2].
The following table summarizes the comparative data for AlN film deposition using TMA and the alternative precursor, DMEAA, which can serve as a proxy for the expected performance of this compound.
| Parameter | Trimethylaluminium (TMA) | Dimethylethylamine alane (DMEAA) |
| Crystal Quality (FWHM of (0002) AlN) | 0.11 deg[1][2] | 0.70 deg[1][2] |
| Surface Roughness (RMS) | 69.4 nm[1][2] | 47.4 nm[1][2] |
| Deposition Temperature | Higher temperatures generally required | Lower temperature deposition possible (673 K)[1][2] |
It is important to note that the specific deposition parameters for this compound, such as optimal temperature and pressure, may differ from those of TMA to achieve comparable film quality and growth rates.
Experimental Protocols: Handling and Deposition
The primary advantage of this compound lies in its improved safety, which directly impacts handling protocols. While still requiring an inert atmosphere (e.g., a glove box or Schlenk line) due to its air and moisture sensitivity, the risk of spontaneous ignition is significantly reduced.
General Handling Procedures for this compound:
-
Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere such as nitrogen or argon.
-
Solvent Choice: Use anhydrous solvents to prevent hydrolysis.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and compatible gloves, is mandatory.
The workflow for using this compound in a deposition process like ALD would be analogous to that of TMA, with adjustments to precursor delivery temperature and pulse times to account for the different vapor pressure and reactivity of the adduct.
Below is a conceptual workflow for an ALD process using an aluminum precursor.
Caption: Conceptual workflow for an Atomic Layer Deposition (ALD) cycle.
Logical Relationship: Safety vs. Performance
The decision to use this compound over TMA involves a trade-off between safety and potentially altered deposition performance. The following diagram illustrates this relationship.
References
Safety Operating Guide
Safe Disposal of Trimethyl(triethylamine)aluminium: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of trimethyl(triethylamine)aluminium. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and neutralization of this reactive compound. This compound, an organoaluminum compound, is highly reactive and must be handled with extreme care. Although the triethylamine adduct is more stable than trimethylaluminium alone, it should be treated as a pyrophoric substance, as it can react violently with air and moisture.[1][2]
Core Safety Precautions
-
Pyrophoric Nature : Trimethylaluminium and its complexes can ignite spontaneously on contact with air.[1][3][4][5][6] All handling must be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][7]
-
Water Reactivity : These compounds react violently with water, releasing flammable gases that can ignite spontaneously.[1][4][5][6][8] Ensure all glassware and solvents are scrupulously dried before use.[3][9]
-
Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[3][7] Ensure a safety shower, eyewash station, and appropriate fire extinguisher (Class D, such as Met-L-X, dry sand, or soda ash) are readily accessible.[4][7] Do not use water or foam fire extinguishers.[4]
-
Work Area : Conduct all quenching procedures in a well-ventilated fume hood or a glovebox.[10][11] It is prohibited to work alone when handling pyrophoric materials.[10]
Detailed Quenching and Disposal Protocol
The primary method for safe disposal is a controlled quenching process. This involves slowly reacting the this compound with a less reactive alcohol before introducing water. The following protocol outlines the steps for this procedure.
Step 1: Preparation and Dilution
-
Inert Atmosphere : The entire procedure must be performed under an inert atmosphere, either in a glovebox or using a Schlenk line in a fume hood.[10][12]
-
Glassware : Use oven-dried or flame-dried glassware.[3][9] The reaction flask should be appropriately sized, at least five times the total volume of the final solution, to accommodate potential foaming and gas evolution.
-
Dilution : Transfer the this compound to the reaction flask. Under an inert atmosphere, dilute the compound with a dry, inert hydrocarbon solvent such as hexane, pentane, or toluene.[7][12] A significant dilution is crucial for controlling the reaction rate; a dilution of at least 200 times by volume is recommended.[7]
Step 2: Controlled Quenching
-
Cooling : Place the reaction flask in a cooling bath (e.g., an ice-water bath) to dissipate the heat generated during quenching.[10][11]
-
Slow Addition of Quenching Agent : Slowly add a quenching agent to the diluted solution with vigorous stirring. The addition should be dropwise via an addition funnel or a syringe pump to maintain control over the reaction rate and temperature.[10][12]
-
Sequential Quenching : A sequence of quenching agents with increasing reactivity should be used. This multi-step process ensures a controlled reaction.
-
Isopropanol : Begin by slowly adding isopropanol.[9][10][11][12] Add it at a rate that maintains the temperature of the reaction mixture below 50°C.[9][12] Continue the addition until the vigorous bubbling subsides.[10][12]
-
Ethanol and Methanol : After the reaction with isopropanol has ceased, sequentially and cautiously add ethanol, followed by methanol, using the same slow addition technique.[9][10][12]
-
Water : Once the addition of alcohols no longer produces a noticeable reaction, very carefully add water dropwise.[9][10][11][12] Be extremely cautious during this step, as any unreacted organoaluminum compound can still react violently with water.[9]
-
Step 3: Final Neutralization and Disposal
-
Stirring : After the final addition of water, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.[11]
-
Neutralization : Once the quenching is complete, neutralize the solution. This can be done by adding a weak acid like citric or acetic acid while the mixture is still under an inert atmosphere.[11]
-
Waste Disposal : The final, fully quenched, and neutralized solution should be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.[3][10]
Disposal of Contaminated Materials and Empty Containers
-
Glassware and Syringes : Any apparatus used to transfer the compound, such as syringes and needles, should be rinsed three times with a dry, inert hydrocarbon solvent.[7][12] The solvent rinses must be quenched using the same procedure described above and disposed of as hazardous waste.[12]
-
Empty Containers : Empty containers should also be triple-rinsed with a dry, inert solvent under an inert atmosphere.[12] After rinsing, the cap should be removed, and the container should be left open in the back of a fume hood overnight before disposal.[10][12]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative parameters for the disposal procedure.
| Parameter | Recommended Value/Procedure |
| Dilution Factor | At least 200 times the volume of the pyrophoric compound[7] |
| Dilution Solvent | Dry, inert hydrocarbon (e.g., hexane, pentane, toluene)[7][12] |
| Quenching Temperature | Maintain below 50°C, ideally in an ice bath (0°C)[9][11][12] |
| Initial Quenching Agent | Isopropanol[9][10][11][12] |
| Sequential Quenching Agents | Ethanol, then Methanol, followed by Water[9][10][12] |
| Post-Quenching Stir Time | At least 6 hours at room temperature[11] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 2. research.uga.edu [research.uga.edu]
- 3. purdue.edu [purdue.edu]
- 4. nj.gov [nj.gov]
- 5. gelest.com [gelest.com]
- 6. nano-fab.git-pages.rit.edu [nano-fab.git-pages.rit.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. umass.edu [umass.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling Trimethyl(triethylamine)aluminium
Essential Safety and Handling Guide for Trimethyl(triethylamine)aluminium
This guide provides crucial safety and logistical information for the handling, storage, and disposal of this compound. The protocols outlined are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Disclaimer: this compound is a complex of the highly pyrophoric and water-reactive liquid, Trimethylaluminium (TMA). The safety procedures detailed below are based on the hazardous properties of TMA, which dictates the safe handling requirements for the complex. This material can ignite spontaneously on contact with air and reacts violently with water.[1][2][3] Always handle with extreme caution in a controlled environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent thermal and chemical burns, as well as respiratory exposure.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[2] For any operation with a risk of splashing or explosion, a full face shield (8-inch minimum) must be worn in addition to safety goggles.[2][4] Contact lenses should not be worn.[1]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[2] Laboratory personnel must also wear full-length pants and closed-toe shoes, ensuring no skin is exposed between the shoe and ankle.[2] For handling larger quantities, a chemical-resistant apron should be worn over the flame-resistant lab coat.[2]
-
Hand Protection: Double gloving is recommended.[2] Wear fire-resistant inner gloves or liners (e.g., Nomex or Kevlar) and chemical-resistant outer gloves.[2] Neoprene or nitrile rubber are suitable materials for the outer gloves.[1] Always inspect gloves for integrity before use.[4]
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood or a glove box.[1][2] If there is a potential for exposure, such as when working outside of these engineering controls or if exposure limits may be exceeded, respiratory protection is required.[2][5] A NIOSH-certified full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1][4] If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[4]
Key Safety Data
The following table summarizes essential quantitative safety information for Trimethylaluminium, the primary hazardous component.
| Parameter | Value |
| GHS Hazard Statements | H225 (Highly flammable liquid and vapor), H250 (Catches fire spontaneously if exposed to air), H260 (In contact with water releases flammable gases which may ignite spontaneously), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[1][4] |
| Permissible Exposure Limit (PEL) | 2 mg/m³ (California PEL for Trimethylaluminium)[4] |
| UN Number | UN 3394 (Organometallic substance, liquid, pyrophoric, water-reactive) or UN 3051 for the pure compound[4][6] |
| NFPA 704 Hazard Diamond | Health: 3, Flammability: 3, Instability: 3, Special: W (Reacts with water)[6][7] |
| Incompatible Materials | Water, Acids, Alcohols, Oxygen, Oxidizing Agents, Halogens, Metal Salts, Alkalis[1][4] |
| Recommended Fire Extinguishing Media | Dry chemical powder, dry sand, soda ash, or dolomite.[1][6] DO NOT USE WATER, FOAM, or HALOGENATED AGENTS. [1][6] |
Operational and Disposal Plans
Strict adherence to handling and disposal protocols is critical for safety.
Safe Handling and Operational Protocol
-
Engineering Controls: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glove box or a certified chemical fume hood.[1][2] Emergency eyewash stations and safety showers must be immediately accessible.[1]
-
Preventing Ignition and Reactions:
-
Ensure all glassware is meticulously oven-dried before use to remove all traces of moisture.[2]
-
Use only non-sparking tools.[1]
-
Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[1]
-
Never work alone. A "buddy system" ensures a second person is available to assist in an emergency.
-
Perform a "dry run" of the procedure with a less hazardous substance to identify potential issues.[2]
-
-
Storage: Store containers in a cool, dry, well-ventilated area designated for pyrophoric reagents.[1][2] Containers must be kept tightly sealed, upright, and under an inert gas atmosphere.[1][4][8] Store away from all incompatible materials, especially water, flammables, and oxidizers.[1][2]
Waste Disposal Plan
-
Chemical Waste: Unused or excess this compound is considered RCRA hazardous waste.[1] It must never be poured down the drain.[1] Small residual amounts must be quenched (deactivated) carefully. This is a hazardous procedure that should only be performed by trained personnel. A typical method involves slow addition to an inert, high-boiling point solvent like heptane in a reaction flask under an inert atmosphere, followed by slow, dropwise addition of a less reactive alcohol (e.g., isopropanol) and finally water.
-
Contaminated Materials: All items contaminated with this compound (e.g., gloves, absorbent pads, glassware) must be collected in a sealed, properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.[2] Handle empty containers with care as they may contain flammable residue.[1]
Experimental Protocol: Transfer of this compound via Syringe
This protocol outlines the steps for safely transferring the reagent from a manufacturer's bottle to a reaction flask using a syringe. This procedure must be performed in a chemical fume hood.
-
Preparation:
-
Don all required PPE as described above.
-
Ensure the fume hood sash is at the lowest feasible position.
-
Assemble and oven-dry all glassware (reaction flask with septum, syringe, needle). Allow to cool to room temperature under a stream of inert gas.
-
Purge the reaction flask with inert gas (nitrogen or argon).
-
Ensure a container of dry sand or soda ash is within arm's reach for immediate use in case of a spill.
-
-
Syringe Preparation:
-
Select a syringe with a volume twice that of the liquid to be transferred.
-
Attach the needle and flush the syringe with inert gas 3-5 times to ensure it is dry and free of air.
-
-
Reagent Transfer:
-
Clamp the reagent bottle securely in the fume hood.
-
Carefully remove the cap and replace it with a septum.
-
Insert a needle connected to an inert gas line (with a bubbler outlet) into the septum to create positive pressure.
-
Insert the prepared syringe needle into the septum, ensuring the needle tip is below the liquid level.
-
Slowly draw the desired volume of the reagent into the syringe.
-
Withdraw the syringe from the reagent bottle.
-
-
Dispensing Reagent:
-
Immediately insert the syringe needle into the septum of the prepared reaction flask.
-
Slowly dispense the liquid into the flask.
-
Remove the syringe.
-
-
Syringe Quenching:
-
Immediately and carefully rinse the syringe and needle. Draw an inert solvent (e.g., heptane) into the syringe and expel it into a separate flask containing the same solvent. Repeat this rinse.
-
Slowly draw a quenching agent (e.g., isopropanol) into the syringe to react with any residual reagent.
-
Finally, rinse the syringe with water.
-
Dispose of all rinse solutions as hazardous waste.
-
Emergency Procedures
Immediate and correct response is critical in any emergency involving this substance.
Spill Response
The appropriate response depends on the size and location of the spill.
-
Minor Spill (inside a fume hood or glove box):
-
Alert personnel in the immediate area.
-
If manageable, cover the spill with a generous amount of dry sand, dry lime, soda ash, or other suitable dry absorbent material.[1][6] DO NOT USE WATER or combustible materials like paper towels. [1][6]
-
Using non-sparking tools, carefully scoop the mixture into a designated, labeled container for hazardous waste disposal.[1]
-
Ventilate the area after cleanup is complete.[6]
-
-
Major Spill (outside of a fume hood) or Any Fire:
-
EVACUATE the area immediately.
-
Alert others and activate the nearest fire alarm.
-
Call emergency services (e.g., 911) and provide them with the chemical name and location of the spill.[2]
-
If trained and it is safe to do so, use a Class D fire extinguisher (for combustible metals) or dry chemical powder.[1] If the material has ignited, it may be safest to let it burn out while preventing it from spreading.[1]
-
Caption: Emergency response workflow for a this compound spill.
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.[1]
-
Skin Contact: This is a medical emergency. Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[5][6] Remove all contaminated clothing while flushing.[5][6] Get immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open to ensure thorough rinsing.[1][5][6] Seek immediate medical attention, preferably from an ophthalmologist.[5]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
References
- 1. gelest.com [gelest.com]
- 2. purdue.edu [purdue.edu]
- 3. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. research.uga.edu [research.uga.edu]
- 6. nj.gov [nj.gov]
- 7. umass.edu [umass.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
